molecular formula C19H19ClN2 B1670295 Desloratadine CAS No. 100643-71-8

Desloratadine

Numéro de catalogue: B1670295
Numéro CAS: 100643-71-8
Poids moléculaire: 310.8 g/mol
Clé InChI: JAUOIFJMECXRGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desloratadine is loratadine in which the ethoxycarbonyl group attached to the piperidine ring is replaced by hydrogen. The major metabolite of loratidine, this compound is an antihistamine which is used for the symptomatic relief of allergic conditions including rhinitis and chronic urticaria. It does not readily enter the central nervous system, so does not cause drowsiness. It has a role as a H1-receptor antagonist, an anti-allergic agent, a cholinergic antagonist and a drug metabolite.
This compound is a second generation, tricyclic antihistamine that which has a selective and peripheral H1-antagonist action. It is the active descarboethoxy metabolite of loratidine (a second generation histamine). Desloratidine has a long-lasting effect and does not cause drowsiness because it does not readily enter the central nervous system.
This compound is a Histamine-1 Receptor Antagonist. The mechanism of action of this compound is as a Histamine H1 Receptor Antagonist.
This compound has been reported in Bos taurus with data available.
This compound is a long-acting piperidine derivate with selective H1 antihistaminergic and non-sedating properties. This compound diminishes the typical histaminergic effects on H1-receptors in bronchial smooth muscle, capillaries and gastrointestinal smooth muscle, including vasodilation, bronchoconstriction, increased vascular permeability, pain, itching and spasmodic contractions of gastrointestinal smooth muscle. This compound is used to provide symptomatic relieve of allergic symptoms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 5 approved and 9 investigational indications.
major metabolite of loratadine
See also: this compound;  pseudoephedrine sulfate (component of).

Propriétés

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUOIFJMECXRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044196
Record name Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desloratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4), 3.95e-03 g/L
Record name SID50086379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Desloratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

100643-71-8
Record name Desloratadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100643-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desloratadine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desloratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00967
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desloratadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Desloratadine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVF865388R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desloratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Desloratadine's Multifaceted Engagement with Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a second-generation antihistamine, is widely recognized for its potent and selective antagonism of the histamine H1-receptor.[1] However, its therapeutic efficacy in allergic and inflammatory conditions extends beyond simple histamine blockade. A growing body of evidence reveals that this compound actively modulates multiple inflammatory pathways, positioning it as a molecule of significant interest for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its anti-inflammatory effects, with a focus on key signaling pathways, cellular targets, and mediator release. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual representations of signaling cascades and experimental workflows are included to offer a clear and comprehensive understanding of this compound's mechanism of action.

Introduction: Beyond H1-Receptor Antagonism

While the primary mechanism of action of this compound involves blocking the effects of histamine at H1-receptors, its clinical benefits in conditions like allergic rhinitis and chronic idiopathic urticaria are also attributed to its broader anti-inflammatory activities.[2][3] Unlike first-generation antihistamines, this compound has minimal sedative effects due to its limited ability to cross the blood-brain barrier.[4] Its anti-inflammatory actions are multifaceted, involving the inhibition of pro-inflammatory cytokine and chemokine release, modulation of immune cell activity, and interference with key intracellular signaling cascades.[1][5] This guide delves into the molecular underpinnings of these effects.

Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

This compound's anti-inflammatory properties are rooted in its ability to interfere with critical signaling pathways that orchestrate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound has been shown to be a potent inhibitor of NF-κB activity.[6] This inhibition is consistent with its function as an inverse agonist at the histamine H1 receptor.[6][7] The human histamine H1 receptor exhibits constitutive activity, leading to basal activation of NF-κB.[6] this compound stabilizes the inactive conformation of the H1 receptor, thereby reducing this basal NF-κB activity.[6] Furthermore, it effectively blocks histamine-stimulated NF-κB activation.[6] In comparative studies, this compound was more potent in reducing basal NF-κB activity than cetirizine, fexofenadine, loratadine, and pyrilamine.[7][8] This inhibitory effect on NF-κB is crucial as it leads to the downregulation of numerous pro-inflammatory genes. More recent research also suggests that this compound can mitigate the TLR4/MyD88/NF-κB inflammatory pathway.[9]

NF_kB_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R_active Active H1R IKK IKK Complex H1R_active->IKK Activates H1R_inactive Inactive H1R Histamine Histamine Histamine->H1R_active Activates This compound This compound This compound->H1R_active Inhibits This compound->H1R_inactive Stabilizes (Inverse Agonism) NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Initiates

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Modulation of STAT and c-Myc Activities

Signal Transducer and Activator of Transcription (STAT) proteins are another family of transcription factors involved in inflammation and immunity. This compound has been shown to potently reduce the activities of constitutively active STAT3, STAT5a, and STAT5b in cutaneous T-cell lymphoma cell lines.[10] This inhibition was also observed for the proto-oncoprotein c-Myc.[10] The reduction in the activity of these transcription factors was followed by apoptosis and cell death in the cancer cell lines, suggesting a potential role for this compound in anti-cancer therapies.[10]

STAT_Pathway_Modulation This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits STAT5a STAT5a This compound->STAT5a Inhibits STAT5b STAT5b This compound->STAT5b Inhibits cMyc c-Myc This compound->cMyc Inhibits CellProliferation Cell Proliferation and Survival STAT3->CellProliferation STAT5a->CellProliferation STAT5b->CellProliferation cMyc->CellProliferation

Caption: this compound's modulation of STAT and c-Myc activities.
Impact on the ERK1/2 Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a role in inflammation. This compound citrate disodium has been demonstrated to inhibit the phosphorylation of ERK1/2 in a guinea pig model of allergic rhinitis and in histamine-activated human nasal epithelial cells.[11] This inhibition contributes to its anti-allergic and anti-inflammatory properties by suppressing the production of chemokines such as MCP-1, RANTES, and IL-8.[11]

Effects on Key Inflammatory Cells

This compound's anti-inflammatory actions are also mediated through its direct effects on various immune cells involved in the allergic cascade.

Mast Cell Stabilization

Mast cells are central players in allergic reactions, releasing a plethora of inflammatory mediators upon activation.[4] this compound has been shown to possess mast cell-stabilizing properties, inhibiting their degranulation in a concentration-dependent manner in response to stimuli like compound 48/80.[12][13] This stabilization prevents the release of pre-stored mediators such as histamine and tryptase.[14]

Eosinophil Function and Survival

Eosinophils are key effector cells in late-phase allergic reactions and chronic allergic inflammation. This compound has been demonstrated to reduce the number of circulating eosinophils and lessen the increase in systemic eosinophilia following nasal allergen provocation in patients with allergic rhinitis and asthma.[15][16] It also inhibits the release of eosinophil cationic protein (ECP) from nasal polyp tissue.[17] Furthermore, this compound can inhibit the secretion of granulocyte-macrophage colony-stimulating factor (GM-CSF) from epithelial cells, a cytokine that promotes eosinophil survival.[18] This leads to a reduction in eosinophil survival.[18]

Inhibition of Inflammatory Mediator Release

A significant component of this compound's anti-inflammatory profile is its ability to inhibit the release and generation of a wide array of inflammatory mediators from various cell types.

Cytokines and Chemokines

In vitro studies have consistently shown that this compound can inhibit the release of numerous pro-inflammatory cytokines and chemokines, including:

  • Interleukin-4 (IL-4) and Interleukin-13 (IL-13): this compound is particularly potent in preventing the secretion of these Th2 cytokines from human basophils, being six to seven times more effective at inhibiting their release than histamine and leukotriene C4.[19] It also significantly inhibits IL-4 mRNA accumulation.[19]

  • Interleukin-6 (IL-6) and Interleukin-8 (IL-8): this compound has been shown to inhibit the release of these pro-inflammatory cytokines.[2]

  • RANTES (CCL5): This chemokine, a potent eosinophil chemoattractant, is inhibited by this compound.[2]

Lipid Mediators
  • Leukotriene C4 (LTC4): this compound inhibits the release of LTC4 from human basophils and nasal polyp tissue.[17][19]

  • Prostaglandin D2 (PGD2): The generation of this inflammatory mediator is also inhibited by this compound.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory mediators and cellular responses.

Table 1: Inhibition of Mediator Release from Human Basophils

MediatorStimulusIC50 (µM)% InhibitionReference
IL-4anti-IgE~0.1>50% at 1 µM[19]
IL-13anti-IgE~0.1>50% at 1 µM[19]
Histamineanti-IgE~0.7~50% at 1 µM[19]
LTC4anti-IgE~0.6~40% at 1 µM[19]
IL-4 mRNAanti-IgE-up to 80%[19]

Table 2: Inhibition of Mediator Release from Nasal Polyp Tissue

MediatorStimulusThis compound (µM)Mean % InhibitionReference
LTC4Calcium Ionophore129%[17]
1050%[17]
5063%[17]
LTC4anti-IgE127%[17]
1035%[17]
5039%[17]
TryptaseCalcium Ionophore1060%[17]
5069%[17]
Tryptaseanti-IgE133%[17]
1047%[17]
5066%[17]
ECP-1045%[17]
5048%[17]

Table 3: Effect on Eosinophil Survival and GM-CSF Secretion

ParameterCell TypeThis compound (M)% Inhibition of SurvivalReference
Eosinophil Survival (induced by HECM from NM)Human Eosinophils10⁻⁵19.9%[18]
10⁻⁶28.7%[18]
Eosinophil Survival (induced by HECM from NP)Human Eosinophils10⁻⁵6.2%[18]
GM-CSF SecretionNasal Mucosa Epithelial Cells10⁻⁵Significant[18]
10⁻⁶Significant[18]
GM-CSF SecretionNasal Polyp Epithelial Cells10⁻⁵Significant[18]
10⁻⁶Significant[18]

HECM: Human Epithelial Cell-conditioned Medium; NM: Nasal Mucosa; NP: Nasal Polyp

Experimental Protocols

NF-κB Luciferase Reporter Assay
  • Cell Line: COS-7 cells.[6]

  • Transfection: Cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a plasmid expressing the human histamine H1 receptor.[6]

  • Treatment: Transfected cells are pre-incubated with varying concentrations of this compound or other antihistamines for a specified time (e.g., 1 hour) before stimulation with histamine.[6]

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.[6]

  • Data Analysis: Results are expressed as a percentage of the maximal response to histamine or as a fold-change over basal activity.

experimental_workflow_nf_kb node_start Start node_cells COS-7 Cells node_start->node_cells node_transfect Co-transfect with NF-κB-luciferase and H1 Receptor plasmids node_cells->node_transfect node_treat Pre-incubate with This compound node_transfect->node_treat node_stimulate Stimulate with Histamine node_treat->node_stimulate node_lyse Cell Lysis node_stimulate->node_lyse node_measure Measure Luciferase Activity node_lyse->node_measure node_analyze Data Analysis node_measure->node_analyze node_end End node_analyze->node_end

Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Basophil Mediator Release Assay

  • Cell Source: Human basophils are enriched from peripheral blood of healthy donors.[19]

  • Pre-incubation: Basophil-enriched suspensions are pre-incubated with various concentrations of this compound for a short period (e.g., 15 minutes).[19]

  • Stimulation: Cells are then stimulated with agents such as anti-IgE antibody, calcium ionophore A23187, IL-3, or phorbol myristate acetate (PMA) for a defined time (e.g., 4 hours for histamine, LTC4, and IL-4; 20 hours for IL-13).[19]

  • Mediator Measurement: Supernatants are collected, and the concentrations of histamine (fluorimetry), LTC4 (RIA), IL-4 (ELISA), and IL-13 (ELISA) are measured.[19]

  • mRNA Analysis: For IL-4 mRNA expression, cell pellets are collected, and RNA is extracted for analysis by reverse transcription-polymerase chain reaction (RT-PCR).[19]

Mast Cell Degranulation Assay
  • Cell Source: Rat peritoneal mast cells are obtained by peritoneal lavage.[12]

  • Activation and Staining: Mast cells are activated with a low concentration of compound 48/80 in a medium containing a vital fluorescent dye (e.g., Sulforhodamine-B), which is taken up by activated mast cells.[12]

  • Treatment: this compound is added at various concentrations before or after the activation with compound 48/80.[12]

  • Imaging and Analysis: Fluorescent images of the mast cells are captured digitally, and the total fluorescent area is analyzed to quantify the extent of degranulation. A loss of fluorescence upon re-exposure to the stimulus indicates further degranulation.[12]

Conclusion

The anti-inflammatory actions of this compound are extensive and clinically relevant, extending well beyond its primary role as a histamine H1-receptor antagonist. By inhibiting key inflammatory pathways such as NF-κB and STAT, stabilizing mast cells, modulating eosinophil function, and suppressing the release of a broad spectrum of inflammatory mediators, this compound demonstrates a comprehensive immunomodulatory profile. This in-depth understanding of its molecular mechanisms provides a strong rationale for its use in the management of allergic and inflammatory disorders and opens avenues for exploring its therapeutic potential in other inflammatory conditions. Further research into these non-H1-receptor-mediated effects will continue to refine our understanding of this versatile therapeutic agent.

References

Physicochemical Properties of Desloratadine: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Desloratadine, a potent, long-acting, and non-sedating second-generation antihistamine, is the major active metabolite of loratadine.[1][2] Its efficacy and safety profile make it a cornerstone in the treatment of allergic conditions. However, successful formulation of this compound into a stable, bioavailable, and manufacturable drug product is critically dependent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of this compound's core characteristics, including solubility, pKa, polymorphism, and stability. It details the experimental protocols for their determination and discusses the implications of these properties on formulation strategies, offering a vital resource for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[3][4] Its fundamental properties, critical for dosage form design, are summarized in the tables below.

Table 1: General Properties of this compound

Property Value Reference
Chemical Name 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[4][5]cyclohepta[1,2-b]pyridine [4]
Molecular Formula C₁₉H₁₉ClN₂ [2]
Molecular Weight 310.8 g/mol [2]
Appearance White to off-white powder [3][4]

| CAS Number | 100643-71-8 |[4] |

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Water Slightly soluble (0.1 mg/mL) [6]
0.1N HCl Soluble (39.7 - 40 mg/mL) [6][7]
0.1N NaOH Slightly soluble (0.08 mg/mL) [6]
Phosphate Buffer (pH 7.4) 1.5 mg/mL [7]
Methanol Very Soluble (>400 mg/mL) [6]
Ethanol Very Soluble (>100 mg/mL) [6]
Propylene Glycol Very Soluble (>100 mg/mL) [3][4][6]
Acetone Soluble (20 mg/mL) [6]
DMSO ~10 mg/mL [8]

| Dimethylformamide (DMF) | ~30 mg/mL |[8] |

Table 3: Ionization and Partitioning Properties of this compound

Property Value(s) Reference
pKa pKa₁: 4.4, 4.41pKa₂: 9.97, 10.0 [7][9][10]

| LogP | 4.5 |[2] |

Table 4: Thermal and Crystalline Properties of this compound

Property Value(s) Reference
Melting Point 151-152°C, 157°C, 159°C [5][11][12]

| Polymorphism | At least three polymorphic forms (I, II, and III) have been identified. |[5][11] |

Detailed Analysis of Key Properties for Formulation

Solubility and pH-Dependence

This compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, suggesting high solubility and high permeability.[7] However, its aqueous solubility is slight and highly pH-dependent.[6][13] As a diprotic base with pKa values around 4.4 and 10.0, this compound's solubility significantly increases in acidic environments due to the protonation of its piperidine and pyridine nitrogen atoms.[7][9][13] Its solubility in 0.1N HCl is approximately 400 times greater than in pure water.[6] This characteristic is crucial for oral dosage forms, as the acidic environment of the stomach facilitates dissolution and subsequent absorption. Conversely, its solubility is limited in neutral or alkaline conditions.[6] The intrinsic solubility of this compound is noted to be about 40 times higher than that of its parent compound, loratadine.[13]

Polymorphism

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical attribute of this compound. At least three polymorphs (Forms I, II, and III) have been documented.[5][11] These forms can have different physical properties, including melting point, dissolution rate, and mechanical strength, which can impact manufacturing and bioavailability.[11]

  • Form I is a common polymorph but has been reported to exhibit poor mechanical properties, leading to issues like capping during tablet compression.[12][14]

  • Form II is described as a metastable, transitional polymorph.[5]

  • Polymorphic Transitions: this compound polymorphs are prone to transitions induced by external factors like temperature.[5] Heating Form I can lead to its conversion into other forms or mixtures of forms.[12][14][15] For example, heating has been shown to change Form I to a mixture of I and III at 110°C, and to Form II at its melting point of 159°C.[12][14] This thermal behavior necessitates strict control over manufacturing processes, such as drying and milling, to prevent unintended polymorphic conversions that could alter the final product's performance.

Stability Profile

This compound is generally stable, but it is susceptible to degradation under specific stress conditions.

  • Heat and Moisture: The primary degradation pathways are influenced by heat and moisture.[16][17] Stability studies conducted at accelerated conditions (40°C / 75% RH) show an increase in degradation products.[3][17]

  • Excipient Incompatibility: A significant formulation challenge is the degradation of this compound in the presence of certain excipients, most notably lactose, to form N-formylthis compound.[3] This necessitates careful selection of fillers and binders to ensure the stability of the final dosage form.

  • Photostability: The drug substance has been demonstrated to be not sensitive to light.[18]

Mechanism of Action and Associated Signaling Pathways

This compound functions primarily as a selective peripheral histamine H1 receptor antagonist.[19][20] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, which accounts for its non-sedating profile.[2][3] Beyond simple receptor blockade, this compound acts as an inverse agonist, meaning it can inhibit the basal activity of the H1 receptor even in the absence of histamine.[21] This inverse agonism contributes to its anti-inflammatory effects.

Studies have shown that this compound can inhibit the release of pro-inflammatory chemokines (e.g., MCP-1, RANTES, IL-8).[22] This action is mediated, at least in part, by the inhibition of the ERK1/2 and NF-κB signaling pathways, which are downstream of H1 receptor activation.[21][22]

G cluster_downstream Intracellular Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates cRaf c-Raf H1R->cRaf NFkB NF-κB H1R->NFkB This compound This compound This compound->H1R Inhibits (Inverse Agonist) MEK MEK cRaf->MEK ERK ERK1/2 MEK->ERK Chemokines Pro-inflammatory Chemokine Production (MCP-1, RANTES, IL-8) ERK->Chemokines Promotes NFkB->Chemokines Promotes

Caption: this compound's anti-inflammatory signaling pathway inhibition.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible characterization of this compound's properties is essential. The following sections outline standard experimental protocols.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[23][24]

  • Preparation: Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) and other solvents of interest.[25]

  • Addition of API: Add an excess amount of this compound solid to a predetermined volume of the solvent in a sealed flask or vial. The excess solid ensures that a saturated solution is formed.[23]

  • Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C for biorelevance) using an orbital shaker for a sufficient period to reach equilibrium.[25] Equilibrium is confirmed when the concentration of sequential measurements does not deviate significantly (e.g., <10%).[25] This may take from 24 to 72 hours.

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid sorption of the drug onto the filter material, especially for poorly soluble compounds.[23][24]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[24]

  • Solid Phase Analysis: It is good practice to analyze the remaining solid phase (e.g., by PXRD or DSC) to confirm that no polymorphic or chemical transformation has occurred during the experiment.[25]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants of ionizable drugs.[26][27]

  • Instrument Calibration: Calibrate a potentiometer using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[26]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[26] Maintain a constant ionic strength using an inert salt like KCl.[26]

  • Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).[26]

  • Data Collection: Record the pH value after each incremental addition of the titrant, ensuring the reading is stable.[26]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points, which correspond to the inflection points on the titration curve.[26][28] Perform multiple titrations to ensure reproducibility.[26]

Characterization of Polymorphic Forms

A combination of analytical techniques is used to identify and characterize polymorphs.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline forms. Each polymorph produces a unique diffraction pattern based on its crystal lattice structure. The analysis involves scanning a powdered sample with X-rays over a range of angles (2θ) and recording the diffraction pattern.[29]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and enthalpy of fusion for a specific polymorph and to detect polymorphic transitions, which appear as endothermic or exothermic events on the thermogram.[11]

  • Spectroscopic Methods (FTIR, Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about molecular vibrations.[30][31] Since intermolecular interactions (like hydrogen bonding) differ between polymorphs, these techniques can often distinguish between different crystalline forms based on shifts in vibrational bands.[30]

G API API Sample Recrystal Recrystallization (Varying Solvents, Temperatures, Evaporation Rates, etc.) API->Recrystal Solid_Samples Generated Solid Samples Recrystal->Solid_Samples PXRD Primary Analysis (PXRD) Solid_Samples->PXRD Decision Form Identification PXRD->Decision Known Known Polymorph Decision->Known Form I, II, etc. Novel Novel Polymorph Decision->Novel New Pattern Mixture Mixture of Forms Decision->Mixture Superimposed Patterns Characterize Further Characterization (DSC, TGA, FTIR, Microscopy) Known->Characterize Novel->Characterize Mixture->Recrystal Re-process Assess Assess Physicochemical Properties (Solubility, Stability, Hygroscopicity) Characterize->Assess Select Select Optimal Form for Development Assess->Select

Caption: General experimental workflow for polymorph screening.

Conclusion

The physicochemical properties of this compound—its pH-dependent solubility, potential for polymorphism, and specific stability challenges—are paramount considerations in the development of pharmaceutical formulations. Its high solubility in acidic media is advantageous for oral delivery, while its tendency to form multiple polymorphs requires stringent control over manufacturing to ensure product consistency. Furthermore, potential incompatibilities with common excipients like lactose must be addressed through careful formulation design. By leveraging a detailed understanding of these characteristics and employing robust analytical protocols, formulation scientists can successfully develop stable, safe, and effective this compound drug products.

References

A Technical Guide to the Synthesis and Crystallization of Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and crystallization methods for Desloratadine, a potent, long-acting, non-sedating second-generation histamine H1 receptor antagonist. The information presented herein is curated for professionals in the fields of pharmaceutical research, drug development, and medicinal chemistry, offering detailed experimental protocols, comparative data, and visual representations of key processes.

Synthesis of this compound

The primary and most commercially viable route for the synthesis of this compound involves the hydrolysis of its parent compound, Loratadine. This process removes the ethoxycarbonyl group from the piperidine ring. Additionally, alternative synthetic pathways have been explored, starting from intermediates in the Loratadine synthesis.

Synthesis via Hydrolysis of Loratadine

The hydrolysis of Loratadine is typically achieved under basic conditions using an inorganic base in an alcoholic solvent. This method is efficient and results in high yields of this compound.

Experimental Protocol: Basic Hydrolysis of Loratadine [1][2][3][4][5][6]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, dissolve Loratadine in an appropriate alcohol solvent (e.g., methanol, ethanol, or a mixture with water).

  • Addition of Base: Add a solution of an inorganic base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux temperature (typically between 70°C and 100°C) and maintain for a period ranging from a few hours to several hours, with reaction completion often monitored by thin-layer chromatography (TLC).[5]

  • Work-up and Isolation: After the reaction is complete, cool the mixture and add water. The product can be extracted using an organic solvent like ethyl acetate or dichloromethane.[4][5] The organic layers are then combined, washed, dried, and the solvent is evaporated under reduced pressure.

  • Purification: The crude this compound is then purified by recrystallization from a suitable solvent to yield the final product.

Logical Relationship of this compound Synthesis from Loratadine

G Loratadine Loratadine Hydrolysis Basic Hydrolysis (e.g., NaOH/KOH, Alcohol) Loratadine->Hydrolysis This compound This compound Hydrolysis->this compound G cluster_solution Solution Phase cluster_crystallization Crystallization Conditions cluster_solid_forms Solid Forms Desloratadine_Solution This compound in Solvent Solvent_Choice Solvent Selection (e.g., Ethyl Acetate, Isobutyl Acetate) Desloratadine_Solution->Solvent_Choice Temperature_Control Temperature Profile (Cooling Rate) Desloratadine_Solution->Temperature_Control Seeding Seeding (Form I or Form II) Desloratadine_Solution->Seeding Form_I Polymorph Form I Solvent_Choice->Form_I Form_II Polymorph Form II Solvent_Choice->Form_II Form_I_II_Mixture Mixture of Form I & II Solvent_Choice->Form_I_II_Mixture Temperature_Control->Form_I Temperature_Control->Form_II Temperature_Control->Form_I_II_Mixture Seeding->Form_I Seeding->Form_II Seeding->Form_I_II_Mixture

References

In Vitro H1 Receptor Binding Affinity of Desloratadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro H1 receptor binding affinity of desloratadine, a potent and selective second-generation antihistamine. The document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is the major active metabolite of loratadine and is characterized by its high affinity and selectivity for the histamine H1 receptor.[1][2] Its pharmacologic profile demonstrates significant potency as an H1 receptor antagonist, contributing to its efficacy in the treatment of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria.[1][3] Notably, this compound also exhibits inverse agonist properties, meaning it can inhibit the basal, constitutive activity of the H1 receptor in the absence of histamine.[1][2][4] This technical guide delves into the specifics of its in vitro binding characteristics.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound for the histamine H1 receptor has been determined in numerous studies, yielding consistently low nanomolar to sub-nanomolar values for the inhibition constant (Ki) and dissociation constant (Kd). These values underscore the high potency of this compound. A summary of reported binding affinities from various studies is presented below.

ParameterValueReceptor SourceRadioligandReference
Ki0.4 nMCloned human H1 receptorsNot Specified[5]
Ki0.87 nMHuman H1 receptors cloned in Chinese hamster ovary (CHO) cellsNot Specified[6]
Ki0.9 ± 0.1 nMRecombinant human H1 receptor in CHO cells[3H]this compound[7]
pKi9.1 ± 0.1Human H1 receptor expressed in HEK293T cells[3H]Mepyramine[8]
Kd1.1 ± 0.2 nMRecombinant human H1 receptor in CHO cells[3H]this compound[7]

Experimental Protocols

The determination of this compound's H1 receptor binding affinity typically involves competitive radioligand binding assays. Below is a detailed, representative protocol synthesized from common methodologies.

Materials and Reagents
  • Receptor Source: Membranes from cultured cells stably or transiently expressing the recombinant human histamine H1 receptor (e.g., Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293T cells).[7][8]

  • Radioligand: A tritiated H1 receptor antagonist, such as [3H]mepyramine, [3H]pyrilamine, or [3H]this compound.[7][9][10] The choice of radioligand can influence the specific binding parameters obtained.

  • Test Compound: this compound of high purity.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., mianserin or unlabeled this compound) to determine non-specific binding.[7][11]

  • Assay Buffer: Typically a buffered saline solution at physiological pH, such as 50 mM Na2HPO4/KH2PO4, pH 7.4.[12]

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand via rapid filtration.

  • Filters: Glass fiber filters (e.g., GF/C) that trap the cell membranes with the bound radioligand.

  • Scintillation Cocktail and Counter: To quantify the radioactivity on the filters.

Assay Procedure
  • Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA protein assay).[11]

  • Assay Incubation: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound (or other competing ligands). Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist) are also included.

  • Incubation Conditions: The incubation is carried out for a sufficient time to reach equilibrium, for example, for 4 hours at 25°C or 37°C with gentle agitation.[11][12]

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of bound radioactivity is determined using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

Histamine H1 receptors are G protein-coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is central to the pro-inflammatory and allergic responses mediated by histamine.

This compound acts as an inverse agonist at the H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal, constitutive activity of the receptor.[2][4][13] This inverse agonism leads to the inhibition of downstream signaling pathways, such as the activation of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the expression of pro-inflammatory genes.[1][2]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq11 Gq/11 H1R_inactive->Gq11 Inhibits Basal Activity H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_inactive IκB-NF-κB PKC->NFkB_inactive Phosphorylates IκB NFkB_active NF-κB NFkB_inactive->NFkB_active Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Promotes Transcription Histamine Histamine Histamine->H1R_inactive Binds & Activates This compound This compound (Inverse Agonist) This compound->H1R_active Binds & Inactivates

Caption: H1 Receptor Signaling Pathway and the Effect of this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the H1 receptor binding affinity of this compound.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with H1 Receptors start->prep_membranes setup_assay Set up Assay Plates: - Membranes - Radioligand ([³H]L) - this compound (varying conc.) prep_membranes->setup_assay controls Include Controls: - Total Binding (Membranes + [³H]L) - Non-specific Binding (Membranes + [³H]L* + excess unlabeled ligand) setup_assay->controls incubate Incubate to Reach Equilibrium controls->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff scintillation->analyze end End analyze->end

Caption: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

This compound exhibits a high in vitro binding affinity for the histamine H1 receptor, with Ki values consistently in the low to sub-nanomolar range. Its mechanism of action as an inverse agonist, leading to the inhibition of both histamine-induced and basal H1 receptor activity, contributes to its potent anti-allergic and anti-inflammatory effects. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of its binding characteristics, which are crucial for drug development and pharmacological research.

References

A Technical Guide to the Pharmacokinetics and Metabolism of Desloratadine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine is a potent, long-acting, second-generation antihistamine that is the major active metabolite of loratadine. It functions as a selective peripheral histamine H1-receptor antagonist and is widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic idiopathic urticaria. A key advantage of this compound is its minimal penetration of the blood-brain barrier, which results in a non-sedating profile.

Understanding the pharmacokinetics (PK) and metabolism of a drug candidate in preclinical animal models is a cornerstone of drug development. These studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, helping to predict its behavior in humans, establish a safe dose range for clinical trials, and understand potential species-specific toxicities. This technical guide provides an in-depth summary and analysis of the available data on the pharmacokinetics and metabolism of this compound in key animal models.

Pharmacokinetics of this compound in Animal Models

This compound has been extensively studied in various animal species, including rats, monkeys, mice, and dogs. Its pharmacokinetic profile is characterized by good oral absorption, extensive distribution, and significant metabolism, with notable differences across species.

Absorption

Following oral administration, this compound is well absorbed. The time to reach maximum plasma concentration (Tmax) is approximately 2 to 3 hours in mice and monkeys.[1] In rats, Tmax has been observed at approximately 0.67 hours after a 25 mg/kg oral dose.[2]

Oral bioavailability shows significant variability between species and even within species. In rats, a notable gender difference has been reported, with bioavailability being approximately 50% in males and 95% in females.[3] In monkeys of both sexes, the absolute bioavailability is around 50%.[1]

Distribution

This compound exhibits a large apparent volume of distribution, indicating extensive uptake into tissues.[4] In rats, this compound is widely distributed, with the highest concentrations found in the pituitary gland, adrenal gland, lung, liver, spleen, thyroid, and mesenteric lymph nodes.[5]

Plasma protein binding of this compound is high but varies across species. Reported values are approximately 90.5% in rats, 94.4% in mice, and 85.8% in monkeys.[5][6]

Metabolism

This compound undergoes extensive metabolism in all animal species tested.[5] The primary metabolic pathways are hydroxylation and N-glucuronidation. The major human metabolite, 3-hydroxythis compound, which is also pharmacologically active, is formed to a lesser degree in common animal models compared to humans.[5]

Significant species-specific differences in metabolism are observed:

  • In rats and mice , hydroxylation occurs primarily at the 5- and 6-positions of the molecule.[5]

  • In monkeys , N-oxidation is a notable metabolic pathway.[5]

  • The formation of 3-hydroxythis compound is a more prominent pathway in humans than in these animal models.[5]

Excretion

The excretion of this compound and its metabolites occurs through both renal and fecal routes. In animal models, the primary route of excretion for this compound-related radioactivity is via the feces, with a significant contribution from biliary excretion.[5] Approximately 20-40% of the dose is excreted in the urine.[5]

The elimination half-life (t½) also varies by species, ranging from 2-5 hours in mice and rats to 8-11.3 hours in monkeys.[5] A study in rats receiving a 25 mg/kg oral dose reported a half-life of 6.24 hours.[2]

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various animal models. It is important to note that these values are compiled from different studies, and direct cross-study comparisons should be made with caution due to variations in doses, formulations, and analytical methods.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

ParameterValue (Mean ± SD)
Dose (mg/kg) 25
Cmax (µg/L) 96.99 ± 22.39
Tmax (h) 0.67 ± 0.26
t½ (h) 6.24 ± 6.37
AUC0-t (µg·h/L) 486.08 ± 103.79
Vd/F (L/kg) 723.96 ± 554.21
CL/F (L/h/kg) 115.52 ± 62.52
Data sourced from Zhang Y, et al. (2020).[2]

Table 2: General Pharmacokinetic Properties of this compound Across Species

ParameterRatMouseMonkeyBeagle Dog (as metabolite of Loratadine)
Tmax (h) ~0.7-3[1][2]~2[1]~3[1]~0.8[5]
t½ (h) 2-7[2][5]2-5[5]8-11.3[5]~10.5[5]
Bioavailability (%) ~50 (male), ~95 (female)[3]N/A~50[1]N/A
Plasma Protein Binding (%) ~90.5[5][6]~94.4[6]~85.8[5][6]N/A
N/A: Not Available from the cited sources.

Metabolism Pathway Visualization

The metabolic transformation of this compound is a critical aspect of its disposition. The following diagram illustrates the primary metabolic pathways observed in animal models.

Desloratadine_Metabolism cluster_hydroxylation Hydroxylation (Major in Rodents) cluster_human_pathway Hydroxylation (Major in Humans) cluster_monkey_pathway N-Oxidation (Monkeys) cluster_conjugation Phase II Conjugation Des This compound Met5OH 5-Hydroxythis compound Des->Met5OH CYP450 Met6OH 6-Hydroxythis compound Des->Met6OH CYP450 Met3OH 3-Hydroxythis compound Des->Met3OH CYP450 MetNOxide This compound-N-Oxide Des->MetNOxide CYP450 Glucuronides Glucuronide Conjugates Met5OH->Glucuronides UGTs Met6OH->Glucuronides UGTs Met3OH->Glucuronides UGTs

Primary metabolic pathways of this compound.

Experimental Protocols

Detailed and robust experimental designs are essential for generating reliable pharmacokinetic and metabolism data. Below are representative protocols for key in vivo and analytical studies.

In Vivo Pharmacokinetic Study

This protocol describes a typical single-dose oral pharmacokinetic study in rats.

  • Animal Model: Male Sprague-Dawley rats (250-350 g) are used. Animals are cannulated (e.g., jugular vein) for serial blood sampling and fasted overnight prior to dosing, with water available ad libitum.

  • Dose Administration: this compound is formulated in a suitable vehicle (e.g., Polyethylene Glycol 400 and saline). A single dose (e.g., 25 mg/kg) is administered orally via gavage.[7]

  • Blood Sampling: Blood samples (~0.3 mL) are collected from the jugular vein cannula into heparinized tubes at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).[8]

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data for each animal are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F.

Tissue Distribution Study

This protocol outlines a method to determine the distribution of this compound in various tissues following oral administration in rats.

  • Animal Model and Dosing: Male Sprague-Dawley rats are divided into several groups, with each group representing a specific time point for sacrifice. A single oral dose of this compound (e.g., 25 mg/kg) is administered.[7]

  • Tissue Collection: At predetermined time points (e.g., 1, 4, 8, and 12 h), rats are anesthetized and sacrificed.[9] Key tissues and organs (e.g., liver, spleen, lung, kidney, heart, brain, adrenal glands, pituitary gland) are rapidly excised.[7][10]

  • Sample Processing: Tissues are rinsed with ice-cold saline to remove excess blood, blotted dry, and weighed.[8] Each tissue sample is then homogenized in a fixed volume of saline (e.g., 1:3 w/v) to create a uniform tissue homogenate.[8]

  • Sample Storage: Tissue homogenates are stored at -80°C until bioanalysis.

  • Data Analysis: The concentration of this compound in each tissue is quantified, and tissue-to-plasma concentration ratios are calculated to assess the extent of distribution.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying this compound in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation (Plasma):

    • A small aliquot of plasma (e.g., 50 µL) is transferred to a microcentrifuge tube.[7]

    • An internal standard (e.g., this compound-d4) is added.

    • Protein precipitation is performed by adding a volume of ice-cold acetonitrile, followed by vortexing and centrifugation.[6]

    • Alternatively, liquid-liquid extraction can be used. An alkaline buffer (e.g., borax-sodium carbonate) is added, followed by an organic solvent mixture (e.g., ethyl acetate/dichloromethane/n-hexane). The mixture is vortexed and centrifuged, and the organic layer is separated.[11]

    • The supernatant or organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection.[11]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2 mm) is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate) is employed.

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity.

    • MRM Transitions: The instrument is set to monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 311.1 → 259.2) and its internal standard.

Workflow and Pathway Visualizations

The following diagrams provide a high-level overview of a typical experimental workflow for an in vivo pharmacokinetic study.

PK_Workflow cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing 1. Drug Administration (Oral Gavage to Rats) Sampling 2. Serial Blood Sampling (Cannulated Vein) Dosing->Sampling Processing 3. Plasma Preparation (Centrifugation) Sampling->Processing Extraction 4. Sample Extraction (e.g., Protein Precipitation) Processing->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Quant 6. Concentration Quantification LCMS->Quant PK_Calc 7. PK Parameter Calculation (Non-Compartmental Analysis) Quant->PK_Calc

Workflow for an In-Vivo Pharmacokinetic Study.

Conclusion

The pharmacokinetic and metabolic profiles of this compound have been well-characterized in a range of animal models. The compound demonstrates good oral absorption and extensive tissue distribution. Metabolism is the primary route of elimination, with significant species differences in the primary metabolites formed—a crucial consideration for extrapolating preclinical safety data to humans. The data summarized in this guide, from comparative pharmacokinetic parameters to detailed experimental protocols, provide a valuable resource for researchers involved in the nonclinical development of antihistamines and other small molecule therapeutics. A thorough understanding of these interspecies differences is essential for the design of informative toxicology studies and the successful translation of promising drug candidates to the clinical setting.

References

Desloratadine's Modulation of Cytokine Release in In Vitro Cell Cultures: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a second-generation histamine H1 receptor antagonist, is widely recognized for its anti-allergic properties. Beyond its primary mechanism of action, a growing body of in vitro evidence demonstrates its potent anti-inflammatory effects, notably the inhibition of pro-inflammatory cytokine release from various immune and non-immune cell types. This technical guide provides a comprehensive analysis of this compound's impact on cytokine modulation in cell cultures, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The information herein is intended to support further research and drug development efforts in the fields of allergy, immunology, and inflammatory diseases.

Introduction

The allergic inflammatory cascade is a complex process involving the release of a myriad of mediators, including cytokines, from various cell types. These cytokines play a pivotal role in the initiation and perpetuation of inflammatory responses. This compound has been shown to inhibit the release and generation of multiple inflammatory mediators, including several key cytokines such as interleukin-4 (IL-4), IL-6, IL-8, IL-13, and tumor necrosis factor-alpha (TNF-α) from human mast cells and basophils.[1][2] This document synthesizes the available in vitro data to provide a detailed understanding of these effects.

Quantitative Analysis of this compound's Effect on Cytokine Release

The following tables summarize the quantitative data from various studies investigating the inhibitory effects of this compound on cytokine release in different cell culture models.

Table 1: this compound's Inhibitory Effects on Cytokine Release from Human Basophils

CytokineStimulantThis compound Concentration% InhibitionReference
IL-4anti-IgENot specifiedPotent inhibition[3]
IL-13anti-IgENot specifiedPotent inhibition[3]
IL-4 mRNAanti-IgENot specifiedUp to 80%[3]
IL-13IL-3 and PMANot specifiedLesser effect[3]

Table 2: this compound's Inhibitory Effects on Cytokine Release from Human Mast Cells

CytokineStimulantThis compound Concentration% InhibitionReference
IL-4Not specifiedNot specifiedSignificant[2]
IL-6Not specifiedNot specifiedSignificant[2]
IL-8Not specifiedNot specifiedSignificant[2]
IL-13Not specifiedNot specifiedSignificant[2]
GM-CSFPMA + A23187Not specifiedSignificant (P < 0.05)[4]
IL-13PMA + A23187Not specifiedSignificant (P < 0.05)[4]
TNF-αPMA + A23187Not specifiedSignificant (P < 0.05)[4]

Table 3: this compound's Modulatory Effects on Cytokine Release from Macrophages

Cell LineCytokineStimulantThis compound ConcentrationEffectReference
J774.2TNF-αLPS (1 µg/mL)1-10 µg/mLDose-dependent suppression[5]
J774.2IL-12p40LPS (1 µg/mL)10 µg/mLReduction[5]
J774.2IL-6LPS (1 µg/mL)1-10 µg/mLModest, non-significant decrease[5]
J774.2GM-CSFLPS (1 µg/mL)1-10 µg/mLIncreased[5]

Table 4: this compound's Inhibitory Effects on Cytokine Release from Epithelial Cells

Cell TypeCytokineStimulantThis compound Concentration% Inhibition (vs. control)Reference
Nasal Mucosa/PolypIL-610% FBS10⁻⁵ MSignificant[6]
Nasal Mucosa/PolypIL-810% FBS10⁻⁵ MSignificant[6]
Nasal Mucosa/PolypIL-6 (with 10⁻⁹ M mometasone)10% FBS10⁻⁵ M52% (additive effect)[6]

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the effects of this compound on cytokine release.

General Experimental Workflow for In Vitro Cytokine Release Assays

The following diagram illustrates a typical workflow for assessing the impact of this compound on cytokine release in cell cultures.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., Basophils, Mast Cells) cell_isolation Cell Isolation/Purification cell_culture->cell_isolation pretreatment Pre-incubation with This compound cell_isolation->pretreatment stimulation Stimulation (e.g., anti-IgE, LPS, PMA) pretreatment->stimulation supernatant Supernatant Collection stimulation->supernatant cell_lysis Cell Lysis stimulation->cell_lysis cytokine_assay Cytokine Measurement (e.g., ELISA) supernatant->cytokine_assay mrna_analysis mRNA Analysis (e.g., RT-PCR) cell_lysis->mrna_analysis

General experimental workflow for in vitro cytokine studies.
Protocol for Human Basophil Cytokine Release Assay[3]

  • Cell Source: Basophil-enriched suspensions were obtained from human blood.

  • Pre-treatment: Cells were treated with varying concentrations of this compound for 15 minutes.

  • Stimulation: Following pre-treatment, cells were stimulated with either anti-IgE antibody, calcium ionophore A23187, interleukin-3 (IL-3), or phorbol myristate acetate (PMA).

  • Incubation: For histamine, LTC4, and IL-4 measurements, supernatants were collected after a 4-hour incubation. For IL-13, supernatants were harvested after 20 hours.

  • Cytokine Measurement: IL-4 and IL-13 levels were quantified using ELISA.

  • mRNA Analysis: IL-4 mRNA expression was examined using dilutional RT-PCR.

Protocol for Human Mast Cell Cytokine Release Assay[4]
  • Cell Line: Human leukemic mast cells (HMC-1).

  • Pre-treatment: Cells were pre-incubated with this compound for 1 hour.

  • Stimulation: Cells were co-incubated with phorbol myristate acetate (PMA) (25 ng/mL) and the calcium ionophore A23187 (2.5 x 10⁻⁷ M) for 24 hours.

  • Cytokine Measurement: The concentrations of GM-CSF, IL-13, and TNF-α in the cell culture supernatants were determined by ELISA.

Protocol for Macrophage Cytokine Release Assay[5]
  • Cell Line: J774.2 murine macrophage cells.

  • Treatment: Cells were treated with this compound (1-10 µg/mL) with or without lipopolysaccharide (LPS) (1 µg/mL).

  • Cytokine Measurement: The secretion of IL-6, TNF-α, IL-12p40, and GM-CSF was measured by ELISA.

  • Viability Assay: Cell viability was assessed using the Trypan Blue exclusion method.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate cytokine gene expression and release. The primary target identified in multiple studies is the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit both constitutive and histamine-stimulated NF-κB activity.[7][8] This is significant as NF-κB is a crucial transcription factor for many pro-inflammatory cytokines. The mechanism is believed to be through inverse agonism at the histamine H1 receptor, stabilizing the receptor in an inactive state and thereby preventing downstream signaling to NF-κB.[7][9]

This compound's inhibition of the NF-κB signaling pathway.

Conclusion

The in vitro evidence strongly supports the role of this compound as a modulator of cytokine release, extending its pharmacological profile beyond simple H1 receptor antagonism. Its ability to inhibit the production of key pro-inflammatory cytokines in various cell types, primarily through the inhibition of the NF-κB signaling pathway, underscores its potential as an anti-inflammatory agent. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers exploring the broader therapeutic applications of this compound and similar compounds in the management of allergic and other inflammatory conditions. Further research is warranted to fully elucidate the clinical relevance of these in vitro findings.

References

Preclinical Pharmacology and Toxicology of Desloratadine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, the primary active metabolite of loratadine, is a second-generation antihistamine with a well-established efficacy and safety profile. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, intended to serve as a resource for researchers, scientists, and drug development professionals. The document details the drug's mechanism of action, pharmacokinetic profile across various preclinical species, and a thorough assessment of its toxicological properties. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental methodologies for key studies are provided, and critical signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Preclinical Pharmacology

Mechanism of Action

This compound is a potent and selective peripheral histamine H1-receptor inverse agonist.[1][2] Unlike first-generation antihistamines, it has a low propensity to cross the blood-brain barrier, which accounts for its non-sedating properties.[3][4] The primary mechanism of action involves the competitive binding to H1-receptors on effector cells, preventing the action of histamine and thereby alleviating the symptoms of allergic reactions.[1]

In addition to its H1-receptor antagonism, preclinical studies have demonstrated that this compound possesses anti-inflammatory properties, including the inhibition of the release of pro-inflammatory mediators from human mast cells and basophils.[5][6]

Signaling Pathway of Histamine H1 Receptor and its Blockade by this compound

H1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (Inactive) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks H1R_active Histamine H1 Receptor (Active) Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Histamine H1 Receptor Signaling Pathway.
Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in several species, including mice, rats, and monkeys. As the major active metabolite of loratadine, its pharmacokinetic properties have often been compared to its parent compound.

This compound is generally well-absorbed following oral administration in preclinical species. In rats, the oral bioavailability ranges from 45% to 94%, while in monkeys, it is between 47% and 57%.

This compound is widely distributed in the tissues of rats, with the highest concentrations found in the pituitary, adrenal gland, lung, liver, spleen, thyroid, and mesenteric lymph nodes. Plasma protein binding is variable across species, with binding percentages of 94.4% in mice, 90.5% in rats, 85.8% in monkeys, and 85.0% in humans.

This compound is extensively metabolized in mice, rats, and monkeys. The primary metabolic pathways include hydroxylation (mainly at the 5- and 6-positions, and to a lesser extent at the 3-position) and glucuronidation. It is noteworthy that 3-hydroxylation is a more significant pathway in humans than in the preclinical species studied.

The metabolites of this compound are excreted as unchanged compounds, glucuronides, or further oxidized and conjugated products.

Table 1: Comparative Preclinical Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)RouteTmax (h)Elimination Half-life (h)
Mouse-Oral~22-5
Rat-Oral1.5-122-5
Monkey-Oral~38-11.3

Data compiled from FDA pharmacology reviews.[1] Note: Cmax and AUC values are dose-dependent and show variability; therefore, they are presented in the context of specific toxicity studies in the subsequent sections.

Preclinical Toxicology

A comprehensive battery of toxicological studies has been conducted to characterize the safety profile of this compound.

Acute Toxicity

Acute toxicity studies have been performed in mice, rats, and monkeys.

Table 2: Acute Toxicity of this compound (LD50)

SpeciesRouteLD50 (mg/kg)
MouseOral353
RatOral>549
MonkeyOral>250

Data from Safety Data Sheets.

Repeat-Dose Toxicity

Repeat-dose toxicity studies of up to 3 months in duration have been conducted in mice, rats, and monkeys. The primary toxicological finding across species was systemic phospholipidosis in various organs.

Table 3: No-Observed-Adverse-Effect-Levels (NOAELs) from Repeat-Dose Toxicity Studies

SpeciesDurationNOAEL (mg/kg/day)Key Findings at Higher Doses
Mouse2 months-Phospholipidosis at 96 mg/kg/day; Mortality at 192 mg/kg/day
Rat (Female)3 months3Systemic phospholipidosis, kidney necrosis, mortality at ≥30 mg/kg/day
Rat (Male)3 months30Systemic phospholipidosis, kidney necrosis, epididymal debris, mortality at 120 mg/kg/day
Monkey3 months12Systemic phospholipidosis; No mortality up to 18 mg/kg

Data compiled from FDA pharmacology reviews.

Genotoxicity

This compound has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and has been found to be non-genotoxic.

Table 4: Summary of Genotoxicity Studies for this compound

AssayTest SystemResult
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumNegative
Chromosomal Aberration AssayHuman LymphocytesNegative
In vivo Mouse Micronucleus TestMouse Bone MarrowNegative

Data from FDA and EMA reviews.[1]

Carcinogenicity

The carcinogenic potential of this compound has been assessed in long-term bioassays in mice and rats.

  • Mice: In a 2-year dietary study, this compound was administered to male mice at doses up to 16 mg/kg/day and female mice at doses up to 32 mg/kg/day. No significant increases in the incidence of any tumors were observed.

  • Rats: The carcinogenicity in rats was considered equivocal in one study where loratadine was administered, leading to exposure to this compound. However, a subsequent 2-year dietary carcinogenicity study with this compound in rats did not show a significant increase in tumor incidence.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits.

  • Fertility: In a male fertility study in rats, a dose of 12 mg/kg/day was associated with decreased fertility. The No-Observed-Effect-Level (NOEL) for male fertility was 3 mg/kg/day.[1]

  • Teratogenicity: this compound was not found to be teratogenic in rats or rabbits at doses up to 48 mg/kg/day and 60 mg/kg/day, respectively.[1]

  • Developmental Toxicity: In rats, decreased fetal weight was observed at 24 and 48 mg/kg/day, with a NOEL of 6 mg/kg/day. In rabbits, no effects on fetal weight were observed up to 60 mg/kg/day, with a NOEL of 30 mg/kg/day.[1]

Table 5: Reproductive and Developmental Toxicity NOAELs

SpeciesStudy TypeNOAEL (mg/kg/day)
RatMale Fertility3
RatTeratogenicity48
RatDevelopmental Toxicity (Fetal Weight)6
RabbitTeratogenicity60
RabbitDevelopmental Toxicity (Fetal Weight)30

Data from European Medicines Agency (EMA) assessment report.[1]

Experimental Protocols

Histamine H1 Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the histamine H1 receptor.

Experimental Workflow for H1 Receptor Binding Assay

H1_Binding_Assay prep 1. Membrane Preparation (e.g., from cells expressing H1 receptors) incubation 4. Incubation (Membranes + Radioligand + Test Compound) prep->incubation radioligand 2. Radioligand Preparation (e.g., [³H]-mepyramine) radioligand->incubation test_compound 3. Test Compound Dilution (this compound) test_compound->incubation filtration 5. Filtration (Separation of bound and free radioligand) incubation->filtration scintillation 6. Scintillation Counting (Quantification of bound radioligand) filtration->scintillation analysis 7. Data Analysis (Calculation of Ki values) scintillation->analysis

Workflow for Histamine H1 Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig brain).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Antihistaminic Activity: Histamine-Induced Paw Edema in Mice

This in vivo model assesses the ability of a compound to inhibit histamine-induced inflammation.

Methodology:

  • Animal Dosing: Mice are pre-treated with the test compound (this compound) or vehicle at various doses via the oral route.

  • Induction of Edema: After a specified time, a sub-plantar injection of histamine is administered into the hind paw of the mice to induce edema.

  • Measurement of Edema: The volume of the paw is measured at various time points after histamine injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Genotoxicity: In Vivo Mouse Micronucleus Test

This assay is used to detect the potential of a substance to cause chromosomal damage.

Methodology:

  • Animal Dosing: Mice are treated with the test substance (this compound) at multiple dose levels, typically via oral gavage or intraperitoneal injection. A positive control (e.g., cyclophosphamide) and a vehicle control are also included.

  • Sample Collection: At appropriate time intervals after dosing, bone marrow is collected from the femur of the animals.

  • Slide Preparation: Bone marrow smears are prepared on microscope slides and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs in a large population of PCEs.

  • Data Analysis: The results from the treated groups are statistically compared to the vehicle control group to assess for a significant increase in the frequency of micronucleated PCEs.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective H1-receptor antagonist with a favorable safety profile. Its pharmacokinetic properties support a once-daily dosing regimen. The toxicological evaluation has not revealed any significant concerns for genotoxicity or carcinogenicity at clinically relevant exposures. Reproductive and developmental toxicity studies have identified NOAELs that provide an adequate safety margin. The primary finding in repeat-dose toxicity studies is phospholipidosis, a phenomenon observed with many cationic amphiphilic drugs. Overall, the preclinical pharmacology and toxicology profile of this compound is consistent with its established clinical use as a safe and effective treatment for allergic conditions.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the molecular structure and activity relationships of desloratadine, a potent second-generation antihistamine. By dissecting its chemical architecture and elucidating its multifaceted mechanism of action, we aim to provide a valuable resource for professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development. This guide offers a granular look at the quantitative data underpinning its efficacy, detailed experimental protocols for its characterization, and visual representations of its engagement with key signaling pathways.

Molecular Structure: The Foundation of a Potent Antihistamine

This compound, chemically known as 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, is the major active metabolite of loratadine. Its tricyclic structure is pivotal to its pharmacological activity. The key structural features include a chloro-substituted benzene ring fused to a cyclohepta[1,2-b]pyridine system, and a piperidinylidene moiety at the 11th position. This specific arrangement of atoms and functional groups dictates its high affinity and selectivity for the histamine H1 receptor. Unlike its parent compound, loratadine, this compound does not possess the ethyl carboxyl group on the piperidine ring, a modification that contributes to its enhanced potency.

Mechanism of Action: Beyond Histamine Receptor Blockade

This compound's primary mechanism of action is as a selective peripheral histamine H1 receptor inverse agonist.[3] This means it not only blocks the action of histamine but also reduces the basal activity of the receptor, a property that contributes to its potent anti-allergic effects.[4][5] Unlike first-generation antihistamines, this compound has a low propensity to cross the blood-brain barrier, which accounts for its non-sedating profile.[6]

Beyond its well-established role as an H1 receptor antagonist, this compound exhibits a broad spectrum of anti-inflammatory properties.[6][7] It has been shown to inhibit the release of a plethora of inflammatory mediators from mast cells and basophils, including histamine, tryptase, leukotrienes, and prostaglandins.[7] Furthermore, it can modulate the production and release of various cytokines and chemokines, such as IL-4, IL-6, IL-8, IL-13, and RANTES, thereby influencing the inflammatory cascade at multiple levels.[7][8]

Quantitative Analysis of this compound's Activity

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative perspective on its pharmacological profile.

Table 1: Histamine H1 Receptor Binding Affinity of this compound and Other Antihistamines

CompoundKi (nM)Receptor SourceRadioligandReference
This compound 0.87 Human H1 Receptor[3H]mepyramine[9][10]
This compound ~1.0 (pKi 9.1) Human H1 Receptor[3H]mepyramine[11]
Loratadine153 times less potent than this compoundCHO cells expressing human H1 receptor[3H]this compound[9]
Cetirizine52 times less potent than this compoundCHO cells expressing human H1 receptor[3H]this compound[9]
Fexofenadine194 times less potent than this compoundCHO cells expressing human H1 receptor[3H]this compound[9]

Table 2: Inhibitory Effects of this compound on Inflammatory Mediator Release

MediatorCell TypeStimulusIC50 / % InhibitionReference
Histamine ReleaseHuman Basophilsanti-IgEMore potent at inhibiting cytokine release[8]
IL-4 ReleaseHuman Basophilsanti-IgE~6-7 times more potent than histamine inhibition[8]
IL-13 ReleaseHuman Basophilsanti-IgE~6-7 times more potent than histamine inhibition[8]
IL-4 mRNAHuman Basophilsanti-IgE~80% reduction at 10 µM[10]
Histamine ReleaseHuman Skin Mast Cellsanti-IgE, Substance P, Calcium Ionophore42.6%, 53.7%, 39.9% inhibition at 100 µM[12]
NF-κB ActivityCOS-7 cellsBasalMore potent than pyrilamine, cetirizine, loratadine, fexofenadine[13]
NF-κB ActivityCOS-7 cellsHistamine-stimulatedMore potent than cetirizine, pyrilamine, loratadine, fexofenadine[13]

Key Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments used in the characterization of this compound.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of this compound for the H1 receptor.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor are cultured and harvested. The cells are then homogenized in a buffer to prepare a crude membrane fraction containing the receptors.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand, such as [3H]mepyramine, and varying concentrations of this compound.

  • Separation and Detection: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.[11]

Mast Cell/Basophil Histamine Release Assay

This assay evaluates the ability of this compound to inhibit the release of histamine from activated mast cells or basophils.

  • Cell Isolation: Human basophils are enriched from peripheral blood, or human mast cell lines are cultured.

  • Pre-incubation: The cells are pre-incubated with various concentrations of this compound for a defined period.

  • Stimulation: The cells are then stimulated with an agent that induces degranulation and histamine release, such as an anti-IgE antibody or a calcium ionophore.

  • Histamine Quantification: The amount of histamine released into the supernatant is measured using a sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.[8]

  • Data Analysis: The percentage of histamine release inhibition by this compound is calculated relative to the control (stimulated cells without the drug).

NF-κB Reporter Gene Assay

This assay is used to investigate the effect of this compound on the NF-κB signaling pathway.

  • Cell Transfection: A suitable cell line (e.g., HEK293 or COS-7) is transiently co-transfected with a plasmid expressing the human H1 receptor and a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.[5][13]

  • Treatment: The transfected cells are treated with this compound, either alone to measure its effect on basal NF-κB activity or in combination with a stimulant like histamine.

  • Luciferase Assay: After the treatment period, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.[5]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The effect of this compound on NF-κB activity is then determined.[5][13]

ERK1/2 Phosphorylation Western Blot

This assay assesses the impact of this compound on the ERK1/2 signaling pathway.

  • Cell Culture and Treatment: Cells are cultured and treated with this compound and/or a stimulant known to activate the ERK1/2 pathway.

  • Protein Extraction: The cells are lysed to extract total cellular proteins.

  • SDS-PAGE and Western Blotting: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection. The membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.[14][15][16]

  • Signal Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of p-ERK1/2.[17]

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

G This compound's Inhibition of the NF-κB Signaling Pathway cluster_nucleus Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates IKK IKK Complex H1R->IKK Activates This compound This compound This compound->H1R Inhibits (Inverse Agonist) IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (e.g., IL-6, IL-8) Nucleus->Gene Induces G This compound's Modulation of the ERK1/2 Signaling Pathway Stimulus Stimulus (e.g., Histamine) H1R Histamine H1 Receptor Stimulus->H1R Raf c-Raf H1R->Raf This compound This compound This compound->H1R Inhibits MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Regulates G Experimental Workflow for NF-κB Luciferase Reporter Assay Start Start Transfect Co-transfect cells with H1R and NF-κB-luciferase reporter plasmids Start->Transfect Treat Treat cells with This compound ± Histamine Transfect->Treat Lyse Lyse cells Treat->Lyse Measure Measure Firefly and Renilla luciferase activity Lyse->Measure Analyze Normalize and analyze data Measure->Analyze End End Analyze->End

References

The Evolution of a Second-Generation Antihistamine: A Technical History of Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Desloratadine, a potent, second-generation histamine H₁-receptor antagonist, represents a key milestone in the refinement of allergy therapeutics. Developed as the primary active metabolite of loratadine, its discovery was driven by a rational drug design approach aimed at optimizing efficacy, onset of action, and safety. This document provides a comprehensive technical overview of the discovery and development of this compound, detailing its preclinical pharmacology, mechanism of action, clinical development pathway, and pivotal trial results. Quantitative data are presented in structured tables, key experimental protocols are detailed, and essential pathways and workflows are visualized to offer a complete scientific narrative for researchers and drug development professionals.

Discovery and Rationale: From Prodrug to Active Metabolite

The story of this compound is intrinsically linked to its parent compound, loratadine. Loratadine, a highly successful second-generation antihistamine, is a prodrug that undergoes extensive first-pass metabolism in the liver to form its major active metabolite, this compound (descarboethoxyloratadine).[1] This metabolic conversion is the primary source of loratadine's therapeutic effect.

The strategic development of this compound as a standalone drug was based on several key scientific rationales:

  • Bypassing Metabolism: Administering the active metabolite directly eliminates the need for hepatic conversion, leading to a more rapid onset of action and more consistent plasma concentrations among patients, irrespective of individual metabolic rates.[2]

  • Increased Potency: Preclinical studies revealed that this compound possessed significantly higher binding affinity and potency at the histamine H₁-receptor compared to loratadine itself.[3][4]

  • Maintaining a Favorable Safety Profile: Like loratadine, this compound exhibits high selectivity for peripheral H₁-receptors and does not readily cross the blood-brain barrier, thus avoiding the sedative effects that characterized first-generation antihistamines.[4][5]

This transition from a successful prodrug to its active metabolite represents a classic example of lifecycle management and rational drug optimization in the pharmaceutical industry.

Desloratadine_Discovery_Logic cluster_development Drug Development Rationale Loratadine Loratadine (Prodrug) Metabolism First-Pass Hepatic Metabolism (CYP Enzymes) Loratadine->Metabolism In vivo conversion Desloratadine_Metabolite This compound (Active Metabolite) Metabolism->Desloratadine_Metabolite Therapeutic_Effect Antihistaminic Effect Desloratadine_Metabolite->Therapeutic_Effect Desloratadine_Drug This compound (Developed Drug) Desloratadine_Metabolite->Desloratadine_Drug Isolated for development Rationale Rationale: • Bypass Metabolism • Faster Onset • Higher Potency Desloratadine_Drug->Rationale

Figure 1. Logical progression from loratadine to this compound development.

Preclinical Pharmacology

The preclinical evaluation of this compound established its high affinity, selectivity, and potent antihistaminic and anti-inflammatory properties.

Receptor Binding Profile

Radioligand binding assays were crucial in characterizing the affinity of this compound for the histamine H₁-receptor. These studies consistently demonstrated that this compound binds to the H₁-receptor with significantly higher affinity than its parent compound, loratadine, and other second-generation antihistamines.

CompoundH₁ Receptor Binding Affinity (Ki, nM)Reference
This compound 0.4 - 0.87 [6],[7]
Levocetirizine2[6]
Cetirizine6 - 47[6],[7]
Fexofenadine10 - 175[6],[7]
Loratadine16 - 138[6],[7]
Table 1: Comparative in vitro binding affinities of various antihistamines for the human histamine H₁-receptor. Data compiled from studies using cloned human receptors.

In competition-binding studies, this compound was found to be approximately 153 times more potent than loratadine.[7] Its selectivity is high, with minimal affinity for muscarinic, adrenergic, or serotonergic receptors at therapeutic concentrations.[8]

In Vivo Animal Models

In vivo studies in animal models confirmed the potent antihistaminic activity observed in vitro. In guinea pigs, oral administration of this compound was 2.5 to 4 times more potent than loratadine in protecting against histamine-induced lethality.[3] In a mouse model, it demonstrated similar potency in inhibiting histamine-induced paw edema.[3] Furthermore, this compound showed potent antiallergic effects, including the reduction of acute bronchospasm in allergic monkeys and inhibition of allergic cough in guinea pigs.[3]

Experimental Protocol: Histamine H₁-Receptor Radioligand Binding Assay

This protocol outlines a representative competitive binding assay to determine the binding affinity (Ki) of a test compound like this compound.

1. Objective: To determine the affinity of a test compound for the human histamine H₁-receptor by measuring its ability to displace a specific radioligand.

2. Materials:

  • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the cloned human H₁-receptor.

  • Radioligand: [³H]-mepyramine (a high-affinity H₁-receptor antagonist).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of an unlabeled H₁-antagonist (e.g., 10 µM mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well plates, glass fiber filters.

3. Method:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, or the non-specific binding control.

  • Radioligand Addition: Add [³H]-mepyramine to all wells at a final concentration near its dissociation constant (Kd), typically 1-2 nM.

  • Reaction Initiation: Add the cell membrane preparation (containing the H₁-receptors) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination: Terminate the assay by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts from wells with excess unlabeled antagonist) from the total binding (counts from wells with no test compound).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis (e.g., a one-site competition model) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action

H₁-Receptor Inverse Agonism and Downstream Signaling

The histamine H₁-receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[9] In its active state, the receptor initiates a signaling cascade that is central to the allergic inflammatory response. Recent research has shown that the H₁-receptor possesses constitutive activity, meaning it can signal even in the absence of histamine.[10][11]

This compound functions not merely as a simple antagonist but as an inverse agonist .[10][11] This means it binds to the H₁-receptor and stabilizes it in an inactive conformation, thereby reducing both histamine-stimulated and constitutive (basal) receptor activity.

The signaling pathway is as follows:

  • Histamine Binding (or Constitutive Activity): The H₁-receptor activates the Gq protein.

  • PLC Activation: The α-subunit of Gq activates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release & PKC Activation: IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum. DAG and Ca²⁺ together activate Protein Kinase C (PKC).

  • NF-κB Activation: The activated PKC pathway leads to the phosphorylation and degradation of IκB, the inhibitor of Nuclear Factor-kappa B (NF-κB). Released NF-κB then translocates to the nucleus.

  • Inflammatory Gene Expression: In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines (e.g., IL-4, IL-13), chemokines, and adhesion molecules.

This compound, by stabilizing the inactive state of the H₁-receptor, effectively inhibits this entire cascade, including the basal activation of NF-κB.[10][12] This inverse agonism is a key component of its anti-inflammatory effects.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R_active H₁-Receptor (Active) Histamine->H1R_active Agonist Binding H1R_inactive H₁-Receptor (Inactive) H1R_inactive->H1R_active Constitutive Activity Gq Gq Protein H1R_active->Gq Activates This compound This compound (Inverse Agonist) This compound->H1R_inactive Stabilizes Inactive State PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC IkB_NFkB IκB-NF-κB Complex PKC->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Inflammation Pro-inflammatory Gene Transcription (Cytokines, Adhesion Molecules) DNA->Inflammation

Figure 2. H₁-receptor signaling pathway and the inhibitory action of this compound.

Clinical Development

The clinical development program for this compound was designed to demonstrate its efficacy and safety in the treatment of seasonal allergic rhinitis (SAR), perennial allergic rhinitis (PAR), and chronic idiopathic urticaria (CIU).

Pharmacokinetics in Humans

Following oral administration, this compound is well-absorbed, with peak plasma concentrations reached in approximately 3 hours. It has a long elimination half-life of about 27 hours, which supports a once-daily dosing regimen.[4] Food has no clinically relevant effect on its bioavailability.

ParameterValueReference
Time to Peak Plasma Conc. (Tₘₐₓ)~3 hours[4]
Elimination Half-Life (t₁/₂)~27 hours[4]
Protein Binding83-87%[11]
MetabolismTo 3-hydroxythis compound (active)[11]
Effect of FoodNo significant effect on bioavailability[4]
Table 2: Key Pharmacokinetic Parameters of this compound in Adult Humans.
Clinical Efficacy

Numerous large-scale, randomized, double-blind, placebo-controlled trials have confirmed the efficacy of this compound 5 mg once daily for treating SAR and PAR. The primary endpoint in these trials was typically the change from baseline in the Total Symptom Score (TSS), which includes nasal symptoms (rhinorrhea, sneezing, itching, congestion) and non-nasal symptoms (ocular itching, watering, redness).

Study IndicationPrimary EndpointResult vs. PlaceboReference
Seasonal Allergic Rhinitis (SAR)Change in Total Symptom Score (TSS)Statistically significant reduction[13]
SAR (Meta-analysis)Standardized Mean Difference (TSS)-1.79 (95% CI: -3.10 to -0.47)[13]
Perennial Allergic Rhinitis (PAR)Change in instantaneous TSSStatistically significant reduction (P=.005)[14]
Table 3: Summary of Efficacy Results in Pivotal Allergic Rhinitis Trials.

This compound consistently demonstrated significant improvements in both nasal and non-nasal symptoms, including nasal congestion, which is often a particularly bothersome symptom for patients.[13][15] Symptom relief was typically observed after the first dose.[14]

This compound has also proven highly effective in managing the symptoms of CIU. In 6-week placebo-controlled trials, this compound 5 mg once daily significantly reduced the severity of pruritus (itching), a hallmark symptom of CIU, as well as the number and size of hives.[14][16][17]

Study IndicationPrimary EndpointResult vs. PlaceboReference
Chronic Idiopathic Urticaria (CIU)Change in Pruritus Severity ScoreSignificant improvement from Day 1[16],[17]
CIUChange in Number and Size of HivesSignificant reduction[14],[16]
CIUOverall Therapeutic ResponseSignificantly greater improvement (P < 0.001)[16]
Table 4: Summary of Efficacy Results in Pivotal Chronic Idiopathic Urticaria Trials.

Improvements were noted within the first 24 hours of treatment and were sustained throughout the study period.[14][17] Patients treated with this compound also reported significant improvements in quality of life, including reduced interference with sleep and daily activities.[18]

Experimental Protocol: Pivotal Phase III Clinical Trial (Allergic Rhinitis Example)

This protocol outlines a representative workflow for a Phase III clinical trial to establish the efficacy and safety of this compound for Seasonal Allergic Rhinitis, based on FDA guidance and published trial designs.[19][20][21]

Clinical_Trial_Workflow cluster_treatment Treatment Period (e.g., 2-4 Weeks) Screening Phase 1: Screening & Enrollment • Inclusion Criteria (e.g., ≥2yr SAR history) • Exclusion Criteria (e.g., asthma, sinusitis) • Informed Consent Baseline Phase 2: Baseline Assessment • Record baseline Total Symptom Score (TSS) • Quality of Life Questionnaire (RQLQ) • Physical Exam & Safety Labs Screening->Baseline Randomization Phase 3: Randomization (Double-Blind, Placebo-Controlled) Baseline->Randomization GroupA Group A: This compound 5mg Once Daily Randomization->GroupA GroupB Group B: Placebo Once Daily Randomization->GroupB DailyDiary Daily Symptom Diary (Patient-reported TSS) GroupA->DailyDiary Visits Weekly/Bi-weekly Visits • Adverse Event Monitoring • Compliance Check GroupA->Visits Endpoint Phase 4: End-of-Study Assessment • Final TSS & RQLQ Scores • Safety Labs & AE Reporting GroupA->Endpoint GroupB->DailyDiary GroupB->Visits GroupB->Endpoint Analysis Phase 5: Data Analysis • Primary Endpoint: Mean change in TSS from baseline • Secondary Endpoints: Change in RQLQ, individual symptoms • Statistical Analysis (e.g., ANCOVA) Endpoint->Analysis

References

Desloratadine's Role in Modulating Immune Cell Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine, a second-generation antihistamine, is the primary active metabolite of loratadine.[1][2] While its principal mechanism of action is the selective antagonism of the histamine H1 receptor, a growing body of evidence demonstrates that this compound possesses a broader spectrum of anti-inflammatory and immunomodulatory properties.[3][4][5] These effects extend beyond simple histamine blockade and involve the modulation of various immune cells, including mast cells, basophils, eosinophils, and lymphocytes.[4][6][7] This technical guide provides an in-depth analysis of this compound's impact on immune cell responses, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Modulation of Mast Cell and Basophil Activity

This compound has been shown to inhibit the release of pre-formed and newly synthesized inflammatory mediators from mast cells and basophils, key effector cells in allergic reactions.[1][4]

Inhibition of Mediator Release
  • Histamine and Leukotriene C4 (LTC4): In vitro studies on human basophils have demonstrated that this compound inhibits the release of histamine and LTC4.[8] this compound exhibits a mast cell stabilizing effect, as evidenced by its ability to inhibit compound 48/80-induced mast cell degranulation in a concentration-dependent manner.[9][10][11] At a concentration of 10⁻⁴ M, this compound significantly inhibited histamine release from human skin mast cells stimulated with anti-IgE, substance P, and calcium ionophore.[12]

  • Tryptase: this compound has also been found to inhibit the release of tryptase, a serine protease stored in mast cell granules. In dispersed nasal polyp cells, this compound (10 and 50 µM) inhibited calcium ionophore-induced tryptase release by 60% and 69%, respectively.[13] Anti-IgE-induced tryptase release was inhibited by 33%, 47%, and 66% with this compound concentrations of 1, 10, and 50 µM, respectively.[13]

Inhibition of Cytokine and Chemokine Production

This compound is a potent inhibitor of pro-inflammatory cytokine and chemokine production from mast cells and basophils.[4]

  • Interleukins (IL-4, IL-6, IL-8, IL-13): this compound has been shown to be more potent in preventing the secretion of IL-4 and IL-13 from human basophils than in inhibiting histamine and LTC4 release.[8] Pre-treatment with this compound resulted in up to an 80% inhibition of IL-4 mRNA accumulation in human basophils.[8] In human endothelial cells (EA.hy926), this compound citrate disodium (DLC) significantly inhibited histamine- and LPS-induced IL-6 and IL-8 production.[14]

  • RANTES (CCL5): this compound has been observed to inhibit the release of RANTES, a potent chemoattractant for eosinophils, from epithelial cells.[15]

Table 1: Quantitative Effects of this compound on Mast Cell and Basophil Mediator Release

Cell TypeStimulusMediatorThis compound Concentration% InhibitionReference
Human BasophilsAnti-IgEIL-4 & IL-13-6-7 times more potent than histamine/LTC4 inhibition[8]
Human Basophils-IL-4 mRNA-Up to 80%[8]
Rat Peritoneal Mast CellsCompound 48/80Degranulation10⁻⁸ - 10⁻⁴ MConcentration-dependent[9]
Human Skin Mast CellsAnti-IgEHistamine10⁻⁴ M42.6%[12]
Human Skin Mast CellsSubstance PHistamine10⁻⁴ M53.7%[12]
Human Skin Mast CellsCalcium IonophoreHistamine10⁻⁴ M39.9%[12]
Dispersed Nasal Polyp CellsCalcium IonophoreTryptase10 µM60%[13]
Dispersed Nasal Polyp CellsCalcium IonophoreTryptase50 µM69%[13]
Dispersed Nasal Polyp CellsAnti-IgETryptase1 µM33%[13]
Dispersed Nasal Polyp CellsAnti-IgETryptase10 µM47%[13]
Dispersed Nasal Polyp CellsAnti-IgETryptase50 µM66%[13]
Dispersed Nasal Polyp CellsCalcium IonophoreLTC41 µM29%[13]
Dispersed Nasal Polyp CellsCalcium IonophoreLTC410 µM50%[13]
Dispersed Nasal Polyp CellsCalcium IonophoreLTC450 µM63%[13]
Dispersed Nasal Polyp CellsAnti-IgELTC41 µM27%[13]
Dispersed Nasal Polyp CellsAnti-IgELTC410 µM35%[13]
Dispersed Nasal Polyp CellsAnti-IgELTC450 µM39%[13]

Modulation of Eosinophil and Lymphocyte Activity

This compound also exerts inhibitory effects on eosinophils and lymphocytes, which are key players in the late-phase allergic response and chronic allergic inflammation.

Eosinophil Function
  • Chemotaxis and Adhesion: this compound has been shown to attenuate eosinophil chemotaxis and adhesion.[2][6] In a murine model of asthma, this compound treatment was associated with reduced eosinophil counts in bronchoalveolar lavage fluid.[16]

  • Mediator Release: this compound at concentrations of 10 µM and 50 µM inhibited the release of eosinophil cationic protein (ECP) from dispersed nasal polyp cells by 45% and 48%, respectively.[13] A combination of this compound and mometasone furoate showed a greater inhibitory effect on eosinophil survival compared to either drug alone.[17]

Lymphocyte Function
  • T-Cell Cytokine Production: In a murine model of asthma, T-cells from this compound-treated mice showed decreased production of the Th2 cytokines IL-4, IL-5, and IL-13, while IFN-γ production remained normal.[18] This suggests a potential shift away from a Th2-dominant immune response. In a clinical study involving patients with urticaria, combination therapy with olopatadine and this compound resulted in increased levels of the Th1 cytokines IL-2 and IFN-γ, and reduced levels of the Th2 cytokine IL-4.[19][20]

  • Chemokine Expression: In peripheral blood mononuclear cells of allergic patients, treatment with this compound was associated with reduced mRNA levels for the chemokines RANTES, MIP-1α, and MIP-1β.[21]

Molecular Mechanisms of Action: The NF-κB Pathway

A key molecular mechanism underlying this compound's anti-inflammatory effects is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[22][23] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[24]

This compound has been shown to inhibit both constitutive (basal) and histamine-stimulated NF-κB activity.[15][22] This inhibitory effect is thought to be mediated through inverse agonism at the histamine H1 receptor, where this compound stabilizes the receptor in an inactive conformation.[15][22] In endothelial cells, this compound citrate disodium (DLC) was found to reduce the translocation of NF-κB to the nucleus.[14] Furthermore, this compound inhibited rhinovirus-induced NF-κB activation in respiratory epithelial cells.[23]

NF_kappaB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling cluster_nuclear Nuclear Events Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Allergens Allergens Allergens->H1R Rhinovirus Rhinovirus IKK IκB Kinase Rhinovirus->IKK H1R->IKK IκB IκBα IKK->IκB Phosphorylates & promotes degradation NF_kB NF-κB (p50/p65) IκB->NF_kB Inhibits NF_kB_nucleus NF-κB Translocation NF_kB->NF_kB_nucleus Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_nucleus->Gene_Transcription This compound This compound This compound->H1R Inverse Agonist This compound->NF_kB_nucleus Inhibits Translocation Experimental_Workflow_Basophil Experimental Workflow for Basophil Mediator Release Assay Start Start Isolate_Basophils Isolate Human Basophils Start->Isolate_Basophils Pre_incubation Pre-incubate with this compound Isolate_Basophils->Pre_incubation Stimulation Stimulate with Anti-IgE, etc. Pre_incubation->Stimulation Incubation Incubate (4h or 20h) Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant mRNA_Analysis Analyze IL-4 mRNA Incubation->mRNA_Analysis Quantify_Mediators Quantify Histamine, LTC4, IL-4, IL-13 Collect_Supernatant->Quantify_Mediators End End Quantify_Mediators->End mRNA_Analysis->End

References

Methodological & Application

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Desloratadine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desloratadine is a potent, long-acting, non-sedating, second-generation antihistamine and the primary active metabolite of loratadine. It is widely used to alleviate symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical drug monitoring.

This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise quantification of this compound in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard, this compound-d5, to ensure high accuracy and precision. The method is highly sensitive, with a linear range of 5.0 to 5000.0 pg/mL, making it suitable for a wide range of clinical research applications.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in human plasma is depicted below.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (400 µL) add_is Add Internal Standard (this compound-d5, 10 ng/mL, 100 µL) plasma->add_is vortex1 Vortex Briefly add_is->vortex1 add_naoh Add 0.1 M NaOH (100 µL) vortex1->add_naoh add_solvent Add Extraction Solvent (Ethyl Acetate:Dichloromethane, 80:20 v/v, 3 mL) add_naoh->add_solvent vortex2 Vortex (10 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound and this compound-d5 (IS) reference standards

  • HPLC grade methanol, acetonitrile, ethyl acetate, and dichloromethane

  • Ammonium formate and sodium hydroxide (analytical grade)

  • Drug-free human plasma (procured from a certified blood bank)

  • Milli-Q water or equivalent

Instrumentation
  • HPLC System: Agilent 1200 series or equivalent, equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent, with a Turbo Ion Spray (API) source.

  • Data System: Analyst 1.4.1 software package or equivalent for data acquisition and processing.

Preparation of Solutions
  • This compound Stock Solution (100.0 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Internal Standard Stock Solution (100.0 µg/mL): Prepare a this compound-d5 stock solution in methanol in a similar manner.

  • Internal Standard Spiking Solution (10.0 ng/mL): Dilute the IS stock solution in a reconstitution solution of 10 mM ammonium formate and methanol (20:80 v/v).

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with the this compound stock solution to achieve final concentrations ranging from 5.0 to 5000.0 pg/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Liquid-Liquid Extraction)
  • To 400 µL of human plasma in a polypropylene tube, add 100 µL of the internal standard spiking solution (10 ng/mL).

  • Vortex the mixture briefly.

  • Add 100 µL of 0.1 M NaOH solution.

  • Add 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at ambient temperature.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in the reconstitution solution (10 mM ammonium formate and methanol, 20:80 v/v) and transfer to an autosampler vial for analysis.

HPLC-MS/MS Conditions

Chromatographic Conditions

ParameterCondition
HPLC Column Xbridge C18 (50 mm × 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Formate: Methanol (20:80, v/v)
Flow Rate 0.7 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 2.5 - 3.0 min

Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Turbo Ion Spray (API), Positive
Resolution Unit
Curtain Gas 25
Gas Source 1 50
Gas Source 2 40
Ion Spray Voltage 3000 V
Temperature 500 °C
Collision Gas 7
Dwell Time 200 msec

Quantitative Data Summary

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 311.2259.2
This compound-d5 (IS) 316.2264.3

Data sourced from multiple studies.

Method Validation Parameters

ParameterResult
Linearity Range 5.0–5000.0 pg/mL
Correlation Coefficient (r²) ≥0.9994
Lower Limit of Quantification (LLOQ) 5.0 pg/mL
Intra-day Precision (%CV) 0.7–2.0%
Inter-day Precision (%CV) 0.7–2.7%
Intra-day Accuracy 101.4–102.4%
Inter-day Accuracy 99.5–104.8%
Retention Time ~0.9 min

Conclusion

The HPLC-MS/MS method detailed in this application note provides a simple, rapid, sensitive, and specific approach for the quantification of this compound in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol contributes to the reliability and robustness of the method. This validated method is well-suited for high-throughput analysis in clinical and pharmacokinetic studies of this compound.

Application Notes and Protocols for In Vivo Models Studying Desloratadine's Anti-Allergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established in vivo models and experimental protocols for investigating the anti-allergic properties of desloratadine. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other anti-allergic compounds.

Introduction

This compound is a second-generation antihistamine that is a potent and long-acting H1 receptor antagonist.[1] Beyond its primary antihistaminic activity, this compound exhibits a range of anti-inflammatory effects, making it an effective treatment for allergic conditions such as allergic rhinitis and urticaria.[2][3] These anti-inflammatory properties include the inhibition of pro-inflammatory cytokines and chemokines, modulation of cell adhesion molecules, and attenuation of eosinophil activity.[2][4] Preclinical in vivo models are crucial for elucidating the mechanisms underlying these effects and for the development of new anti-allergic therapies.

This document outlines key animal models used to study this compound's efficacy, providing detailed experimental protocols, summarizing key quantitative data from published studies, and visualizing relevant biological pathways.

In Vivo Models for Allergic Rhinitis

Animal models of allergic rhinitis are instrumental in studying the pathophysiology of the disease and for evaluating the therapeutic potential of anti-allergic drugs. The most common models involve sensitization to an allergen, followed by a nasal challenge to elicit an allergic response.

Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs

This is a widely used model that mimics the key features of human allergic rhinitis, including sneezing, nasal rubbing, and eosinophilic inflammation.[5][6]

Experimental Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs are commonly used.[7]

  • Sensitization:

    • Guinea pigs are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.[6]

    • A typical sensitization schedule involves multiple i.p. injections over a period of two weeks.[6]

  • Challenge:

    • Following a rest period after the final sensitization injection, the animals are challenged by intranasal administration of an OVA solution.[8]

  • Treatment:

    • This compound or a vehicle control is administered orally or via injection prior to the allergen challenge.

  • Assessment of Allergic Response:

    • Nasal Symptoms: The frequency of sneezing and nasal rubbing is observed and scored for a defined period after the challenge.[7]

    • Inflammatory Mediators: Nasal lavage fluid (NLF) is collected to measure the levels of histamine, leukotrienes, thromboxane B2 (TXB2), and cytokines like IL-4.[8][9]

    • Cellular Infiltration: NLF is also analyzed for the infiltration of inflammatory cells, particularly eosinophils.[5]

    • Histopathology: Nasal tissues are collected for histological examination to assess eosinophil infiltration and other signs of inflammation.[5]

Experimental Workflow for OVA-Induced Allergic Rhinitis in Guinea Pigs:

G cluster_sensitization Sensitization Phase (Days 1-14) cluster_challenge Challenge & Treatment Phase (e.g., Day 21) cluster_assessment Assessment Phase sensitization i.p. injection of OVA + Adjuvant treatment Oral Administration of this compound or Vehicle sensitization->treatment Rest Period challenge Intranasal OVA Challenge treatment->challenge symptoms Nasal Symptom Scoring (Sneezing, Rubbing) challenge->symptoms Observe nlf Nasal Lavage Fluid Analysis (Mediators, Cells) challenge->nlf Collect histology Histopathological Examination challenge->histology Collect Tissue

Caption: Workflow of the OVA-induced allergic rhinitis model in guinea pigs.

Ovalbumin (OVA)-Induced Allergic Rhinitis in Rats

Similar to the guinea pig model, the rat model of OVA-induced allergic rhinitis is well-established for screening anti-allergic compounds.[10][11]

Experimental Protocol:

  • Animals: Sprague-Dawley or Wistar rats are frequently used.[10][11]

  • Sensitization:

    • Rats are sensitized with i.p. injections of OVA and aluminum hydroxide over a two-week period.[10]

  • Challenge:

    • After sensitization, rats are challenged daily for a week with intranasal OVA.[10]

  • Treatment:

    • This compound or saline is administered, often intravenously (i.v.), during the challenge period.[10]

  • Assessment of Allergic Response:

    • Nasal Symptoms: Sneezing and nasal scratching frequency are recorded.[10]

    • Serum Analysis: Blood samples are collected to measure levels of cytokines such as IL-4, IL-12, and IFN-γ.[10]

    • Histopathology: Nasal mucosal tissue is examined for inflammatory changes.[10]

In Vivo Models for Allergic Asthma

This compound has also been shown to have beneficial effects in asthma, a chronic inflammatory disease of the airways. Murine models are commonly employed to investigate these effects.

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model recapitulates key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production.[12][13]

Experimental Protocol:

  • Animals: BALB/c mice are a commonly used strain.[12]

  • Sensitization:

    • Mice are sensitized by i.p. injections of OVA with aluminum hydroxide.[12]

  • Challenge:

    • Following sensitization, mice are challenged with aerosolized OVA.[12]

  • Treatment:

    • This compound or a control fluid is administered daily throughout the sensitization process.[12]

  • Assessment of Allergic Response:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze cytokine levels (IL-4, IL-5, IL-13) and inflammatory cell counts (eosinophils, lymphocytes).[12][13]

    • Airway Hyperresponsiveness: Assessed by measuring the physiological response to methacholine.[12]

    • Lung Histology: Lung tissue is examined for signs of inflammation.[12]

    • T-cell Cytokine Production: Splenocytes can be isolated and re-stimulated with OVA in vitro to measure T-cell cytokine production.[12]

Data Presentation

The following tables summarize the quantitative effects of this compound in various in vivo models.

Table 1: Effect of this compound on Nasal Symptoms in OVA-Induced Allergic Rhinitis in Rats

Treatment GroupSneezing Frequency (counts/15 min)Nasal Scratching Frequency (counts/15 min)Reference
Allergic Rhinitis (AR) Control18.2 ± 2.525.6 ± 3.1[10]
This compound (0.5 mg/kg, i.v.)8.5 ± 1.712.3 ± 2.2[10]
This compound (1.0 mg/kg, i.v.)5.1 ± 1.38.7 ± 1.9[10]

Data are presented as mean ± SD. *p < 0.05 compared to AR Control.

Table 2: Effect of this compound on Inflammatory Mediators in OVA-Induced Allergic Rhinitis

ModelMediatorAllergic ControlThis compound Treatment% Inhibition/ReductionReference
Guinea PigTXB2 in NLFHighest LevelLower Level (p < 0.05)Not Specified[8]
Guinea PigLeukotrienes in NLFHighest LevelLower Level (p < 0.01)Not Specified[8]
RatSerum IL-4ElevatedLoweredNot Specified[10]
RatSerum IL-12DecreasedIncreasedNot Specified[10]
RatSerum IFN-γDecreasedIncreasedNot Specified[10]

Table 3: Effect of this compound on Cytokines in BAL Fluid in a Murine Asthma Model

CytokineOVA-Challenged ControlThis compound TreatedEffectReference
IL-4ElevatedDepressed ProductionInhibited[12][13]
IL-5ElevatedDiminishedInhibited[12][13]
IL-13ElevatedDiminishedInhibited[12][13]
IFN-γNormalNormalNo significant change[12]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the allergic cascade. A primary mechanism is its action as an inverse agonist at the histamine H1 receptor, which leads to the inhibition of downstream signaling pathways such as NF-κB and ERK1/2.[2]

Histamine H1 Receptor Signaling and its Inhibition by this compound:

Histamine binding to the H1 receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of transcription factors like NF-κB and the MAPK/ERK pathway, leading to the expression of pro-inflammatory genes. This compound, by acting as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thereby preventing this signaling cascade.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Activates IKK IKK PKC->IKK Activates Raf Raf PKC->Raf Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates Gene Pro-inflammatory Gene Expression ERK->Gene Induces NFkB_active->Gene Induces Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Inhibits (Inverse Agonist)

Caption: this compound inhibits histamine-induced pro-inflammatory signaling.

Conclusion

The in vivo models described in these application notes provide robust platforms for evaluating the anti-allergic effects of this compound. By utilizing these models, researchers can gain valuable insights into the mechanisms of allergic inflammation and the therapeutic potential of novel anti-allergic compounds. The consistent findings across different animal models underscore the potent anti-inflammatory and anti-allergic properties of this compound, supporting its clinical use in the management of allergic diseases.

References

Application Notes and Protocols for Evaluating Desloratadine Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine that selectively antagonizes the histamine H1 receptor.[1][2] Beyond its primary antihistaminic activity, in vitro and in vivo studies have demonstrated that this compound possesses anti-inflammatory and anti-allergic properties.[1] These additional effects are attributed to its ability to inhibit the release and generation of various inflammatory mediators and cytokines. This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound, focusing on its mechanism of action as a histamine H1 receptor antagonist and its broader anti-inflammatory effects.

The assays described herein are critical tools for preclinical drug development and research, enabling the quantification of this compound's potency and its effects on key signaling pathways involved in allergic and inflammatory responses. These protocols can be adapted for screening and characterizing other H1 receptor antagonists.

Key Cell-Based Assays for this compound Efficacy

The efficacy of this compound can be assessed through a variety of cell-based assays that measure its impact on different stages of the allergic and inflammatory cascade. The core assays detailed in this document are:

  • NF-κB (Nuclear Factor-kappa B) Activation Assay: To measure the inhibitory effect of this compound on the histamine-induced activation of NF-κB, a key transcription factor in the inflammatory response.[3][4]

  • Cytokine Release Assay: To quantify the inhibition of pro-inflammatory cytokine and chemokine secretion from various immune cells following stimulation.

  • Intracellular Calcium Mobilization Assay: To assess the direct antagonistic effect of this compound on the histamine H1 receptor by measuring the inhibition of histamine-induced calcium influx.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the quantitative data on the efficacy of this compound in various cell-based assays as reported in the literature.

Assay Cell Line/Type Stimulus Parameter Measured This compound Concentration Inhibition Reference
NF-κB Activity COS-7 (transfected with H1R)HistamineLuciferase ActivityNot specifiedThis compound > Cetirizine > Pyrilamine > Loratadine > Fexofenadine[3]
NF-κB Activity (Basal) COS-7 (transfected with H1R)-Luciferase ActivityNot specifiedThis compound > Pyrilamine > Cetirizine > Loratadine > Fexofenadine[3]
IL-4 Release Human Basophilsanti-IgEIL-4 Concentration (ELISA)Not specified~6-7 times more potent than histamine and LTC4 release inhibition[5]
IL-13 Release Human Basophilsanti-IgEIL-13 Concentration (ELISA)Not specified~6-7 times more potent than histamine and LTC4 release inhibition[5]
GM-CSF Secretion Human Nasal Epithelial CellsFetal Bovine SerumGM-CSF Concentration (ELISA)10 µM~51%[6]
GM-CSF Secretion Human Nasal Epithelial CellsFetal Bovine SerumGM-CSF Concentration (ELISA)1 µM~63%[6]
TNF-α Secretion J774.2 MacrophagesLipopolysaccharide (LPS)TNF-α Concentration (ELISA)1-10 µg/mLDose-dependent suppression[7]
IL-12p40 Secretion J774.2 MacrophagesLipopolysaccharide (LPS)IL-12p40 Concentration (ELISA)10 µg/mLSignificant reduction[7]
LTC4 Release Dispersed Nasal Polyp CellsCalcium IonophoreLTC4 Concentration (Immunoassay)1 µM29%[8]
LTC4 Release Dispersed Nasal Polyp CellsCalcium IonophoreLTC4 Concentration (Immunoassay)10 µM50%[8]
LTC4 Release Dispersed Nasal Polyp CellsCalcium IonophoreLTC4 Concentration (Immunoassay)50 µM63%[8]
Tryptase Release Dispersed Nasal Polyp Cellsanti-IgETryptase Concentration (Immunoassay)1 µM33%[8]
Tryptase Release Dispersed Nasal Polyp Cellsanti-IgETryptase Concentration (Immunoassay)10 µM47%[8]
Tryptase Release Dispersed Nasal Polyp Cellsanti-IgETryptase Concentration (Immunoassay)50 µM66%[8]
ECP Release Dispersed Nasal Polyp CellsNot specifiedECP Concentration (Immunoassay)10 µM45%[8]
ECP Release Dispersed Nasal Polyp CellsNot specifiedECP Concentration (Immunoassay)50 µM48%[8]

Note: IC50 values for this compound are not consistently reported in the literature; often, efficacy is presented as a rank order of potency or percentage inhibition at specific concentrations.

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay measures the ability of this compound to inhibit histamine-induced NF-κB activation in cells transiently transfected with a histamine H1 receptor and an NF-κB-driven luciferase reporter gene.[3]

Materials:

  • COS-7 cells

  • Expression plasmid for human histamine H1 receptor

  • NF-κB luciferase reporter plasmid (e.g., pNF-κB-Luc)

  • Control plasmid for transfection efficiency (e.g., Renilla luciferase plasmid)

  • Cell culture medium (DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Histamine

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Luciferase Assay System (e.g., Dual-Glo® Luciferase Assay System)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: One day prior to transfection, seed COS-7 cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex. In separate tubes, dilute the H1 receptor plasmid (e.g., 50 ng), NF-κB luciferase reporter plasmid (e.g., 100 ng), and Renilla luciferase control plasmid (e.g., 10 ng) in serum-free medium.

    • In another tube, dilute the transfection reagent according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

    • Add the transfection complex to each well containing cells and medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for gene expression.

  • Treatment:

    • Prepare serial dilutions of this compound in assay medium.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with histamine (e.g., 10 µM final concentration) for 6 hours at 37°C. Include unstimulated control wells.

  • Luciferase Assay:

    • Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.

    • Add 50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

    • Add 50 µL of the firefly luciferase substrate to each well and measure the luminescence (Firefly signal).

    • Subsequently, add 50 µL of the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to the same well and measure the luminescence (Renilla signal).

  • Data Analysis: Normalize the firefly luciferase activity by dividing the firefly luminescence by the Renilla luminescence for each well. This ratio represents the normalized NF-κB activity. Calculate the percentage inhibition of histamine-induced NF-κB activation by this compound.

Cytokine Release ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol describes the measurement of this compound's inhibitory effect on cytokine (e.g., IL-4, IL-13, GM-CSF) release from stimulated human basophils or other relevant cell types.

Materials:

  • Human basophils (enriched) or other target cells (e.g., human nasal epithelial cells)

  • Cell culture medium appropriate for the cell type

  • Stimulating agent (e.g., anti-IgE antibody for basophils, fetal bovine serum for epithelial cells)

  • This compound

  • Cytokine-specific ELISA kit (e.g., for IL-4, IL-13, or GM-CSF)

  • 96-well ELISA plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Protocol:

  • Cell Preparation: Prepare a suspension of enriched human basophils or other target cells at a suitable density in the appropriate culture medium.

  • Treatment and Stimulation:

    • Aliquot the cell suspension into a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-60 minutes at 37°C.

    • Add the stimulating agent (e.g., anti-IgE) to the wells and incubate for the recommended time to induce cytokine release (e.g., 4 hours for IL-4, 24 hours for GM-CSF).[5][6]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant containing the secreted cytokines.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.

    • Blocking: Wash the plate with Wash Buffer and block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate and add the collected cell supernatants and standard dilutions of the cytokine to the wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the absorbance values of the known cytokine concentrations. Calculate the concentration of the cytokine in the cell supernatants and determine the percentage inhibition by this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block histamine-induced increases in intracellular calcium concentration in cells expressing the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor (or other suitable cell line)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Probenecid (to prevent dye leakage)

  • Histamine

  • This compound

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Seeding: Seed H1 receptor-expressing HEK293 cells into a black, clear-bottom 96-well plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer, containing probenecid (e.g., 2.5 mM).

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. Add a final volume of 100 µL of Assay Buffer to each well.

  • Treatment:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the this compound dilutions or vehicle control to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage inhibition of the histamine-induced calcium response by this compound at each concentration.

Visualization of Signaling Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor, leading to the activation of NF-κB. This compound, as an antagonist/inverse agonist, blocks this pathway.

H1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates Gene Inflammatory Gene Transcription NFkB_active->Gene Initiates

Caption: Histamine H1 Receptor Signaling Pathway to NF-κB Activation.

Experimental Workflow for NF-κB Luciferase Reporter Assay

The following diagram outlines the key steps in the NF-κB luciferase reporter assay.

NFkB_Workflow start Start seed Seed COS-7 Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 transfect Transfect with H1R and NF-κB-Luciferase Plasmids incubate1->transfect incubate2 Incubate for 24h transfect->incubate2 treat Pre-treat with this compound incubate2->treat stimulate Stimulate with Histamine treat->stimulate incubate3 Incubate for 6h stimulate->incubate3 lyse Lyse Cells incubate3->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Logical Relationship of this compound's Anti-Inflammatory Effects

This diagram illustrates the logical relationship between this compound's primary mechanism of action and its downstream anti-inflammatory effects.

Desloratadine_Effects This compound This compound H1R_Block H1 Receptor Antagonism/ Inverse Agonism This compound->H1R_Block Ca_Influx Decreased Intracellular Ca²⁺ Mobilization H1R_Block->Ca_Influx NFkB_Inhibit Inhibition of NF-κB Activation H1R_Block->NFkB_Inhibit Cytokine_Release Reduced Pro-inflammatory Cytokine & Chemokine Release (IL-4, IL-13, GM-CSF, etc.) Ca_Influx->Cytokine_Release NFkB_Inhibit->Cytokine_Release Inflammation Attenuation of Allergic Inflammation Cytokine_Release->Inflammation

Caption: Logical Flow of this compound's Anti-Inflammatory Actions.

References

Application Notes and Protocols for Desloratadine Stability Testing Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Ensuring the stability of this compound in its drug substance and drug product forms is a critical aspect of pharmaceutical development and manufacturing. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

These application notes provide a comprehensive protocol for conducting stress stability testing of this compound, including detailed experimental procedures, data presentation, and an overview of its degradation pathways.

Summary of this compound Stability Profile

Forced degradation studies indicate that this compound is susceptible to degradation under specific stress conditions. It is particularly unstable in the presence of dry heat and oxidative conditions.[1][2] While some studies show notable degradation under basic conditions, it is relatively stable under acidic, neutral, and photolytic stress.[1][2] It is also important to note that excipients, such as lactose and stearic acid, can promote the degradation of this compound, leading to the formation of N-formylthis compound as a major degradation product.[3]

The following table summarizes the quantitative data from various forced degradation studies on this compound. It is important to note that the extent of degradation is dependent on the specific experimental conditions, such as the concentration of the stressor, temperature, and duration of exposure.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionStressor and Conditions% Degradation of this compoundMajor Degradation ProductsReference
Acidic Hydrolysis 1 N HCl at 60°C for 20 hoursDegradation observedDegradation peaks at RRT 0.30 and 0.34[4]
0.1 N HClSlight degradationNot specified[5]
Alkaline Hydrolysis 1 N NaOH at 60°C for 20 hoursDegradation observedMajor degradation peaks at RRT 1.12 and 1.39[4]
0.1 N and 0.01 N NaOHBasic degradation observedNot specified[1]
Oxidative Degradation 6% H₂O₂ at 60°C for 20 hoursDegradation observedMajor degradation peaks at RRT 0.30, 0.80, and 1.41[4]
3%, 15%, and 30% H₂O₂Oxidative degradation observedNot specified[1]
Thermal Degradation Dry heat at 70°CExtremely unstableNot specified[1][2]
Photolytic Degradation Artificial light for 1.2 million lux hoursNo notable degradationNot specified[1]
UV light (λ=254 nm) at 40°C for 30 hoursContent declined to almost zeroMultiple new compounds observed[6][7]

Experimental Protocols

The following protocols are provided as a general guideline for performing forced degradation studies on this compound. The specific concentrations, temperatures, and durations may need to be adjusted to achieve the target degradation of 5-20% as recommended by ICH guidelines.

Preparation of Standard and Sample Solutions
  • This compound Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve in a 25 mL volumetric flask with a suitable solvent (e.g., water or methanol).[8]

  • Working Standard Solution (100 µg/mL): Dilute the stock solution appropriately to achieve a final concentration of 100 µg/mL.[8]

  • Sample Preparation for Stress Studies: For each stress condition, a solution of this compound is prepared in the respective stressor solution.

Forced Degradation (Stress) Conditions
  • Prepare a solution of this compound in 0.1 N to 1 N HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 20 hours).[4]

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of a suitable base (e.g., 0.1 N to 1 N NaOH).

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

  • Prepare a solution of this compound in 0.1 N to 1 N NaOH.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 20 hours).[4]

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of a suitable acid (e.g., 0.1 N to 1 N HCl).

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% to 30% H₂O₂).

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 20 hours).[4]

  • After the incubation period, cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

  • Place the solid this compound drug substance in a hot air oven.

  • Expose the sample to a high temperature (e.g., 70°C) for a specified duration.[1]

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed sample in a suitable solvent for analysis.

  • Expose a solution of this compound to a light source that provides both UV and visible light.

  • The exposure should be for a specified duration or until a certain light energy exposure is reached (e.g., 1.2 million lux hours).

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, analyze both the exposed and control samples.

Analytical Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is required to separate and quantify this compound from its degradation products.

Table 2: Example of a UPLC Method for this compound Stability Testing

ParameterCondition
Column Acquity BEH C8 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.05 M KH₂PO₄ and 0.07 M triethylamine, pH 3.0
Mobile Phase B Acetonitrile:Methanol:Water (50:25:25 v/v/v)
Gradient A suitable gradient program to resolve all peaks
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 272 nm
Injection Volume Appropriate for the sensitivity of the method

(Reference for UPLC method parameters:[4])

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Drug Substance/Product prep Prepare Solutions in Stressors start->prep acid Acidic Hydrolysis (e.g., 1N HCl, 60°C) prep->acid base Alkaline Hydrolysis (e.g., 1N NaOH, 60°C) prep->base oxidative Oxidative (e.g., 6% H2O2, 60°C) prep->oxidative thermal Thermal (e.g., 70°C Dry Heat) prep->thermal photo Photolytic (e.g., 1.2M lux hrs) prep->photo neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating UPLC/HPLC Analysis neutralize->hplc data Data Analysis & Quantification hplc->data G cluster_degradation Degradation Products This compound This compound N_formyl N-formylthis compound This compound->N_formyl Oxidation/ Excipient Interaction Deschloro Deschlorothis compound This compound->Deschloro Decomposition Dehydro Dehydrothis compound This compound->Dehydro Decomposition Other Other Oxidative & Photolytic Products This compound->Other Oxidation/ Photolysis

References

Application Notes and Protocols for the Spectrophotometric Analysis of Desloratadine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine is a second-generation antihistamine widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. Spectrophotometry, due to its simplicity, cost-effectiveness, and rapid analysis time, presents a viable alternative to more complex chromatographic techniques for routine analysis.[3]

This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in pharmaceutical dosage forms, covering both direct ultraviolet (UV) and visible spectrophotometric methods.

Chemical Information

Chemical Name8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][4]cyclohepta[1,2-b]pyridine
Chemical Formula C₁₉H₁₉ClN₂
Molecular Weight 310.82 g/mol
Chemical Structure

Source: PubChem CID 124087[1]

Methodologies and Protocols

Two primary spectrophotometric methods for the analysis of this compound are detailed below:

  • Method A: UV Spectrophotometry in 0.1 N Hydrochloric Acid

  • Method B: Visible Spectrophotometry using Ferric Chloride and Potassium Ferricyanide

Method A: UV Spectrophotometric Analysis

This method relies on the direct measurement of UV absorbance of this compound in a solution of 0.1 N hydrochloric acid.[4][5][6]

Instrumentation and Reagents
  • UV-Visible Spectrophotometer (Shimadzu-1601 or equivalent) with 1 cm matched quartz cells[5]

  • Analytical Balance

  • Volumetric flasks and pipettes

  • 0.1 N Hydrochloric Acid (HCl)

  • This compound reference standard

  • Methanol (for stock solution preparation, optional)[7]

Experimental Protocol

1. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 50 mg of pure this compound drug.[5]
  • Dissolve the drug in 0.1 N HCl in a 50 mL volumetric flask and make up the volume with the same solvent.[5]
  • Alternatively, dissolve 10 mg of this compound in methanol in a 10 mL volumetric flask.[7]

2. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions with 0.1 N HCl to obtain concentrations in the range of 5-30 µg/mL.[4][6]

3. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder twenty tablets to determine the average tablet weight.
  • Take a quantity of tablet powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
  • Add approximately 50 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution of the drug.
  • Make up the volume to 100 mL with 0.1 N HCl.
  • Filter the solution through a suitable filter paper.
  • Dilute the filtrate with 0.1 N HCl to obtain a final concentration within the Beer's law range.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for this compound in 0.1 N HCl is approximately 280-282.5 nm.[4][5][6]
  • Measure the absorbance of the standard and sample solutions at the determined λmax against a 0.1 N HCl blank.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.
  • Determine the concentration of this compound in the sample solution from the calibration curve.
  • Calculate the amount of this compound in the tablet formulation.

Method Validation Summary
ParameterResultReference
λmax 280 - 282.5 nm[4][5][6]
Linearity Range 5 - 30 µg/mL[4][6]
Correlation Coefficient (r²) > 0.999[6]
Molar Absorptivity 1.54 × 10⁴ L/mol·cm[4][6]
Accuracy (Recovery) 97 - 101%[5]

Method B: Visible Spectrophotometric Analysis

This method is based on the reaction of this compound with ferric chloride and potassium ferricyanide to form a colored chromogen, which is then measured spectrophotometrically.

Instrumentation and Reagents
  • UV-Visible Spectrophotometer with 1 cm matched glass cuvettes

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Ferric Chloride (FeCl₃) solution

  • Potassium Ferricyanide (K₃[Fe(CN)₆]) solution

  • Distilled water

  • Ethanol

  • This compound reference standard

Experimental Protocol

1. Preparation of Standard Stock Solution (1 mg/mL):

  • Accurately weigh 100 mg of this compound and dissolve it in 100 mL of double distilled ethanol.

2. Preparation of Working Standard Solution (100 µg/mL):

  • Dilute the stock solution with distilled water to obtain a concentration of 100 µg/mL.

3. Preparation of Sample Solution (from Tablets):

  • Weigh and powder 20 tablets.
  • Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.
  • Add 50 mL of distilled water, sonicate for 15 minutes, filter, and wash the residue with distilled water.
  • Combine the filtrate and washings and make up the volume to 100 mL with distilled water.
  • Dilute this solution to a suitable concentration for analysis.

4. Color Development and Measurement:

  • To a series of volumetric flasks, add aliquots of the working standard solution to get concentrations in the range of 1-5 µg/mL.
  • To each flask, add the specified volumes of ferric chloride and potassium ferricyanide solutions (the exact concentrations and volumes should be optimized as per the specific validated method being followed).
  • Allow the reaction to proceed for the specified time to ensure complete color development.
  • Measure the absorbance of the resulting colored complex at the λmax of 710 nm against a reagent blank.

5. Data Analysis:

  • Construct a calibration curve of absorbance versus concentration.
  • Determine the concentration of this compound in the sample solution from the calibration curve.
  • Calculate the amount of this compound in the tablet formulation.

Method Validation Summary
ParameterResultReference
λmax 710 nm
Linearity Range 1 - 5 µg/mL

Workflow for Spectrophotometric Analysis of this compound

Spectrophotometric_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_result Result Calculation start Start: Pharmaceutical Formulation (Tablets) weigh_powder Weigh and Powder Tablets start->weigh_powder dissolve_sample Dissolve in Appropriate Solvent weigh_powder->dissolve_sample filter_sonicate Sonicate and Filter dissolve_sample->filter_sonicate dilute_sample Dilute to Working Concentration filter_sonicate->dilute_sample spectro_measurement Measure Absorbance at λmax dilute_sample->spectro_measurement ref_std Weigh this compound Reference Standard dissolve_std Prepare Stock Solution ref_std->dissolve_std dilute_std Prepare Working Standard Solutions dissolve_std->dilute_std dilute_std->spectro_measurement calibration_curve Construct Calibration Curve spectro_measurement->calibration_curve concentration_det Determine Sample Concentration calibration_curve->concentration_det calculate_content Calculate this compound Content in Formulation concentration_det->calculate_content end End: Report Results calculate_content->end

Caption: Workflow for the spectrophotometric analysis of this compound.

Conclusion

The described spectrophotometric methods are simple, rapid, and accurate for the routine quality control analysis of this compound in pharmaceutical formulations. The UV method offers the advantage of direct measurement without the need for derivatization, while the visible method can be useful if the sample matrix interferes with UV measurements. Proper method validation according to ICH guidelines is essential before implementation in a quality control laboratory.

References

Application Notes and Protocols for Clinical Trials Involving Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for designing and conducting robust clinical trials to evaluate the efficacy and safety of desloratadine in the treatment of allergic rhinitis and chronic idiopathic urticaria.

Introduction to this compound

This compound is a second-generation, long-acting histamine H1-receptor antagonist.[1] It is the active metabolite of loratadine and functions as a selective peripheral H1-receptor inverse agonist.[2] This mechanism of action prevents histamine from binding to its receptors, thereby mitigating the symptoms of allergic reactions.[1][3] A key advantage of this compound is its non-sedating profile, as it does not readily cross the blood-brain barrier.[1][4] It is indicated for the relief of nasal and non-nasal symptoms of seasonal and perennial allergic rhinitis and for the symptomatic relief of chronic idiopathic urticaria.[5][6]

Signaling Pathway of this compound

The therapeutic effect of this compound is primarily achieved through its interaction with the histamine H1 receptor. The following diagram illustrates the simplified signaling pathway.

Desloratadine_Pathway cluster_0 Allergic Response cluster_1 This compound Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Degranulation releases H1Receptor H1 Receptor Histamine->H1Receptor Binds to This compound This compound This compound->H1Receptor Blocks Symptoms Allergic Symptoms (e.g., sneezing, itching) H1Receptor->Symptoms Activates

Simplified signaling pathway of this compound's mechanism of action.

Experimental Design for a Phase III Clinical Trial

This section outlines a randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in adults with moderate-to-severe allergic rhinitis.

Study Objectives

Primary Objective:

  • To evaluate the efficacy of this compound 5 mg once daily compared to placebo in reducing the symptoms of allergic rhinitis.

Secondary Objectives:

  • To assess the onset of action of this compound.

  • To evaluate the impact of this compound on quality of life.

  • To evaluate the safety and tolerability of this compound.

Endpoints

Primary Efficacy Endpoint:

  • The change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS) over a 4-week treatment period.

Secondary Efficacy Endpoints:

  • Change from baseline in the instantaneous Total Nasal Symptom Score (iTNSS).[7]

  • Change from baseline in the Total Ocular Symptom Score (TOSS).

  • Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) score.[8][9]

  • Time to onset of clinically significant symptom relief.

Safety Endpoints:

  • Incidence and severity of treatment-emergent adverse events (TEAEs).

  • Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.

Patient Population

Inclusion Criteria:

  • Male and female subjects aged 18 to 65 years.

  • A clinical history of moderate-to-severe allergic rhinitis for at least two years.

  • Positive skin prick test to a relevant seasonal allergen.

  • A minimum baseline rTNSS score of 6 out of 12.

Exclusion Criteria:

  • History of hypersensitivity to this compound or loratadine.

  • Presence of nasal polyps, significant septal deviation, or other structural nasal abnormalities.

  • Use of any antihistamines, decongestants, or corticosteroids within a specified washout period.

  • Pregnant or breastfeeding women.

Experimental Protocols

Study Schema

The following diagram illustrates the workflow of the proposed clinical trial.

Clinical_Trial_Workflow cluster_0 Treatment Arms Screening Screening & Washout Baseline Baseline Assessment (rTNSS, iTNSS, TOSS, RQLQ) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization DesloratadineArm This compound 5 mg Once Daily Randomization->DesloratadineArm Arm A PlaceboArm Placebo Once Daily Randomization->PlaceboArm Arm B Treatment 4-Week Treatment Period FollowUp End of Study Visit (Final Assessments) Treatment->FollowUp DesloratadineArm->Treatment PlaceboArm->Treatment

Workflow for a randomized, placebo-controlled clinical trial of this compound.
Randomization and Blinding

Subjects will be randomized in a 1:1 ratio to receive either this compound 5 mg or a matching placebo once daily for 4 weeks. The study will be double-blind, meaning neither the investigators nor the subjects will know the treatment assignment.

Data Collection and Symptom Scoring

Patients will record their symptoms twice daily (morning and evening) in an electronic diary.

Total Nasal Symptom Score (TNSS): The TNSS assesses four core nasal symptoms: rhinorrhea, nasal congestion, nasal itching, and sneezing.[5][10][11] Each symptom is rated on a 4-point scale.

ScoreDescription
0Absent (no symptom evident)
1Mild (symptom present, but not bothersome)
2Moderate (symptom is bothersome but tolerable)
3Severe (symptom is hard to tolerate and interferes with daily activities)
  • Reflective TNSS (rTNSS): The sum of the scores for the four nasal symptoms over the previous 12 hours (ranging from 0 to 12).[7]

  • Instantaneous TNSS (iTNSS): The sum of the scores for the four nasal symptoms at the time of assessment (ranging from 0 to 12).[7]

Urticaria Activity Score (UAS7): For trials involving chronic idiopathic urticaria, the UAS7 is the standard assessment tool.[1][2][12] It is a weekly score calculated from daily patient ratings of wheals and pruritus.

ScoreNumber of Wheals (in 24h)Pruritus Severity
0NoneNone
1Mild (<20 wheals)Mild (present but not annoying)
2Moderate (20-50 wheals)Moderate (troublesome but does not interfere with daily activities)
3Intense (>50 wheals or large confluent areas)Intense (severe, interferes with daily activities or sleep)

The daily UAS is the sum of the wheal and pruritus scores (0-6). The UAS7 is the sum of the daily scores over 7 consecutive days (0-42).[1][13]

Data Presentation

The following tables summarize key quantitative data for the proposed clinical trial.

Table 1: Dosing Regimen

Investigational ProductDosageFrequencyDuration
This compound5 mgOnce Daily4 Weeks
PlaceboMatchingOnce Daily4 Weeks

Table 2: Efficacy Endpoint Scoring Systems

EndpointScoring SystemDescriptionRange
Primary EfficacyReflective Total Nasal Symptom Score (rTNSS)Patient-rated severity of 4 nasal symptoms over the past 12 hours.0-12
Secondary EfficacyInstantaneous Total Nasal Symptom Score (iTNSS)Patient-rated severity of 4 nasal symptoms at the time of assessment.0-12
Secondary EfficacyUrticaria Activity Score over 7 days (UAS7)Patient-rated severity of wheals and pruritus over 7 days.0-42

Safety Monitoring

Adverse events will be monitored and recorded at each study visit. Vital signs will be measured, and blood and urine samples will be collected for standard clinical laboratory tests at baseline and at the end of treatment. ECGs will be performed at screening and at the final study visit to monitor for any cardiac effects.

Conclusion

This document provides a comprehensive framework for the design and execution of a clinical trial to evaluate this compound. Adherence to these protocols will ensure the collection of high-quality data to robustly assess the efficacy and safety of this compound in the target patient population.

References

Application Notes and Protocols: Investigating the Efficacy of Desloratadine on Nasal Congestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for studying the effect of desloratadine, a long-acting tricyclic histamine H1 receptor antagonist, on nasal congestion associated with allergic rhinitis.

This compound is known for its selective peripheral H1-receptor antagonist activity and its ability to inhibit the release of pro-inflammatory mediators from human mast cells and basophils.[1][2] This dual action contributes to its efficacy in relieving nasal and non-nasal symptoms of allergic rhinitis, including nasal congestion.[1][3][4]

Preclinical Evaluation of this compound

Preclinical studies are crucial for elucidating the mechanisms of action and providing initial efficacy data. These typically involve in vitro and in vivo models.

In Vitro Studies: Assessing Anti-inflammatory Properties

In vitro assays are fundamental in demonstrating this compound's anti-inflammatory effects beyond H1-receptor antagonism.[5] These studies often involve challenging human mast cells or basophils with allergens or secretagogues and measuring the subsequent release of inflammatory mediators.[6][7][8]

Key Experiments:

  • Histamine Release Assay: Measures the inhibition of histamine release from mast cells or basophils.

  • Cytokine and Chemokine Release Assays (ELISA): Quantifies the inhibition of pro-inflammatory cytokines (e.g., IL-4, IL-6, IL-8, IL-13, TNF-α) and chemokines (e.g., RANTES).[1]

  • Leukotriene Release Assay: Measures the inhibition of leukotriene (e.g., LTC4) release.[6]

  • Gene Expression Analysis (RT-PCR): Examines the effect of this compound on the mRNA expression of inflammatory mediators.[6]

Experimental Protocol: Inhibition of IgE-Mediated Histamine and Cytokine Release from Human Basophils

  • Isolation of Basophils: Isolate basophils from the peripheral blood of allergic donors.

  • Pre-incubation: Pre-incubate the isolated basophils with varying concentrations of this compound for 15-30 minutes.

  • Stimulation: Stimulate the basophils with an optimal concentration of anti-IgE antibody for a specified time (e.g., 4 hours for histamine and LTC4, 20 hours for IL-13).[6]

  • Supernatant Collection: Centrifuge the samples and collect the supernatants.

  • Mediator Quantification:

    • Measure histamine concentration using a fluorometric assay.[6]

    • Measure LTC4 concentration using a radioimmunoassay (RIA).[6]

    • Measure IL-4 and IL-13 concentrations using specific ELISA kits.[6]

  • Data Analysis: Calculate the percentage inhibition of mediator release at each this compound concentration compared to the control (stimulated cells without this compound).

MediatorThis compound Concentration% Inhibition (Mean)Reference
Histamine10 µM29%[8]
LTC410 µM50%[8]
Tryptase10 µM60%[8]
ECP10 µM45%[8]
IL-4-This compound is more potent in preventing IL-4 and IL-13 secretion than inhibiting histamine and LTC4 release.[6][6]
IL-13-This compound is more potent in preventing IL-4 and IL-13 secretion than inhibiting histamine and LTC4 release.[6][6]

Note: The table summarizes data from an in vitro study using dispersed nasal polyp tissue, which contains mast cells and eosinophils.

In Vivo Animal Models

Animal models of allergic rhinitis are employed to study the effects of this compound on nasal congestion in a whole-organism context. Rodent (mice and rats) and canine models are commonly used.[9][10][11][12]

Experimental Protocol: Murine Model of Allergic Rhinitis

  • Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of an allergen (e.g., ovalbumin) with an adjuvant (e.g., alum).

  • Challenge: After a sensitization period, challenge the mice intranasally with the same allergen to induce an allergic response.

  • Treatment: Administer this compound orally at various doses before the allergen challenge.

  • Assessment of Nasal Congestion:

    • Sneezing and Nasal Rubbing Frequency: Observe and count the number of sneezes and nasal rubbing motions for a defined period after the challenge.

    • Histological Analysis: Euthanize the animals and collect nasal tissues for histological examination of eosinophil infiltration and goblet cell hyperplasia.

    • Nasal Airway Resistance (in larger animals): In larger animal models like guinea pigs or dogs, nasal airway resistance can be measured using techniques like rhinomanometry.[11]

Clinical Evaluation of this compound

Clinical trials are essential to confirm the efficacy and safety of this compound in human subjects.

Study Design and Patient Population

Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy of this compound.[13][14][15]

  • Patient Population: Subjects with a history of seasonal or perennial allergic rhinitis, often with a documented allergy to a specific pollen (e.g., grass, ragweed).[16][17]

  • Dosage: this compound is typically administered as a 5 mg oral tablet once daily.[13][18]

Objective Measures of Nasal Congestion

Objective measurements provide quantitative data on nasal patency.[19][20]

  • Rhinomanometry: Measures nasal airway resistance (NAR) by simultaneously recording nasal airflow and the pressure gradient required to produce that flow.[19][21] It is considered a sensitive and functional measure of nasal patency.[19]

  • Acoustic Rhinometry: Uses sound waves to measure the cross-sectional area and volume of the nasal cavity, providing an anatomical assessment of nasal patency.[19][20][22]

  • Peak Nasal Inspiratory Flow (PNIF): A simple and portable method to measure the peak airflow during a maximal inspiration through the nose.[19][21]

Experimental Protocol: Allergen Challenge in an Environmental Exposure Unit (EEU)

  • Subject Recruitment: Select subjects with a confirmed allergy to a specific pollen (e.g., grass pollen).[15]

  • Treatment: In a crossover design, subjects receive this compound (5 mg/day) or placebo for a defined period (e.g., 7 days).[15]

  • Allergen Exposure: On the final day of each treatment period, expose subjects to a controlled concentration of the allergen in an EEU for several hours.[15]

  • Objective Measurements:

    • Measure nasal airflow (e.g., using a rhinomanometer) at baseline and at regular intervals (e.g., every 30 minutes) during the allergen exposure.[15]

  • Data Analysis: Compare the changes in nasal airflow from baseline between the this compound and placebo treatment groups.

Objective MeasureThis compound Effectp-valueReference
Nasal AirflowLess severely decreased compared to placebo< 0.02[15]
Peak Nasal Inspiratory Flow (PNIF)Significant improvement compared to placebo< 0.05[23]
Subjective Measures of Nasal Congestion

Subjective measures rely on patient-reported outcomes to assess the severity of nasal congestion.[24][25]

  • Symptom Scores: Patients rate the severity of their nasal congestion on a numerical scale (e.g., 0-3 or 0-4).[14][26]

  • Visual Analogue Scale (VAS): Patients mark their perceived level of congestion on a continuous line of a fixed length.[26][27]

Experimental Protocol: Assessment of Subjective Nasal Congestion in a Clinical Trial

  • Baseline Assessment: At the beginning of the study, subjects record their baseline nasal congestion severity using a symptom score diary and/or a VAS.

  • Treatment Period: Subjects self-administer this compound or placebo daily for the duration of the trial (e.g., 2-4 weeks).[13][28]

  • Daily Symptom Recording: Subjects record their nasal congestion severity at specified times each day (e.g., morning and evening).

  • Data Analysis: Calculate the mean change from baseline in the nasal congestion score for both the this compound and placebo groups and compare them statistically.

Subjective MeasureThis compound Effectp-valueReference
Nasal Congestion/Stuffiness ScoreSignificant improvement at all time points (Day 2 through 2 weeks)-[13][18]
Total Nasal Symptoms ScoreSignificant reduction compared to placebo< 0.001[14]
Nasal Congestion Score (during allergen exposure)Significantly lower than placebo≤ 0.003[15]

Visualization of Pathways and Workflows

Signaling Pathway of Allergic Inflammation and this compound's Intervention

The following diagram illustrates the key signaling events in an allergic response in mast cells and the points of intervention by this compound.

G cluster_0 Mast Cell Allergen Allergen IgE IgE Allergen->IgE binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI binds Signaling_Cascade Intracellular Signaling Cascade Fc_epsilon_RI->Signaling_Cascade activates This compound This compound H1_Receptor H1 Receptor This compound->H1_Receptor blocks Mediator_Release Mediator Release (Degranulation) This compound->Mediator_Release inhibits Nasal_Congestion Nasal Congestion H1_Receptor->Nasal_Congestion causes Signaling_Cascade->Mediator_Release triggers Histamine Histamine Mediator_Release->Histamine Cytokines Cytokines (IL-4, IL-13, etc.) Mediator_Release->Cytokines Leukotrienes Leukotrienes Mediator_Release->Leukotrienes Histamine->H1_Receptor binds to Inflammation Inflammation Cytokines->Inflammation promote Leukotrienes->Inflammation promote Inflammation->Nasal_Congestion contributes to

Caption: this compound's dual mechanism of action in allergic rhinitis.

Experimental Workflow for a Clinical Trial

The diagram below outlines a typical workflow for a randomized, placebo-controlled clinical trial to assess the effect of this compound on nasal congestion.

G cluster_workflow Clinical Trial Workflow start Patient Screening & Inclusion/Exclusion Criteria assessment Baseline Assessment (Subjective & Objective Measures) start->assessment randomization Randomization treatment_A Group A: This compound (5mg/day) randomization->treatment_A treatment_B Group B: Placebo randomization->treatment_B treatment_period Treatment Period (e.g., 2-4 weeks) treatment_A->treatment_period treatment_B->treatment_period assessment->randomization follow_up Follow-up Assessments (Daily Symptom Scores, Periodic Objective Measures) treatment_period->follow_up data_analysis Data Analysis (Comparison of Treatment Groups) follow_up->data_analysis end Conclusion on Efficacy and Safety data_analysis->end

Caption: Workflow of a this compound clinical trial for nasal congestion.

References

Desloratadine in Allergic Rhinitis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

These application notes provide a comprehensive overview of the use of desloratadine in preclinical and clinical research settings for allergic rhinitis (AR). This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and quantitative data from key studies to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a second-generation, long-acting histamine H1-receptor antagonist widely used for the symptomatic relief of allergic rhinitis.[1] Its efficacy in treating both seasonal (SAR) and perennial allergic rhinitis (PAR) has been demonstrated in numerous clinical trials.[2][3] Beyond its primary antihistaminic activity, this compound exhibits anti-inflammatory properties, contributing to its clinical effectiveness.[4][5] This document outlines the applications of this compound in AR research, providing standardized protocols and summarizing key efficacy and safety data.

Mechanism of Action

This compound functions as a selective inverse agonist of the peripheral histamine H1-receptor.[6] This action blocks the downstream signaling cascade initiated by histamine binding, thereby alleviating allergic symptoms.[6] Furthermore, this compound has been shown to inhibit the release of pro-inflammatory mediators from mast cells and basophils and to down-regulate the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[7][8]

Signaling Pathway of this compound in Allergic Rhinitis

The following diagram illustrates the mechanism of action of this compound, highlighting its dual role as a histamine H1-receptor antagonist and an inhibitor of inflammatory pathways.

Desloratadine_Mechanism_of_Action cluster_0 Allergen Exposure cluster_1 Mast Cell / Basophil cluster_2 Target Cell (e.g., Nasal Epithelium) Allergen Allergen Mast_Cell Mast Cell / Basophil Allergen->Mast_Cell Histamine_Release Histamine Release Mast_Cell->Histamine_Release Inflammatory_Mediators Inflammatory Mediators Mast_Cell->Inflammatory_Mediators H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Binds to NFkB_Pathway NF-κB Pathway Inflammatory_Mediators->NFkB_Pathway Activates Symptom_Expression Allergic Symptoms (Sneezing, Rhinorrhea, etc.) H1_Receptor->Symptom_Expression Activates Inflammation Inflammation NFkB_Pathway->Inflammation Promotes This compound This compound This compound->H1_Receptor Blocks This compound->NFkB_Pathway Inhibits

Caption: Mechanism of action of this compound in allergic rhinitis.

Clinical Efficacy in Allergic Rhinitis

This compound has been extensively studied in randomized, double-blind, placebo-controlled clinical trials for both perennial and seasonal allergic rhinitis. The primary efficacy endpoint in these studies is typically the change from baseline in the Total Symptom Score (TSS).

Perennial Allergic Rhinitis (PAR)

Clinical trials in patients with PAR have consistently demonstrated the superiority of this compound over placebo in reducing both nasal and non-nasal symptoms.[9][10]

Study / EndpointThis compound (5 mg)Placebop-valueReference
Mean Change in AM/PM Instantaneous TSS Significant Reduction-0.005[9]
Mean Change in AM/PM Reflective TSS Significant Reduction-0.007[9]
Mean Change in AM/PM Reflective Total Non-nasal Score Significant Reduction-0.023[9]
Mean Change in Individual Nasal Symptom Scores Significant Reduction-0.05 to 0.013[9]
Seasonal Allergic Rhinitis (SAR)

In patients with SAR, this compound has been shown to provide rapid and sustained relief from a broad range of symptoms, including nasal congestion.[3][11]

Study / EndpointThis compound (5 mg)Placebop-valueReference
Mean Change in Total Symptom Score Significant Decrease-0.03[3]
Mean Change in Total Nasal Symptom Score Significant Decrease-0.02[3]
Improvement in Nasal Stuffiness/Congestion 88.0% of patients-<0.001[11][12]
Reduction in Overall Symptom Scores Significant Reduction-<0.001[11]

Experimental Protocols

The following protocols are based on methodologies from key clinical trials of this compound in allergic rhinitis.

Protocol: Phase III Clinical Trial for Perennial Allergic Rhinitis

This protocol outlines a typical multicenter, randomized, placebo-controlled, double-blind, parallel-group study design.

4.1.1 Patient Population

  • Inclusion Criteria:

    • Males and females, 12 years of age and older.

    • A clinical history of symptomatic perennial allergic rhinitis for at least one year.

    • Positive skin prick test to a relevant perennial allergen.

    • Minimum baseline Total Symptom Score (TSS) to ensure symptomatic subjects.[13]

  • Exclusion Criteria:

    • Presence of nasal structural abnormalities.

    • History of chronic sinusitis.

    • Use of medications that could interfere with the study results within a specified washout period.[9][14]

    • Pregnant or nursing women.[9]

4.1.2 Treatment Regimen

  • Study Arms:

    • This compound 5 mg, administered orally once daily.

    • Placebo, administered orally once daily.

  • Duration: 4 weeks of treatment.[9]

4.1.3 Efficacy Assessments

  • Primary Endpoint: Change from baseline in the morning/evening (AM/PM) instantaneous Total Symptom Score (TSS).

  • Secondary Endpoints:

    • Change from baseline in AM/PM reflective TSS.

    • Change from baseline in individual nasal and non-nasal symptom scores (e.g., rhinorrhea, nasal itching, sneezing, postnasal drip, itching eyes, watering eyes, and itching of the ears or palate).[10]

  • Symptom Scoring: Patients rate the severity of each symptom on a scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe). The TSS is the sum of the individual symptom scores.[11]

4.1.4 Safety Assessments

  • Monitoring and recording of all adverse events.

  • Physical examinations and vital signs at specified visits.

  • 12-lead electrocardiograms (ECGs) to monitor for any cardiac effects.[9]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical trial of this compound in allergic rhinitis.

Clinical_Trial_Workflow Start Patient Recruitment Screening Screening Visit (Inclusion/Exclusion Criteria) Start->Screening Baseline Baseline Assessment (Symptom Scores, Safety) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (this compound 5mg) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo) Randomization->Treatment_B Follow_Up Follow-up Visits (Efficacy & Safety Assessments) Treatment_A->Follow_Up Treatment_B->Follow_Up End_of_Study End of Study Visit (Final Assessments) Follow_Up->End_of_Study Data_Analysis Data Analysis End_of_Study->Data_Analysis Results Results Reporting Data_Analysis->Results

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of desloratadine.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and how is it affected by pH?

This compound is a weakly basic drug with pH-dependent solubility.[1] Its solubility in water is low, reported to be around 0.1 mg/mL.[1][2] However, its solubility significantly increases in acidic conditions due to the protonation of the molecule.[3] In 0.1 M hydrochloric acid (HCl), the solubility can be as high as 39.7 mg/mL.[1] this compound has two pKa values, approximately 4.4 and 10.0.[1]

Q2: I am observing inconsistent dissolution profiles for my this compound formulation. What could be the cause?

Inconsistent dissolution can stem from several factors:

  • Polymorphism: this compound can exist in different polymorphic forms, each with its own solubility and dissolution characteristics. Ensure you are using a consistent polymorphic form in your experiments.

  • Particle Size: Variation in the particle size of the active pharmaceutical ingredient (API) can significantly impact the dissolution rate. Smaller particle sizes generally lead to faster dissolution.

  • Excipient Interactions: Interactions between this compound and excipients in your formulation can either enhance or hinder dissolution.

  • Manufacturing Process Variables: For techniques like solid dispersions, variables such as the solvent used, evaporation rate, and compression force can affect the final product's dissolution.[4][5]

Q3: My this compound solid dispersion with poloxamers is not showing the expected solubility enhancement. What should I check?

Several factors could be at play:

  • Drug-to-Polymer Ratio: The ratio of this compound to poloxamer is crucial. Increasing the proportion of the polymer generally leads to better solubility enhancement.[4][6]

  • Choice of Poloxamer: Different grades of poloxamers can yield different results. For instance, solid dispersions prepared with Poloxamer 188 have been shown to provide a faster dissolution rate for this compound compared to Poloxamer 407.[4][6]

  • Physical State of the Drug: The effectiveness of solid dispersions often relies on the drug being in an amorphous state.[4][7] You can verify the physical state using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

  • Preparation Method: The method used to prepare the solid dispersion (e.g., melting, solvent evaporation, spray drying) can influence the final properties of the product.[4][7]

Q4: When preparing an inclusion complex with cyclodextrins, what are the critical parameters to consider?

The formation and efficiency of this compound-cyclodextrin inclusion complexes depend on:

  • Type of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for enhancing the solubility of poorly soluble drugs due to its higher aqueous solubility and safety profile compared to other cyclodextrins.[8][9]

  • Molar Ratio: The stoichiometry of the complex (typically 1:1) is important. Optimizing the molar ratio of this compound to cyclodextrin is necessary for maximum complexation and solubility enhancement.[10]

  • Preparation Method: Methods like kneading, co-evaporation, and freeze-drying can be used. The chosen method can affect the degree of complexation and the final dissolution rate.[8]

  • Presence of Water: Water plays a critical role in the formation of inclusion complexes by displacing high-energy water molecules from the cyclodextrin cavity.

Troubleshooting Guides

Issue: Low Yield of this compound-Cyclodextrin Inclusion Complex
Possible Cause Troubleshooting Step
Inadequate mixingEnsure thorough and consistent mixing during the complexation process. For the kneading method, ensure a homogeneous paste is formed.
Incorrect solventUse a solvent system in which both this compound and the cyclodextrin have some solubility to facilitate interaction.
Suboptimal temperatureTemperature can influence the complexation efficiency. Experiment with different temperatures during the preparation process.
Inappropriate drying methodThe drying method can affect the stability of the complex. Lyophilization (freeze-drying) is often preferred to preserve the amorphous nature of the complex.[8]
Issue: Phase Separation or Precipitation in Liquid Formulations
Possible Cause Troubleshooting Step
pH of the solution is too highMaintain the pH of the aqueous solution in the acidic range (ideally below pH 5) to keep this compound protonated and solubilized.[3][11]
Insufficient amount of solubilizing agentIncrease the concentration of the cosolvent (e.g., propylene glycol, ethanol) or surfactant being used.[2][12]
Temperature fluctuationsAssess the formulation's stability at different temperatures, as solubility can be temperature-dependent.
Incompatible excipientsScreen for excipient compatibility to ensure no components are causing the drug to precipitate.

Quantitative Data on this compound Solubility Enhancement

The following tables summarize the reported solubility of this compound in various media and with different enhancement techniques.

Table 1: Solubility of this compound in Different Aqueous Media

MediumSolubility (mg/mL)Reference
Water0.1[1][2]
0.1 M HCl39.7[1]
Phosphate Buffer (pH 7.4)1.5[1]
Acetate Buffer (pH 4.5)11.632[2]

Table 2: Solubility Enhancement of this compound using Poloxamers in Phosphate Buffered Saline (PBS)

Poloxamer Concentration (% w/v)Solubility in presence of P188 (mg/mL)Solubility in presence of P407 (mg/mL)Reference
0.5>3.24>3.24[13]
2.0>3.24>3.24[13]
5.0>3.24>3.24[13]

Note: The baseline saturated solubility in PBS was 3.24 ± 0.17 mg/mL. The addition of poloxamers led to a statistically significant increase, with P188 showing superiority over P407.[13]

Table 3: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Reference
Methanol>400[2]
Ethanol>100[2]
Propylene Glycol>100[2]
Transcutol®333.3[14]
Polyethylene Glycol 400 (PEG 400)70[14]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve a specific weight ratio of this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol) with the aid of sonication or magnetic stirring until a clear solution is obtained.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (using DSC and XRPD).

Protocol 2: Preparation of this compound-HP-β-CD Inclusion Complex by Kneading Method
  • Mixing: Mix this compound and HP-β-CD (at a 1:1 molar ratio) in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., ethanol:water, 1:1 v/v) to the mixture and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a homogeneous paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Characterization: Evaluate the prepared inclusion complex for complexation efficiency, solubility, and dissolution rate.

Visualizations

experimental_workflow cluster_prep Preparation of Solid Dispersion cluster_char Characterization start Weigh this compound and Polymer dissolve Dissolve in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize end_prep Solid Dispersion Powder pulverize->end_prep dissolution_test Dissolution Testing end_prep->dissolution_test dsc_xrd DSC/XRPD Analysis (Physical State) end_prep->dsc_xrd drug_content Drug Content Analysis end_prep->drug_content

Caption: Workflow for the preparation and characterization of this compound solid dispersions.

signaling_pathway cluster_problem Problem cluster_solutions Solubility Enhancement Strategies cluster_outcome Outcome poor_solubility Poor Aqueous Solubility of this compound ph_adjustment pH Adjustment (Acidic Medium) poor_solubility->ph_adjustment solid_dispersion Solid Dispersion (e.g., with Poloxamers, PVP) poor_solubility->solid_dispersion inclusion_complex Inclusion Complexation (e.g., with Cyclodextrins) poor_solubility->inclusion_complex nanosuspension Nanosuspension poor_solubility->nanosuspension cosolvents Use of Cosolvents and Surfactants poor_solubility->cosolvents enhanced_solubility Enhanced Solubility and Dissolution Rate ph_adjustment->enhanced_solubility solid_dispersion->enhanced_solubility inclusion_complex->enhanced_solubility nanosuspension->enhanced_solubility cosolvents->enhanced_solubility

Caption: Strategies to overcome the poor aqueous solubility of this compound.

References

Troubleshooting desloratadine degradation in syrup formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with desloratadine syrup formulations. The following sections offer insights into degradation pathways, quantitative stability data, detailed experimental protocols, and solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in syrup?

A1: this compound in syrup formulations is susceptible to degradation through several pathways, primarily oxidation and hydrolysis, which can be influenced by factors like pH, temperature, light, and the presence of certain excipients.[1][2] It is particularly prone to decomposition in the presence of acidic excipients and significant degradation under oxidative and thermal stress.[3][4][5] Photolytic degradation is also a concern, with studies showing a significant decrease in this compound content after exposure to UV light.[6][7]

Q2: What are the common degradation products of this compound?

A2: Several degradation products of this compound have been identified. The most common include:

  • N-formylthis compound: Often formed in the presence of excipients like lactose.[1][2]

  • Deschlorothis compound: Results from the decomposition and oxidation, often promoted by acidic excipients.[1][2]

  • Dehydrothis compound: Another impurity formed due to oxidation and decomposition.[1][2]

Other potential impurities can also arise from the synthesis process or further degradation.[2]

Q3: How do common syrup excipients affect this compound stability?

A3: Excipients can significantly impact the stability of this compound. Acidic excipients are known to cause decomposition and discoloration.[2][5] Common sugars like lactose can react with this compound to form N-formylthis compound.[2] Therefore, careful selection of excipients is crucial. The use of stabilizers like Ethylenediaminetetraacetic acid (EDTA) can help by chelating metal ions that may catalyze oxidative reactions.[1] Additionally, using basic salts of magnesium, calcium, or aluminum can help control degradation.[1][2]

Q4: What is the optimal pH range for a stable this compound syrup?

A4: The stability of this compound is pH-dependent. While it is relatively stable in acidic and basic conditions during short-term forced degradation studies, long-term stability in a syrup formulation is critical.[3] Some studies suggest that maintaining a pH above 4.5 can enhance stability.[8] Other research indicates that a pH between 6.0 and 7.5 helps in maintaining the physicochemical characteristics of the syrup.[8] The optimal pH may also depend on the specific combination of excipients used in the formulation.

Q5: How can I prevent the formation of N-formylthis compound?

A5: The formation of N-formylthis compound is a known issue, particularly in formulations containing lactose.[1][2] To prevent this, it is recommended to avoid the use of lactose and other reactive mono- or di-saccharides in the formulation.[2] Utilizing stabilizers that create a more favorable microenvironment for this compound can also inhibit the formation of this impurity.

Troubleshooting Guide

Problem: I'm observing a significant loss of this compound assay over time in my accelerated stability studies.

  • Potential Cause 1: Thermal Degradation. this compound is known to be extremely unstable under dry heat and thermal stress conditions.[4][6][9]

    • Troubleshooting Step: Review your storage conditions. Ensure that the temperature does not exceed the recommended range. For accelerated studies, compare the degradation rate at different temperatures to understand the kinetics. Consider if any manufacturing steps (e.g., heating to dissolve excipients) could be contributing.

  • Potential Cause 2: Oxidative Degradation. Oxidation is a significant degradation pathway for this compound.[3][5]

    • Troubleshooting Step: Evaluate the need for an antioxidant in your formulation. Consider purging the syrup with an inert gas like nitrogen during manufacturing and filling to minimize oxygen exposure.[10] Ensure that the packaging is impermeable to oxygen. The use of a chelating agent like EDTA can also reduce oxidation by sequestering metal ions.[1]

Problem: An unknown peak is appearing and growing in my HPLC chromatograms during stability testing.

  • Potential Cause: Formation of a Degradation Product. The new peak is likely a this compound degradant.

    • Troubleshooting Step 1: Check Relative Retention Time (RRT). Compare the RRT of the unknown peak with known this compound impurities. For instance, in one UPLC method, major acid degradants appeared at RRT 0.30 and 0.34, while major base degradants were found at RRT 1.12 and 1.39 relative to this compound.[11]

    • Troubleshooting Step 2: Perform Stress Studies. Subject your this compound raw material to forced degradation under various conditions (acid, base, peroxide, heat, light) and run chromatograms. This can help you tentatively identify the nature of the unknown peak by observing which stress condition generates it.

    • Troubleshooting Step 3: Use Mass Spectrometry. If the peak is significant, use LC-MS to determine its mass and fragmentation pattern. This information is crucial for identifying the structure of the new impurity.

Problem: The color of my this compound syrup is changing to a pink or yellowish hue over time.

  • Potential Cause 1: Excipient Incompatibility. Certain excipients can cause discoloration. This has been reported as a sign of this compound degradation.[8]

    • Troubleshooting Step: Conduct compatibility studies with each excipient individually to identify the source of the issue. Pay close attention to any acidic excipients.[2]

  • Potential Cause 2: Photodegradation. Exposure to light, especially UV light, can cause degradation and a change in the solution's color from colorless to yellowish.[7]

    • Troubleshooting Step: Package the syrup in amber-colored or opaque bottles to protect it from light.[1] Ensure that manufacturing and storage areas are also protected from direct light exposure.

Quantitative Data Summary

The stability of this compound under various stress conditions can be summarized as follows. Note that the extent of degradation is highly dependent on the specific conditions (concentration, temperature, duration).

Stress ConditionDegradation LevelKey ObservationsReference
Acidic Hydrolysis Not notable / StableMinimal degradation observed even in 1N HCl at 60°C for 20 hours.[3][6][11]
Alkaline Hydrolysis Follows first-order kineticsSome degradation occurs, but less significant than thermal or oxidative stress.[4][6]
Oxidative Significant DegradationHighly susceptible to oxidation.[3][5][6]
Thermal (Dry Heat) Extremely UnstableSignificant degradation occurs under thermal stress.[3][4][6][9]
Photolytic (UV Light) Significant DegradationContent can decline to almost zero after 30 hours of UV irradiation.[6][7]
Neutral Hydrolysis Not notable / StableFound to be stable under water hydrolysis at 60°C for 20 hours.[6][11]

Key Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Syrup

Objective: To investigate the degradation of this compound in the syrup formulation under various stress conditions as per ICH guidelines.

Methodology:

  • Preparation of Samples: Prepare samples of the this compound syrup. For each condition, also prepare a placebo syrup (containing all excipients except this compound) and a blank (diluent).

  • Acid Hydrolysis: To the syrup sample, add 1N HCl. Keep the sample at 60°C for 20 hours.[11] Withdraw samples at appropriate time points, neutralize with an equivalent amount of 1N NaOH, and dilute to the target concentration with mobile phase.

  • Base Hydrolysis: To the syrup sample, add 1N NaOH. Keep the sample at 60°C for 20 hours.[11] Withdraw samples, neutralize with 1N HCl, and dilute to the target concentration.

  • Oxidative Degradation: To the syrup sample, add 3-30% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period (e.g., 24 hours). Withdraw samples and dilute.

  • Thermal Degradation: Store the syrup sample in an oven at a high temperature (e.g., 80-105°C) for 24-48 hours.[11] Allow to cool, then prepare for analysis.

  • Photolytic Degradation: Expose the syrup sample to UV light (e.g., 254 nm) and/or sunlight for a defined period (e.g., 6-30 hours).[6][7] Wrap a control sample in aluminum foil to serve as a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC method (see Protocol 2). Check for peak purity of the this compound peak to ensure no co-eluting degradants.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound in the presence of its degradation products and other formulation components.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. An example could be a mixture of phosphate buffer (pH adjusted to 3.0-7.0) and acetonitrile/methanol.[1][13]

    • Example Mobile Phase: Acetonitrile:Methanol:Water (35:40:25 v/v/v).[12]

  • Flow Rate: 1.0 mL/min.[12][14]

  • Detection Wavelength: 256 nm or 280 nm.[3][12]

  • Column Temperature: 30-40°C.[11][14]

  • Injection Volume: 10-20 µL.[14]

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water). Prepare working standards by diluting the stock solution to a known concentration (e.g., 50 µg/mL).[12]

  • Sample Preparation: Accurately weigh an amount of syrup equivalent to a known amount of this compound. Dilute with the diluent to the same concentration as the working standard. Filter the sample through a 0.45 µm filter before injection.

  • Validation (as per ICH guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products.

    • Linearity: Establish a calibration curve over a range of concentrations (e.g., 50-300 µg/mL for this compound).[12]

    • Accuracy: Perform recovery studies by spiking the placebo with known amounts of this compound at different levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Visual Guides

cluster_formulation Formulation Factors cluster_stress Environmental Stress cluster_degradation Degradation Products pH pH Dehydro Dehydro- This compound pH->Dehydro Influences Excipients Excipients (e.g., Lactose) NFormyl N-formyl- This compound Excipients->NFormyl Leads to Stabilizers Stabilizers (e.g., EDTA) This compound This compound Stabilizers->this compound Protects Heat Heat Deschloro Deschloro- This compound Heat->Deschloro Causes Decomposition Light Light (UV) Light->Deschloro Causes Decomposition Oxygen Oxygen Oxygen->Dehydro Causes Oxidation

Caption: Key factors influencing this compound degradation pathways.

start OOS Result in Stability Study check_method 1. Verify Analytical Method Integrity (System Suitability, Calibration) start->check_method check_prep 2. Review Sample Preparation Procedure check_method->check_prep Method OK investigate_formulation 3. Investigate Formulation & Storage check_prep->investigate_formulation Prep OK excipient_compat Check Excipient Compatibility Data investigate_formulation->excipient_compat ph_check Verify Syrup pH investigate_formulation->ph_check storage_cond Confirm Storage Conditions (T, RH, Light) investigate_formulation->storage_cond packaging_check Inspect Packaging Integrity investigate_formulation->packaging_check reformulate 4. Implement CAPA (e.g., Add Stabilizer, Change Excipient, Modify pH) excipient_compat->reformulate ph_check->reformulate storage_cond->reformulate packaging_check->reformulate end Stable Formulation Achieved reformulate->end

Caption: Workflow for troubleshooting out-of-specification (OOS) results.

References

Technical Support Center: Optimizing Desloratadine Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of desloratadine extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in bioanalytical methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and analysis of this compound from biological samples.

Issue 1: Poor Peak Shape or Tailing for this compound and/or its Internal Standard

  • Question: My chromatogram shows poor peak shape or tailing for this compound. What are the possible causes and solutions?

  • Answer: Poor peak shape is a common issue that can often be resolved by addressing the following:

    • Inappropriate Mobile Phase pH: this compound is a basic compound. Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to promote proper ionization and good peak shape.[1]

    • Column Degradation or Contamination: The analytical column can degrade or become contaminated over time. Try flushing the column with a strong solvent like isopropanol. If the problem persists, replacing the column is recommended.[1] Proper sample clean-up is crucial to minimize the injection of matrix components onto the column.[1]

    • Secondary Interactions with the Column: Unwanted interactions between the analyte and the column stationary phase can cause peak tailing. Trying a different column chemistry (e.g., C8 instead of C18) may resolve this issue.[2]

    • Incompatible Sample Solvent: The solvent used to dissolve the extracted sample should be of similar or weaker elution strength than the initial mobile phase to ensure proper peak focusing at the head of the column.[2]

Issue 2: Low Recovery of this compound

  • Question: I am experiencing low recovery of this compound from my biological samples. How can I improve it?

  • Answer: Low recovery is often related to inefficient extraction. Consider the following troubleshooting steps:

    • Optimize Extraction pH: The pH of the sample should be adjusted to be at least 2 units above the pKa of this compound (approximately 4.2 and 9.4) to maintain it in its neutral, more organic-soluble form for Liquid-Liquid Extraction (LLE) or for appropriate retention on Solid-Phase Extraction (SPE) sorbents.[3]

    • For Liquid-Liquid Extraction (LLE):

      • Solvent Choice: Select a water-immiscible organic solvent with a good affinity for this compound. Methyl tert-butyl ether (MTBE) and ethyl acetate are commonly used.[3]

      • Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of the analyte. Increasing vortexing time or using a mechanical shaker can help.[3]

      • Emulsion Formation: If an emulsion forms, try adding salt to the aqueous phase ("salting out"), centrifuging at a higher speed, or cooling the sample.[3]

    • For Solid-Phase Extraction (SPE):

      • Improper Cartridge Conditioning: Always pre-condition the SPE cartridge with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution that mimics the sample's pH.[3]

      • Suboptimal Wash Step: The wash solvent should be strong enough to remove interferences without eluting this compound. A wash with a low percentage of organic solvent is often effective.[3]

      • Incomplete Elution: The elution solvent must be strong enough to disrupt the interactions between this compound and the SPE sorbent. This may require increasing the organic solvent concentration or adding a small amount of acid or base to the elution solvent.[3]

    • For Protein Precipitation (PPT):

      • Solvent Optimization: Experiment with different organic solvents (e.g., methanol, acetonitrile) and optimize the solvent-to-plasma ratio to ensure complete protein precipitation.[1]

Issue 3: High Variability in Results or Poor Precision

  • Question: My results for this compound concentration are highly variable. What could be the cause?

  • Answer: High variability often points to inconsistencies in the sample preparation or analytical process:

    • Inconsistent Sample Preparation: Ensure accurate and consistent pipetting of the sample, internal standard, and any reagents.[1] All samples should be vortexed for the same amount of time to ensure consistent processing.[1] Also, ensure the complete reconstitution of the dried extract before injection.[1]

    • Matrix Effects: Endogenous components from the biological matrix can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.[4] To mitigate this, consider a more rigorous sample clean-up method like SPE, which has been shown to reduce matrix effects by up to 80%.[4][5] Adjusting the chromatography to separate this compound from interfering matrix components can also be beneficial.[4]

    • Unstable HPLC/UPLC Pump Performance: Air bubbles in the pump can cause unstable flow rates and retention time shifts, leading to variability. Purge the pumps to remove any air bubbles.[2]

    • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent changes in composition.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from plasma?

A1: The choice of extraction method depends on the specific requirements of your assay, such as required sensitivity and throughput.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for sample clean-up and can significantly reduce matrix effects, with one study showing an 80% reduction.[4][5] It is often considered the best procedure for extraction due to consistent and high recovery.[5]

  • Liquid-Liquid Extraction (LLE): LLE is another robust method that can provide high recovery rates and is a common choice for sample preparation.[4][6]

  • Protein Precipitation (PPT): While being the simplest method, PPT is often less effective at removing phospholipids and may lead to more significant matrix effects compared to SPE or LLE.[4]

Q2: Why is a stable isotope-labeled internal standard like this compound-d5 recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound-d5 is considered the gold standard in LC-MS/MS analysis.[1] Because it has nearly identical chemical and physical properties to this compound, it can effectively mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability in these steps.[1]

Q3: How stable is this compound in biological matrices?

A3: this compound has been shown to be stable in human plasma under various conditions, including after five freeze-thaw cycles and at room temperature for over 23 hours.[5] However, there is limited data on its stability in other matrices like whole blood or urine, where it may be subject to metabolism or degradation.[1] Therefore, it is crucial to perform matrix-specific stability evaluations as part of your method validation.[1]

Q4: What are the common analytical techniques used for the quantification of this compound?

A4: Several analytical techniques are available for this compound quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for bioanalysis.[5] Other methods include HPLC with UV detection, liquid chromatography with fluorescence detection, and gas chromatography with nitrogen-phosphorus detection.[5]

Data Presentation

Table 1: Comparison of Extraction and Analytical Methods for this compound

ParameterMethod 1Method 2Method 3Method 4
Extraction Method Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MSLC-MS/MS
Biological Matrix Human PlasmaHuman PlasmaBeagle PlasmaHuman Plasma
Internal Standard This compound-d5[2H4]this compoundDiphenhydramineThis compound-d5
Linearity Range 100–11,000 pg/mL0.05–10 ng/mL0.8–800 ng/mL25–10,000 pg/mL
LLOQ 100 pg/mL0.05 ng/mL0.8 ng/mLNot Specified
Recovery 74.6%Not SpecifiedNot Specified85%
Reference [5][7][6][8]

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • Vortex thawed plasma samples to ensure complete mixing.

    • To 500 µL of plasma, add 50 µL of the internal standard solution (e.g., 50 ng/mL of this compound-d5).

    • Add 400 µL of 10 mM disodium hydrogen phosphate solution and vortex to mix.[5]

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[2]

  • Elution:

    • Elute this compound and the internal standard with 1 mL of an eluent solution (e.g., ammonia and methanol in a 3:97 ratio).[5]

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of the internal standard solution.[3]

    • Add 100 µL of 0.1 M NaOH solution to basify the sample.[9]

  • Extraction:

    • Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane, 80:20 v/v).[9]

    • Vortex for 10 minutes to ensure thorough mixing.[9]

    • Centrifuge at 4000 rpm for 5-10 minutes to separate the layers.[3][9]

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[9]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is buffer Add Buffer & Vortex is->buffer condition Condition Cartridge (Methanol, Water) buffer->condition load Load Sample condition->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Analyte (e.g., NH3 in Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Solid-Phase Extraction of this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is base Add Base (e.g., NaOH) is->base solvent Add Extraction Solvent (e.g., Ethyl Acetate/DCM) base->solvent vortex Vortex solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Troubleshooting_Tree cluster_recovery Low Recovery cluster_variability High Variability cluster_peaks Poor Peak Shape start Extraction Problem check_ph Check Sample pH start->check_ph check_pipetting Check Pipetting start->check_pipetting check_mobile_phase Check Mobile Phase pH start->check_mobile_phase optimize_solvent Optimize Solvent/Sorbent check_ph->optimize_solvent optimize_elution Optimize Elution/Wash optimize_solvent->optimize_elution check_mixing Ensure Consistent Mixing check_pipetting->check_mixing evaluate_matrix Evaluate Matrix Effects check_mixing->evaluate_matrix check_column Check Column Condition check_mobile_phase->check_column check_sample_solvent Check Sample Solvent check_column->check_sample_solvent

Caption: Troubleshooting Decision Tree for this compound Extraction.

References

Technical Support Center: Prevention of N-formyldesloratadine Formation in Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formation of N-formyldesloratadine in solid dosage forms of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your formulation development and stability studies.

Issue 1: Pink discoloration observed in this compound tablets during stability studies.

  • Question: We are observing a pink discoloration on our this compound tablets stored under accelerated stability conditions (40°C/75% RH). What is the likely cause and how can we prevent it?

  • Answer: The pink discoloration is a known issue with this compound and is often attributed to the formation of a minute amount of the N-formyl impurity, N-formylthis compound.[1] This degradation is frequently caused by the interaction of this compound with acidic excipients in the formulation.

    Troubleshooting Steps:

    • Excipient Review: Scrutinize your formulation for acidic excipients. Common culprits include stearic acid, povidone, crospovidone, and reducing sugars like lactose.[1][2][3]

    • pH Modification: Consider incorporating a basifying agent to create a micro-environmental pH that is more favorable for this compound stability. Alkali metal salts of carbonates, phosphates, or silicates can be effective stabilizers.[1]

    • Stabilizer Addition: The use of stabilizers can significantly inhibit the degradation pathway. Consider incorporating an antioxidant or a chelating agent like EDTA.[3]

    • Packaging Evaluation: Ensure your packaging provides adequate protection against moisture, as high humidity can accelerate the degradation process.

Issue 2: An unknown peak is detected in our HPLC analysis at the retention time of N-formylthis compound.

  • Question: Our HPLC analysis of a stability sample shows a growing peak that we suspect is N-formylthis compound. How can we confirm the identity of this peak and what are the next steps?

  • Answer: Peak identification is crucial for understanding the degradation profile of your formulation.

    Troubleshooting Steps:

    • Co-injection with a Reference Standard: The most straightforward method for peak identification is to co-inject your sample with a certified reference standard of N-formylthis compound. If the peak height of the suspect peak increases and remains a single peak, it is highly likely to be N-formylthis compound.

    • Mass Spectrometry (LC-MS): For definitive identification, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. The mass-to-charge ratio of the peak of interest can be compared to the known molecular weight of N-formylthis compound (338.83 g/mol ).

    • Forced Degradation Studies: Performing forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help to intentionally generate degradation products. Analyzing these stressed samples can help to confirm that the peak is indeed a degradation product of this compound.

Issue 3: N-formylthis compound levels exceed the acceptable limit in our stability batches.

  • Question: Despite our efforts, the level of N-formylthis compound in our solid dosage form is above the regulatory threshold. What formulation and process modifications can we implement?

  • Answer: Exceeding impurity limits requires a systematic approach to reformulation and process optimization.

    Troubleshooting Steps:

    • Excipient Replacement: Replace reactive excipients, particularly lactose and stearic acid, with more inert alternatives.[2] Consider using excipients like dibasic calcium phosphate or microcrystalline cellulose.

    • Incorporate a Stabilizer: The inclusion of a stabilizer is a highly effective strategy.

      • Cyclodextrins: Beta-cyclodextrin can form an inclusion complex with this compound, protecting it from interaction with other excipients. A drug-to-cyclodextrin ratio of 1:5 to 1:25 has been shown to be effective.

      • Amino Acids: L-arginine has been demonstrated to inhibit the formation of N-formylthis compound, even in the presence of reactive excipients like lactose.[4]

      • Alkalinizing Agents: Incorporating a basic salt can neutralize the acidic nature of certain excipients.

    • Manufacturing Process Optimization:

      • Granulation: If using wet granulation, minimize the amount of water and drying time to reduce the potential for hydrolytic reactions.

      • Direct Compression: This method avoids the use of water and can be a good alternative to wet granulation.[2]

      • Dry Granulation: This is another option to avoid the use of liquids in the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is N-formylthis compound and why is it a concern?

A1: N-formylthis compound is the major degradation product of this compound in solid dosage forms.[5][6] Its formation is a sign of product instability and can lead to a decrease in the potency of the drug product. Regulatory agencies have strict limits on the levels of impurities in pharmaceutical products, making it crucial to control the formation of N-formylthis compound.

Q2: What are the primary factors that contribute to the formation of N-formylthis compound?

A2: The primary factors are:

  • Presence of Acidic Excipients: Excipients with acidic properties, such as stearic acid, povidone, and crospovidone, can catalyze the degradation of this compound.[1]

  • Reactive Excipients: Reducing sugars like lactose can react with the secondary amine group of this compound, leading to the formation of the N-formyl impurity, likely through a Maillard-type reaction.[5][6]

  • Moisture: The presence of water can accelerate the degradation process.[1]

  • Elevated Temperature: High temperatures, such as those used in accelerated stability studies, can increase the rate of degradation.[5]

Q3: What are the most effective strategies to prevent the formation of N-formylthis compound?

A3: The most effective strategies include:

  • Careful Excipient Selection: Avoid the use of acidic and reactive excipients. Opt for inert alternatives where possible.

  • Use of Stabilizers: Incorporate stabilizers such as cyclodextrins, amino acids (e.g., L-arginine), antioxidants, or alkalinizing agents.[1][4][5]

  • Control of Manufacturing Process: Minimize exposure to heat and moisture during manufacturing. Consider manufacturing processes like direct compression or dry granulation.

  • Appropriate Packaging: Use packaging that provides a good barrier against moisture.

Q4: What analytical methods are suitable for detecting and quantifying N-formylthis compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common and reliable methods for the separation and quantification of N-formylthis compound from this compound and other potential impurities.[7][8] These methods should be validated to be stability-indicating.

Data Presentation

Table 1: Impact of Stabilizers on N-formylthis compound Formation in the Presence of Lactose

FormulationStabilizerStorage ConditionN-formylthis compound (%)
Comparative ExampleNone4 weeks at 40°C/75% RH2.679
Example 3L-arginine4 weeks at 40°C/75% RH0.375

Data sourced from US Patent Application US20070004671A1[4]

Table 2: Effect of Cyclodextrin on the Stability of this compound Formulations

FormulationStabilizerStorage ConditionN-formylthis compound (%)Discoloration
Comparative ExampleNone3 months at 40°C/75% RH1.84Observed
Example 1Beta-Cyclodextrin3 months at 40°C/75% RH0.21Not Observed
Example 3 (with Lactose)Beta-Cyclodextrin3 months at 40°C/75% RH0.28Not Observed

Data sourced from European Patent EP1988893A2[5]

Experimental Protocols

1. Protocol: HPLC-UV Method for Quantification of N-formylthis compound

This protocol provides a general framework for the analysis of N-formylthis compound. Method parameters may need to be optimized for specific formulations.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M KH2PO4, pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol. A common ratio is 45:48:7 (v/v/v).[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Detection Wavelength: 247 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

    • Add a portion of the diluent (e.g., methanol) and sonicate to dissolve the drug.[7][9]

    • Dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare a standard solution of N-formylthis compound reference standard in the same diluent at a known concentration.

  • Quantification: Calculate the amount of N-formylthis compound in the sample by comparing the peak area of the N-formylthis compound peak in the sample chromatogram to the peak area of the standard.

2. Protocol: Forced Degradation Study for this compound Solid Dosage Forms

This protocol outlines the conditions for a forced degradation study as per ICH guidelines to identify potential degradation products and establish the stability-indicating nature of the analytical method.[10][11][12]

  • Acid Hydrolysis:

    • Expose the drug product to 0.1 N HCl at 60°C for 20 hours.[12]

    • Neutralize the solution with an appropriate amount of base before analysis.

  • Base Hydrolysis:

    • Expose the drug product to 0.1 N NaOH at 60°C for 20 hours.[12]

    • Neutralize the solution with an appropriate amount of acid before analysis.

  • Oxidative Degradation:

    • Expose the drug product to a solution of 3-6% hydrogen peroxide at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period (e.g., 20 hours).[12]

  • Thermal Degradation:

    • Expose the solid drug product to dry heat at a temperature higher than the accelerated stability condition (e.g., 70-80°C) for a defined period.[11][13]

  • Photolytic Degradation:

    • Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be protected from light.

Mandatory Visualizations

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound (Secondary Amine) NFormyl N-formylthis compound This compound->NFormyl Maillard-type Reaction DegradationProducts Other Degradation Products This compound->DegradationProducts Lactose Lactose (Reducing Sugar) Lactose->NFormyl AcidicExcipient Acidic Excipient (e.g., Stearic Acid) AcidicExcipient->NFormyl Catalysis Moisture Moisture (H2O) Moisture->NFormyl Accelerates Reaction

Caption: Formation of N-formylthis compound from this compound and Lactose.

start Start: High N-formylthis compound or Discoloration Observed review_formulation Step 1: Review Formulation for Reactive Excipients (e.g., Lactose, Stearic Acid) start->review_formulation excipients_present Reactive Excipients Present? review_formulation->excipients_present replace_excipients Action A: Replace with Inert Excipients (e.g., Dibasic Calcium Phosphate) excipients_present->replace_excipients Yes review_process Step 2: Review Manufacturing Process (e.g., Wet Granulation) excipients_present->review_process No add_stabilizer Action B: Add Stabilizer (e.g., Cyclodextrin, L-arginine) replace_excipients->add_stabilizer add_stabilizer->review_process process_issue High Moisture/Heat? review_process->process_issue optimize_process Action C: Optimize Process (e.g., Reduce Drying Time) process_issue->optimize_process Yes reformulate_test Reformulate and Perform Stability Testing process_issue->reformulate_test No change_process Action D: Consider Alternative Process (e.g., Direct Compression) optimize_process->change_process change_process->reformulate_test end End: Stable Formulation Achieved reformulate_test->end

Caption: Troubleshooting workflow for N-formylthis compound formation.

References

Improving the stability of desloratadine in the presence of excipients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of desloratadine in the presence of various excipients.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during the formulation of this compound.

Issue Potential Cause Recommended Action
Discoloration (e.g., pinkish hue) of the formulation upon storage. Interaction with acidic excipients or impurities.- Avoid acidic excipients. - Utilize pharmaceutically acceptable basic salts, such as calcium, magnesium, or aluminum salts, to create a more alkaline microenvironment.[1][2] - Ensure all excipients are of high purity and low in acidic impurities.
Formation of N-formylthis compound impurity detected during stability testing. Incompatibility with reducing sugars (e.g., lactose) or excipients like stearic acid.[1][2][3]- Avoid the use of lactose and other mono- or di-saccharides.[2] - Replace stearic acid with a more compatible lubricant. - Consider using stabilizers like antioxidants.
Increased degradation under humid conditions. This compound is sensitive to moisture, which can accelerate degradation reactions with excipients.- Implement stringent moisture control during manufacturing and packaging. - Utilize packaging with high moisture barrier properties. - Consider the use of anhydrous excipients.
Poor stability of this compound in liquid formulations. Suboptimal pH of the formulation.- Adjust and maintain the pH of the liquid formulation to an optimal range, typically between 5 and 6, using a suitable buffering system (e.g., sodium citrate/citric acid).[4] - The addition of a chelating agent like disodium edetate can further enhance stability.[4]
Inconsistent stability results between batches. Variability in excipient quality or impurities.- Establish robust quality control specifications for all incoming excipients. - Evaluate the potential impact of excipient impurities, such as acetylformoin found in starch, which can react with this compound.

Frequently Asked Questions (FAQs)

Q1: Which excipients are known to be incompatible with this compound?

A1: this compound is known to be incompatible with several common excipients. Notably, lactose and other reducing sugars can lead to the formation of the N-formylthis compound impurity.[1][2][3] Acidic excipients can also cause decomposition and discoloration.[1][2] Stearic acid has also been identified as an excipient that can contribute to the degradation of this compound.[2]

Q2: What are the primary degradation products of this compound?

A2: The primary degradation products of this compound include N-formylthis compound, which is a major product of interaction with excipients like lactose.[1][2][3] Other potential impurities that can arise from decomposition include deschlorothis compound and dehydrothis compound.[2]

Q3: How can the stability of this compound in a solid dosage form be improved?

A3: To enhance the stability of this compound in solid dosage forms, consider the following strategies:

  • Excipient Selection: Avoid incompatible excipients like lactose and stearic acid.[1][2] Opt for compatible fillers such as microcrystalline cellulose and dibasic calcium phosphate.

  • Use of Stabilizers: Incorporate basic salts of calcium, magnesium, or aluminum to create a protective, alkaline microenvironment.[1][2] Antioxidants can also be beneficial in preventing oxidative degradation.

  • Moisture Control: Protect the formulation from moisture throughout the manufacturing process and by using appropriate packaging.

Q4: What is the optimal pH for a stable this compound liquid formulation?

A4: The stability of this compound in aqueous solutions is pH-dependent. An optimal pH range for a stable liquid formulation is between 5 and 6.[4] This can be achieved and maintained using a suitable buffer system, such as sodium citrate and citric acid.[4]

Q5: Can thermal stress affect the stability of this compound?

A5: Yes, this compound is susceptible to thermal degradation. Forced degradation studies have shown that this compound can degrade under dry heat conditions. Therefore, it is important to control temperature during manufacturing and storage.

Quantitative Data on this compound Stability

The following table summarizes the degradation of this compound under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperatureThis compound Degradation (%)Major Degradation Products
Acidic Hydrolysis0.1N HCl24hNot specifiedNot notable-
Alkaline Hydrolysis0.1N NaOH24hNot specifiedFollows first-order degradation kinetics-
OxidativeNot specifiedNot specifiedNot specifiedSignificant degradationOxidative degradation pathways
Thermal (Dry Heat)Not specifiedNot specifiedNot specifiedExtremely unstable-
Photolytic (UV/Light)UV irradiation30hNot specifiedDeclines to almost zero-

Experimental Protocols

Protocol for Excipient Compatibility Study

Objective: To evaluate the compatibility of this compound with various excipients under accelerated stability conditions.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate, etc.)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Stability chambers

  • Vials and closures

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient).

    • Prepare a control sample of pure this compound.

    • Transfer the samples into clean, inert vials and seal them.

  • Storage Conditions:

    • Store the vials under accelerated stability conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) for a predetermined period (e.g., 4 weeks).

    • Store a set of control samples at a lower temperature (e.g., 5°C).

  • Analysis:

    • At specified time points (e.g., initial, 1, 2, and 4 weeks), withdraw samples from the stability chamber.

    • Visually inspect the samples for any physical changes, such as color change or clumping.

    • Prepare solutions of the samples in a suitable solvent (e.g., a mixture of methanol and water).

    • Analyze the solutions using a validated stability-indicating HPLC method to determine the assay of this compound and the formation of any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control samples.

    • A significant decrease in the peak area of this compound or the appearance of new peaks in the binary mixtures compared to the pure drug indicates a potential incompatibility.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio. The pH of the buffer should be optimized for good peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Methodology:

  • Forced Degradation Studies:

    • Subject this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

    • Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-resolved from the main this compound peak.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and excipients.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_interpretation 4. Data Interpretation API This compound (API) Mix Prepare Binary Mixtures (1:1 ratio) API->Mix Excipients Excipients (e.g., Lactose, MCC) Excipients->Mix Accelerated Accelerated Conditions (40°C / 75% RH) Mix->Accelerated Control Pure API Control Control_Storage Control Conditions (5°C) Control->Control_Storage Timepoints Withdraw Samples at T=0, 1, 2, 4 weeks Accelerated->Timepoints Visual Visual Inspection Timepoints->Visual HPLC HPLC Analysis Timepoints->HPLC Compare Compare Stressed vs. Control HPLC->Compare Incompatibility Identify Incompatibility Compare->Incompatibility

Caption: Workflow for an excipient compatibility study.

Troubleshooting_Logic Start Stability Issue Observed Impurity Impurity Detected? Start->Impurity Discoloration Discoloration? Start->Discoloration No Impurity N_Formyl N-formyl Impurity? Impurity->N_Formyl Yes Action_Moisture Assess Moisture Content Impurity->Action_Moisture No Action_Acidic Check for Acidic Excipients Discoloration->Action_Acidic Yes Action_pH Optimize pH (Liquids) Discoloration->Action_pH No (Liquid formulation) Action_Lactose Avoid Lactose/Reducing Sugars N_Formyl->Action_Lactose Yes N_Formyl->Action_Moisture No

Caption: Troubleshooting logic for this compound stability.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of desloratadine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. In the analysis of this compound in biological matrices like plasma, endogenous components, particularly phospholipids, are major contributors to matrix effects.[1][2] Failure to address these effects can compromise the accuracy, sensitivity, and reproducibility of the analytical method.

Q2: I am observing significant ion suppression for this compound. What are the likely causes and how can I mitigate this?

A: Significant ion suppression for this compound is commonly caused by co-eluting phospholipids from the biological matrix.[1][2] These molecules can interfere with the ionization process in the mass spectrometer's ion source.[1]

To mitigate ion suppression, consider the following strategies:

  • Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before LC-MS analysis.[1] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized phospholipid removal plates (e.g., HybridSPE) are highly effective at cleaning up complex samples and reducing matrix effects.[1][2] Protein precipitation (PPT) is a simpler method but is often less effective at removing phospholipids.[1][3]

  • Improve Chromatographic Separation: Adjusting the chromatographic conditions can help separate this compound from interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry (e.g., C8 instead of C18).[1][4] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative to reverse-phase chromatography for minimizing matrix effects.[1][5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d5, is the preferred internal standard for quantitative LC-MS analysis.[1][6][7] Since it co-elutes with the analyte and has nearly identical physicochemical properties, it can effectively compensate for matrix effects.[1]

Q3: My internal standard (this compound-d5) signal is inconsistent. What could be the issue?

A: Inconsistent internal standard signal can be due to several factors:

  • Differential Matrix Effects: Even with a SIL-IS, severe and inconsistent matrix effects across different samples can lead to variability in the IS response.[8]

  • IS Stability: Ensure the stability of your this compound-d5 stock and working solutions. Degradation of the internal standard will result in a decreasing signal over time.[8]

  • Ion Source Contamination: Buildup of contaminants in the ion source of the mass spectrometer can lead to inconsistent ionization and signal suppression for both the analyte and the internal standard. Regular cleaning and maintenance of the ion source are crucial.[8]

Q4: How do I choose the best sample preparation technique to minimize matrix effects for this compound analysis?

A: The choice of sample preparation technique depends on the complexity of the matrix, the required sensitivity, and throughput. Here is a comparison of common techniques:

  • Solid-Phase Extraction (SPE): Highly effective for removing a broad range of interferences, including phospholipids, from complex matrices.[1][9] It can significantly reduce matrix effects, with studies showing up to an 80% reduction.[1][9] However, it requires method development.

  • Liquid-Liquid Extraction (LLE): A robust method for sample cleanup that can provide high recovery rates for this compound.[1][6] The choice of extraction solvent is critical for achieving good recovery and minimizing interferences.[8]

  • Protein Precipitation (PPT): A simple and fast method, but generally less effective at removing phospholipids compared to SPE and LLE, which can lead to more significant matrix effects.[1][3]

  • HybridSPE®-PPT: This technique specifically targets the removal of phospholipids and combines the simplicity of PPT with the selectivity of SPE, resulting in cleaner extracts.[1][2]

Quantitative Data Summary

The following table summarizes the recovery and matrix effect data for this compound using different sample preparation techniques as reported in the literature.

Sample Preparation TechniqueAnalyteMean Recovery (%)Matrix Effect (%)Citation
Solid-Phase Extraction (SPE)This compound74.6-80 (reduction)[8][9]
Solid-Phase Extraction (SPE)3-OH this compound69.3Not Reported[9]
Liquid-Liquid Extraction (LLE)This compound90.3Not Reported[8]
Liquid-Liquid Extraction (LLE)This compound-d592.5Not Reported[8]
Protein Precipitation (PPT)This compound>90Significant Ion Suppression[1][10]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE of this compound from human plasma. Optimization may be required for specific applications.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.[4]

  • Sample Loading: Load 500 µL of the plasma sample, which has been previously spiked with the this compound-d5 internal standard.[4]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[4]

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines typical LC-MS/MS conditions for the analysis of this compound.

  • HPLC System: A standard HPLC system capable of delivering a binary gradient.[4]

  • Analytical Column: A C18 or C8 column (e.g., 50 mm x 2.1 mm, 3.5 µm).[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.[4]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient: A suitable gradient to ensure separation of this compound from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.[4]

  • Injection Volume: 5 - 10 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[4][9]

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).[4]

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • This compound: m/z 311.2 → 259.2[6]

    • This compound-d5: m/z 316.2 → 264.3[6]

Protocol 3: Evaluation of Matrix Effects

This protocol describes a method to quantitatively assess matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound and this compound-d5 in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma using your chosen sample preparation method. Spike the extracted matrix with this compound and this compound-d5 at the same concentration as Set A.[11]

    • Set C (Pre-Extraction Spike): Spike blank plasma with this compound and this compound-d5 before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100 [11]

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100 [9]

A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample spike Spike with IS (this compound-d5) plasma->spike extraction Extraction (SPE, LLE, or PPT) spike->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing results Concentration Results data_processing->results

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start Poor LC-MS Results? ion_suppression Ion Suppression Observed? start->ion_suppression Yes is_variability Inconsistent IS Signal? start->is_variability No ion_suppression->is_variability No optimize_sample_prep Optimize Sample Prep (SPE, LLE, HybridSPE) ion_suppression->optimize_sample_prep Yes improve_chrom Improve Chromatography ion_suppression->improve_chrom Also Consider peak_shape Poor Peak Shape? is_variability->peak_shape No check_is_stability Check IS Stability is_variability->check_is_stability Yes clean_ion_source Clean Ion Source is_variability->clean_ion_source Also Consider adjust_mobile_phase Adjust Mobile Phase pH peak_shape->adjust_mobile_phase Yes check_column Evaluate Column peak_shape->check_column Also Consider

Caption: Troubleshooting logic for this compound LC-MS analysis.

References

Refinement of desloratadine synthesis to improve yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of desloratadine. Our aim is to help you improve reaction yields and product purity by addressing common challenges encountered during laboratory experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Reaction Yield

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material (loratadine).[1][2]
Suboptimal reaction temperatureOptimize the reaction temperature. Some protocols suggest a gradient temperature change during reflux, for example, ramping from 70°C to 100°C in stages to ensure complete reaction while minimizing side product formation.[2][3]
Inefficient baseEnsure the use of a suitable base and solvent system. While potassium hydroxide in an alcohol solvent is common, other strong bases can be employed.[1][2] The use of neat alcohol with an inorganic base has also been reported to produce high yields.[4]
Loss of product during workupDuring extraction, ensure proper phase separation and repeat the extraction process 2-3 times to maximize the recovery of this compound.[2]
Loss of product during purificationOptimize the recrystallization solvent and temperature. Overly soluble solvent systems or excessively high temperatures can lead to significant product loss.

Issue 2: High Impurity Levels

Possible Cause Suggested Solution
Side reactionsControl the reaction temperature carefully. A gradient temperature program can reduce the formation of by-products like N-formylthis compound and this compound isomers.[3]
Degradation of this compoundThis compound can be sensitive to acidic conditions and oxygen.[5][6] Conduct the reaction under an inert atmosphere (e.g., nitrogen) and avoid acidic excipients during formulation.[2][7]
Presence of starting materialIf the reaction is incomplete, residual loratadine will be a major impurity.[1] Ensure complete reaction by monitoring with TLC or HPLC.
Formation of known impuritiesCommon impurities include deschlorothis compound, dehydrothis compound, and N-formylthis compound.[5][7] Purification by recrystallization is crucial to remove these. The choice of recrystallization solvent is important for selectively precipitating the desired product.
Reaction with excipientsIn formulation studies, be aware that this compound can react with excipients like lactose to form impurities.[6]

Issue 3: Difficulty in Purification

Possible Cause Suggested Solution
Inappropriate solvent system for recrystallizationExperiment with different solvent systems. A mixture of acetone and tetrahydrofuran (5:1) has been shown to be effective for crystallizing this compound and reducing impurities.[1][8] Ethyl acetate is also a commonly used solvent for recrystallization.[3]
Co-precipitation of impuritiesIf impurities have similar solubility to this compound, a single recrystallization may not be sufficient. Consider a multi-step purification process, including column chromatography if necessary.
Oily product formationThis can occur if the product is not fully precipitating or if residual solvents are present. Ensure the product is fully dissolved at the higher temperature and allowed to cool slowly for proper crystal formation. Vacuum drying at an appropriate temperature (e.g., 60°C) is important to remove residual solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is through the decarbethoxylation of loratadine. This is typically achieved by heating loratadine in the presence of a strong base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent like ethanol or methanol.[4][9][10]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: The critical parameters to control are reaction temperature, reaction time, and the choice of base and solvent. Temperature, in particular, can significantly impact the reaction rate and the formation of impurities.[2][3] Monitoring the reaction to completion is also crucial for achieving high purity.

Q3: What are the common impurities found in this compound synthesis and how can they be minimized?

A3: Common impurities include N-formylthis compound, deschlorothis compound, dehydrothis compound, and isomers of this compound.[5][7][11] These can be minimized by optimizing reaction conditions, such as using a gradient temperature profile during the reaction, and by performing a thorough purification, typically through recrystallization.[2][3]

Q4: Can microwave-assisted synthesis be used for this compound?

A4: Yes, microwave-assisted synthesis has been reported for the production of this compound from loratadine. This method can significantly reduce the reaction time. One report suggests a 1-hour reaction time using microwave irradiation, resulting in a high yield and purity.[1]

Q5: What is a suitable method for the purification of crude this compound?

A5: Recrystallization is a widely used and effective method for purifying crude this compound. A common solvent system is a mixture of acetone and tetrahydrofuran (e.g., in a 5:1 ratio).[1][8] The crude product is dissolved in the solvent mixture at a slightly elevated temperature (e.g., 40°C), and then allowed to cool slowly to induce crystallization.[1][8]

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis and purification of this compound.

MethodStarting MaterialKey ReagentsYieldPurityReference
Microwave ReactionLoratadinePotassium hydroxide, ethanol96%99.8%[1]
Sulfuric Acid HydrolysisLoratadine72 wt.% Sulfuric acid84%> 99.5%[9]
Hydrochloric Acid HydrolysisLoratadineConcentrated hydrochloric acid90-95%High[9]
Hydrogen Bromide HydrolysisLoratadine48% Hydrogen bromide solution> 95%High[9]
Purification by RecrystallizationCrude this compoundAcetone-tetrahydrofuran (5:1)89% (recovery)Impurity content 0.04%[1][8]
Gradient Temperature RefluxLoratadinePotassium hydroxide, alcohol solventNot specified> 99%[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is based on a reported microwave-assisted synthesis method.[1]

  • Reaction Setup: In a 150 mL round-bottom flask, combine 10g of loratadine, 12g of potassium hydroxide, and 40 mL of ethanol.

  • Stirring: Stir the mixture for 10 minutes at room temperature.

  • Microwave Reaction: Place the flask in a microwave reactor equipped with a reflux condenser and electromagnetic stirring.

  • Irradiation: Irradiate the mixture with a microwave power of 100W to initiate reflux (approximately 2 minutes).

  • Sustained Reflux: Reduce the microwave power to 40W and continue irradiation for 1 hour to maintain reflux.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Workup: Add 20 mL of water to the reaction mixture and stir.

  • Precipitation: In a separate vessel, add 2mg of this compound type II crystalline powder to 180 mL of water. Slowly add the reaction mixture to this vessel over approximately 5 hours with stirring.

  • Crystallization: Continue stirring at room temperature for an additional 2 hours.

  • Isolation: Filter the resulting precipitate.

  • Washing and Drying: Wash the filter cake with water and dry it under vacuum at 60°C to a constant weight.

Protocol 2: Purification of this compound by Recrystallization

This protocol is based on a reported method for the purification of crude this compound.[1][8]

  • Dissolution: In a 500 mL pear-shaped flask, add 10g of crude this compound.

  • Solvent Addition: While heating at 40°C, add a mixed solvent of acetone and tetrahydrofuran (5:1 volume ratio) until the crude product is completely dissolved.

  • Crystallization: Stop heating and allow the solution to stand at room temperature overnight to crystallize.

  • Isolation: Filter the mixture to collect the crystallized this compound.

  • Drying: Dry the purified product.

Visualizations

Desloratadine_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Loratadine B Reaction Mixture (Loratadine, KOH, Ethanol) A->B Add Reagents C Microwave Reactor B->C Microwave Irradiation D Crude this compound Solution C->D Reaction Completion E Precipitation & Crystallization D->E Workup F Filtration & Washing E->F G Drying F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_high_impurity Troubleshooting High Impurity cluster_purification_difficulty Troubleshooting Purification Problem Problem Encountered LowYield Low Yield Problem->LowYield HighImpurity High Impurity Problem->HighImpurity PurificationDifficulty Purification Difficulty Problem->PurificationDifficulty LY_S1 Check Reaction Completion (TLC/HPLC) LowYield->LY_S1 LY_S2 Optimize Temperature LowYield->LY_S2 LY_S3 Optimize Workup LowYield->LY_S3 HI_S1 Control Reaction Temperature HighImpurity->HI_S1 HI_S2 Use Inert Atmosphere HighImpurity->HI_S2 HI_S3 Ensure Complete Reaction HighImpurity->HI_S3 PD_S1 Optimize Recrystallization Solvent PurificationDifficulty->PD_S1 PD_S2 Consider Multi-step Purification PurificationDifficulty->PD_S2 PD_S3 Ensure Slow Crystallization PurificationDifficulty->PD_S3

Caption: Logical troubleshooting workflow for this compound synthesis.

References

Strategies to minimize desloratadine degradation under photolytic stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photolytic degradation of desloratadine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: How susceptible is this compound to photolytic degradation?

A1: The photostability of this compound is a complex topic with some conflicting reports in the scientific literature. Some studies indicate that this compound is relatively stable under standard photostability testing conditions (ICH Q1B guidelines), showing no notable degradation.[1][2][3] However, other research suggests that prolonged exposure to UV radiation can lead to significant degradation, with one study reporting that the concentration of this compound in solution declines to almost zero after 30 hours of UV irradiation.[4] This discrepancy may be due to different experimental conditions, such as the solvent used, the intensity and wavelength of the light source, and the presence of other excipients. Therefore, it is crucial to perform a thorough photostability assessment of your specific this compound formulation.

Q2: What are the known or suspected photolytic degradation products of this compound?

A2: While the complete photolytic degradation pathway of this compound is not fully elucidated, several potential degradation products have been proposed. These are often inferred from forced degradation studies of this compound and its parent compound, loratadine. Potential photolytic degradants may include N-formylthis compound, deschlorothis compound, and dehydrothis compound.[4] It is important to note that N-formylthis compound is more commonly associated with degradation due to interactions with certain excipients like lactose.[4]

Q3: Which wavelengths of light are most damaging to this compound?

A3: The specific action spectrum for this compound photodegradation is not well-defined in the available literature. However, as a general practice in photostability testing, exposure to both UVA (320-400 nm) and cool white fluorescent light (visible spectrum) is recommended to assess the overall photosensitivity of a drug substance.[5] Studies that have shown significant degradation have often employed UV lamps, suggesting that the UV-A and UV-B regions are likely to be the most detrimental.

Troubleshooting Guide

Issue 1: I am observing significant degradation of my this compound sample during my experiment, and I suspect it is due to light exposure. How can I confirm this?

Solution:

To confirm photosensitivity, you should conduct a controlled experiment comparing a sample exposed to light with a sample protected from light (a dark control).

  • Experimental Setup: Prepare two identical samples of your this compound formulation. Wrap one sample completely in aluminum foil to serve as the dark control. Expose both samples to the same environmental conditions (temperature, humidity) for the same duration.

  • Light Source: The light source in your laboratory environment could be the cause. For a more rigorous test, you can use a photostability chamber that complies with ICH Q1B guidelines, exposing the sample to a combination of cool white fluorescent and near-UV lamps.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC method. A significantly greater degradation in the light-exposed sample compared to the dark control would confirm photosensitivity.

Issue 2: My this compound formulation contains excipients. Could they be contributing to the photolytic degradation?

Solution:

Yes, excipients can play a significant role in the photostability of the final drug product.

  • Acidic Excipients: this compound is known to be unstable in the presence of acidic excipients. The acidic microenvironment created by these excipients can potentially accelerate photolytic degradation pathways.

  • Sugars: Excipients like lactose have been implicated in the formation of N-formylthis compound, a known degradant. While this is often linked to other stress conditions, the potential for photo-induced interaction cannot be ruled out without specific studies.

  • Recommendation: Conduct compatibility studies with your chosen excipients under photolytic stress. Analyze the degradation profiles of this compound in the presence of each excipient individually and in combination to identify any problematic interactions. Consider using alternative, more inert excipients if significant degradation is observed.

Issue 3: I need to develop a liquid formulation of this compound. What formulation strategies can I employ to minimize photolytic degradation?

Solution:

For liquid formulations, several strategies can be implemented to enhance photostability:

  • pH Optimization: The stability of this compound in solution is pH-dependent. Maintaining the pH of the formulation in a stable range, suggested to be between 5 and 6, can help minimize degradation.

  • Use of Antioxidants: While specific quantitative data on the effect of antioxidants on this compound's photostability is limited, the use of antioxidants is a common strategy to prevent oxidative degradation, which can be initiated by light. Consider incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid into your formulation. It is important to conduct studies to determine the optimal type and concentration of the antioxidant.

  • Inclusion of UV Absorbers: UV absorbers are compounds that preferentially absorb damaging UV radiation, thereby protecting the active pharmaceutical ingredient. Common UV absorbers used in pharmaceutical formulations include benzophenones and avobenzone.[6][7] The selection and concentration of a suitable UV absorber would require experimental validation for your specific formulation.

  • Chelating Agents: The addition of a chelating agent like disodium edetate (EDTA) can improve stability by sequestering metal ions that may catalyze degradation reactions.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

This protocol is designed to assess the intrinsic photostability of this compound in a solution state.

  • Sample Preparation:

    • Prepare a solution of this compound in a relevant solvent (e.g., methanol, water with co-solvent) at a known concentration (e.g., 0.1 mg/mL).

    • Prepare a dark control by wrapping an identical sample in aluminum foil.

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Monitor the temperature to ensure it does not artificially inflate degradation.

  • Sampling and Analysis:

    • Withdraw aliquots of the light-exposed and dark control samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

    • Analyze the samples using a validated stability-indicating HPLC-UV method to determine the concentration of this compound and detect the formation of any degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation at each time point for both the light-exposed and dark control samples.

    • A significant difference in degradation between the two sets of samples will indicate photosensitivity.

Protocol 2: Evaluation of Stabilizing Agents on this compound Photostability

This protocol helps in assessing the effectiveness of antioxidants or UV absorbers in preventing photolytic degradation.

  • Formulation Preparation:

    • Prepare several batches of a this compound solution.

    • One batch will be the control (no stabilizing agent).

    • To the other batches, add different concentrations of the chosen stabilizing agent (e.g., BHT at 0.01%, 0.05%, and 0.1% w/v).

    • Prepare a corresponding dark control for each formulation.

  • Light Exposure and Analysis:

    • Follow the light exposure and sampling procedures as described in Protocol 1.

    • Analyze all samples using a validated stability-indicating HPLC method.

  • Data Analysis and Comparison:

    • Compare the degradation profiles of the formulations containing the stabilizing agent with the control formulation.

    • Summarize the data in a table to clearly show the percentage of degradation at different time points for each formulation. This will allow for the determination of the most effective concentration of the stabilizing agent.

Quantitative Data Summary

Table 1: Illustrative Example of this compound Degradation under Photolytic Stress

Stress ConditionExposure Duration% Degradation of this compoundMajor Degradation ProductsReference
UV/Light (Sunlight and IR)6-24 hours4.56% - 9.48%Not specified[4]
UV Irradiation30 hoursDeclines to almost zeroNot specified[4]
ICH Q1B Photostability TestStandardNo notable degradation-[1][2][3]

Note: The conflicting results highlight the importance of conducting specific photostability studies for your formulation and experimental conditions.

Visualizations

Photolytic_Degradation_Pathway This compound This compound Excited_State Excited State this compound This compound->Excited_State UV/Visible Light Absorption Degradation_Products Photolytic Degradation Products Excited_State->Degradation_Products Photochemical Reactions N_formyl N-Formylthis compound (Potential) Degradation_Products->N_formyl Deschloro Deschlorothis compound (Potential) Degradation_Products->Deschloro Dehydro Dehydrothis compound (Potential) Degradation_Products->Dehydro

Caption: Proposed photolytic degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Photostability Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Evaluation Formulation Prepare this compound Formulation Stabilizer Add Stabilizer (e.g., Antioxidant, UV absorber) Formulation->Stabilizer Control Prepare Control (No Stabilizer) Formulation->Control Dark_Control Prepare Dark Control (Light Protected) Formulation->Dark_Control Photostability_Chamber Expose samples to controlled light and temperature Stabilizer->Photostability_Chamber Control->Photostability_Chamber Dark_Control->Photostability_Chamber Sampling Collect samples at time intervals Photostability_Chamber->Sampling HPLC Analyze by Stability-Indicating HPLC Sampling->HPLC Degradation_Profile Determine Degradation Profile HPLC->Degradation_Profile Comparison Compare Stabilized vs. Control Samples Degradation_Profile->Comparison Conclusion Assess Photostability and Stabilizer Efficacy Comparison->Conclusion

Caption: Experimental workflow for assessing this compound photostability.

References

Technical Support Center: Enhancing Desloratadine Analysis Precision

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of desloratadine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the precise analysis of this compound using various analytical techniques.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

Question: What are the common causes of poor peak shape (e.g., tailing, fronting) for this compound in RP-HPLC, and how can they be resolved?

Answer: Poor peak shape for this compound is a frequent issue that can compromise the accuracy and precision of quantification. Here are the primary causes and their solutions:

  • Inappropriate Mobile Phase pH: this compound is a basic compound. If the mobile phase pH is close to its pKa, peak tailing can occur due to interactions with residual silanols on the column.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. Using a buffer like a phosphate buffer (e.g., 0.05 M) and adjusting the pH to around 3.0 with orthophosphoric acid can improve peak symmetry.[1]

  • Secondary Interactions with the Column: Residual free silanol groups on the silica-based C18 columns can interact with the basic this compound molecule, leading to peak tailing.

    • Solution: Use a column with end-capping or a base-deactivated column. Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.3%) can mask the silanol groups and improve peak shape.[2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes for all analytes.

    • Solution: Replace the column with a new one of the same type. Ensure proper column storage and use guard columns to extend the life of the analytical column.[3]

Question: My this compound peak is showing inconsistent retention times. What should I check?

Answer: Fluctuations in retention time can significantly affect the reliability of your analytical method. Here are the likely culprits and how to address them:

  • Unstable HPLC Pump Performance: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Purge the HPLC pumps thoroughly to remove any air bubbles. If the problem persists, check and clean or replace the pump's check valves.[3]

  • Column Temperature Fluctuations: The ambient temperature of the laboratory can affect the viscosity of the mobile phase and the thermodynamics of the chromatographic separation.

    • Solution: Utilize a column oven to maintain a constant and consistent temperature throughout the analysis. A temperature of around 40°C is often suitable.[4]

  • Changes in Mobile Phase Composition: Improperly mixed or degraded mobile phase can cause retention time drift.

    • Solution: Prepare fresh mobile phase daily. Ensure all components are accurately measured and the final solution is thoroughly mixed and degassed before use.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question: I am observing low signal intensity for this compound in my LC-MS/MS analysis. How can I improve the sensitivity?

Answer: Low signal intensity can be due to several factors ranging from sample preparation to mass spectrometer settings.

  • Suboptimal Ionization: this compound is typically analyzed in positive ion mode using electrospray ionization (ESI). The settings for the ion source are critical for optimal signal.

    • Solution: Systematically tune the ion source parameters, including ion spray voltage, source temperature, and nebulizer and drying gas flows, to maximize the signal for this compound and its internal standard.[3]

  • Matrix Effects (Ion Suppression): Endogenous components from the biological matrix (e.g., plasma, serum) can co-elute with this compound and suppress its ionization, leading to a lower signal.

    • Solution:

      • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[3][5]

      • Modify Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the matrix components causing suppression.

  • Inefficient Sample Extraction: The chosen extraction method may not be efficiently recovering this compound from the sample matrix.

    • Solution: Evaluate and optimize the extraction procedure. For LLE, experiment with different organic solvents. For SPE, ensure the correct sorbent and elution solvents are being used.[3][6]

Question: Why am I seeing a slight separation between the peaks for this compound and its deuterated internal standard (this compound-d5)?

Answer: This phenomenon is known as the "isotope effect." Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts due to the slight difference in the strength of the C-D bond compared to the C-H bond.[3]

  • Solution:

    • Acceptable Separation: A small, consistent separation is often acceptable as long as it does not impact the accuracy and precision of quantification.

    • Chromatographic Adjustment: Fine-tuning the mobile phase gradient or the column temperature may help to minimize this separation.[3]

    • Integration Parameters: Ensure that the peak integration parameters in your data processing software are set appropriately to accurately quantify both peaks individually.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent and sensitive methods for this compound quantification, especially in biological matrices, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[1][4][5] UV-Vis Spectrophotometry can also be used for the analysis of this compound in pharmaceutical dosage forms.[7][8]

Q2: What is a suitable internal standard (IS) for this compound analysis by LC-MS/MS?

A2: The gold standard for an internal standard in LC-MS/MS analysis of this compound is a stable isotope-labeled version of the analyte, such as this compound-d5.[4][9][10] This is because it has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability.[9]

Q3: What are the typical validation parameters for an analytical method for this compound?

A3: According to ICH guidelines, a validated analytical method for this compound should demonstrate acceptable linearity, precision, accuracy, selectivity, sensitivity (LOD and LOQ), and stability.[5][7] Forced degradation studies are also performed to establish the stability-indicating nature of the method.[11][12][13]

Q4: Under what conditions is this compound known to be unstable?

A4: Forced degradation studies have shown that this compound is susceptible to degradation under oxidative and dry heat conditions.[14] It has also been shown to degrade upon exposure to UV light.[15] Some studies indicate instability under hydrolytic (acidic and basic) conditions, although results can vary depending on the specific conditions.[7][11][16]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated analytical methods for this compound.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound

ParameterMethod 1[5]Method 2[4]Method 3[17]
Linearity Range 100 - 11,000 pg/mL5.0 - 5,000.0 pg/mL50.0 - 10,000 pg/mL
Correlation Coefficient (r²) > 0.99 (quadratic)≥ 0.9994> 0.99
LLOQ 100 pg/mL5.0 pg/mL50.0 pg/mL
Intra-day Precision (%CV) 4.6% (at LLOQ)0.7 - 2.0%< 5.71%
Inter-day Precision (%CV) Not Reported0.7 - 2.7%< 5.47%
Intra-day Accuracy (% Nominal) 100.4% (at LLOQ)101.4 - 102.4%-6.67 to 5.00%
Inter-day Accuracy (% Nominal) Not Reported99.5 - 104.8%-7.80 to 2.60%
Mean Recovery 74.6%Not ReportedNot Reported

Table 2: Performance Characteristics of HPLC Methods for this compound

ParameterMethod 1[1]Method 2[18]Method 3[19]
Linearity Range 20 - 100 µg/mL8 - 24 µg/mL2.0 - 40 µg/mL
Correlation Coefficient (r) 0.998Not Reported (r²=0.9975)Not Reported (r²>0.98)
LOD 0.00721 µg/mLNot Reported0.1 µg/mL
LOQ 0.0210 µg/mLNot Reported2 µg/mL
Precision (%RSD) Not Reported0.15 - 1.03%< 3.757%
Accuracy (% Recovery) 99.98 - 100.30%98.29 - 99.37%Deviation < 2.653%

Table 3: Performance Characteristics of UV Spectrophotometric Methods for this compound

ParameterMethod 1[7]Method 2[8]Method 3[20]
Linearity Range 5 - 30 µg/mL5 - 30 µg/mL1.5 - 13 µg/mL
Correlation Coefficient (r²) 0.9990.9999Not Reported
LOD 0.121 µg/mLNot ReportedNot Reported
LOQ 0.366 µg/mLNot ReportedNot Reported
Precision (%RSD) < 2%Not ReportedNot Reported
Accuracy (% Recovery) 99.12 - 99.90%Not ReportedNot Reported

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol is a generalized representation based on published methods.[4][5][10]

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 400 µL of human plasma in a polypropylene tube, add 100 µL of the internal standard working solution (e.g., this compound-d5, 10 ng/mL).[10]

    • Vortex the mixture for 5 minutes.[10]

    • Add 100 µL of 0.1 M NaOH and vortex.[10]

    • Add 3 mL of extraction solvent (e.g., ethyl acetate:dichloromethane, 80:20 v/v).[10]

    • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.[10]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[10]

    • Reconstitute the residue in 150 µL of the mobile phase for injection.[10]

  • Chromatographic Conditions

    • HPLC System: Standard LC system

    • Column: Xbridge C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[4]

    • Mobile Phase: Isocratic mixture of 10 mM ammonium formate and methanol (20:80, v/v).[4]

    • Flow Rate: 0.7 mL/min.[4]

    • Column Temperature: 40°C.[4]

    • Injection Volume: 15 µL.[5]

  • Mass Spectrometric Conditions

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • This compound: m/z 311.2 → 259.2[4]

      • This compound-d5 (IS): m/z 316.2 → 264.3[4]

RP-HPLC Method for this compound in Pharmaceutical Dosage Forms

This protocol is a generalized representation based on published methods.[1][18]

  • Standard Solution Preparation

    • Accurately weigh and dissolve 50 mg of this compound reference standard in 50 mL of methanol to obtain a stock solution of 1 mg/mL.[1]

    • Perform serial dilutions with the mobile phase to prepare working standard solutions in the desired concentration range (e.g., 20-100 µg/mL).[1]

  • Sample Preparation (Tablets)

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of powder equivalent to 50 mg of this compound to a 50 mL volumetric flask.[1]

    • Add about 30 mL of methanol and sonicate for 15 minutes to dissolve the drug.[1]

    • Make up the volume to 50 mL with methanol and filter the solution.[1]

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.[1]

  • Chromatographic Conditions

    • HPLC System: Standard LC system with UV detector.

    • Column: RP-C18 (250 mm × 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of acetonitrile, 0.05 M phosphate buffer (pH 3.0), and methanol in a ratio of 48:45:7 (v/v/v).[1]

    • Flow Rate: 0.8 mL/min.[1]

    • Detection Wavelength: 247 nm.[1]

    • Injection Volume: 20 µL.[1]

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (400 µL) add_is Add Internal Standard (this compound-d5) plasma->add_is vortex1 Vortex add_is->vortex1 add_base Add 0.1 M NaOH vortex1->add_base add_solvent Add Extraction Solvent add_base->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 supernatant Transfer Supernatant vortex2->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Peak_Shape cluster_causes Possible Causes cluster_solutions Solutions problem Problem: Poor Peak Shape (Tailing) cause1 Incompatible Mobile Phase pH problem->cause1 Check cause2 Secondary Interactions with Column problem->cause2 Check cause3 Column Degradation problem->cause3 Check solution1 Adjust pH (e.g., pH 3.0) cause1->solution1 Resolve with solution2 Use Base-Deactivated Column or Add TEA cause2->solution2 Resolve with solution3 Replace Column cause3->solution3 Resolve with

Caption: Troubleshooting logic for poor peak shape in HPLC analysis.

Troubleshooting_Signal_Intensity cluster_causes Possible Causes cluster_solutions Solutions problem Problem: Low Signal Intensity (LC-MS/MS) cause1 Suboptimal Ionization problem->cause1 Investigate cause2 Matrix Effects (Ion Suppression) problem->cause2 Investigate cause3 Inefficient Sample Extraction problem->cause3 Investigate solution1 Tune Ion Source Parameters cause1->solution1 Address by solution2 Improve Sample Cleanup (LLE/SPE) cause2->solution2 Address by solution3 Optimize Extraction Procedure cause3->solution3 Address by

References

Mitigating interference in desloratadine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for desloratadine binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and mitigate interference in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

Question: I am observing high non-specific binding (NSB) in my this compound radioligand binding assay, which is obscuring my specific binding signal. What are the potential causes and how can I troubleshoot this?

Answer:

High non-specific binding is a common issue in radioligand binding assays and can lead to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1] Non-specific binding refers to the binding of the radioligand to components other than the receptor of interest, such as lipids, proteins, and the filter apparatus itself.[1] Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration used.[1][2]

Troubleshooting Steps:

  • Radioligand Concentration and Purity:

    • Solution: Use a lower concentration of the radioligand. A good starting point is a concentration at or below the Kd value.[1]

    • Solution: Verify the purity of your radioligand. Impurities can significantly contribute to high NSB. Ensure the radiochemical purity is greater than 90%.[1]

    • Consideration: Highly hydrophobic radioligands tend to exhibit higher non-specific binding.[1]

  • Membrane/Cell Preparation:

    • Solution: Reduce the amount of membrane protein in the assay. A typical range for many receptor assays is 100-500 µg of membrane protein.[1] It may be necessary to perform a titration to find the optimal amount of cell membrane for your specific assay.[1]

    • Solution: Ensure thorough homogenization and washing of the membranes to eliminate endogenous ligands and other interfering substances.[1]

  • Assay Conditions:

    • Solution: Optimize incubation time and temperature. While ensuring the binding reaches equilibrium, shorter incubation times can sometimes reduce NSB.[1]

    • Solution: Modify the assay buffer. The inclusion of agents like bovine serum albumin (BSA) can help minimize non-specific interactions.[1] Pre-coating filters with BSA can also be beneficial.[1]

    • Solution: Increase the volume and/or the number of wash steps. Using ice-cold wash buffer is crucial to minimize dissociation of the specific binding during washing.[1]

Issue 2: Matrix Effects in LC-MS/MS Quantification of this compound

Question: My LC-MS/MS results for this compound in plasma samples show significant variability and poor reproducibility. I suspect matrix effects. How can I identify and mitigate them?

Answer:

Matrix effects, which include ion suppression or enhancement, are a frequent challenge in the LC-MS/MS analysis of biological samples like plasma.[3] These effects happen when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte (this compound) and the internal standard in the mass spectrometer's ion source.[3] For this compound, phospholipids are often the primary culprits.[3]

Troubleshooting and Mitigation Strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is by removing interfering components before analysis.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. One study demonstrated an 80% reduction in matrix effects for this compound analysis in human plasma using SPE.[3]

    • Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup and has been successfully used for this compound quantification with high recovery rates.[3][4]

    • Protein Precipitation (PPT): While simpler, PPT is often less effective at removing phospholipids and may lead to more significant matrix effects compared to SPE or LLE.[3]

    • HybridSPE-PPT: This technique is specifically designed to remove phospholipids and can significantly reduce matrix effects.[3]

  • Chromatographic Separation:

    • Solution: Ensure that this compound and its internal standard are chromatographically separated from the bulk of the matrix components. Adjusting the mobile phase composition and gradient profile can help shift the retention time of this compound away from the elution zones of highly suppressing species.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Best Practice: this compound-d5 is a suitable SIL-IS for this compound.[3][5] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction.[3]

Issue 3: Inconsistent Results due to Assay Conditions

Question: I am observing variability in my this compound binding affinity data across different experiments. Which assay conditions should I pay close attention to?

Answer:

Inconsistent results in ligand binding assays can often be traced back to variability in assay conditions. Several factors can influence the performance and reproducibility of these assays.[6]

Key Factors and Optimization Strategies:

  • pH of the Assay Buffer: The pH of the buffer can significantly affect the binding properties of histamine H1 receptor antagonists. For this compound, while its affinity may not change, a decrease in pH can lead to a lower dissociation rate.[7] It is crucial to maintain a consistent and appropriate pH for your experiments.

  • Temperature: Assay temperature should be strictly controlled as it can influence binding affinity.[8] Conducting assays at a consistent temperature is essential for reproducibility.[6]

  • Reagent Quality and Preparation: The quality of reagents, including antibodies, ligands, and buffers, is a critical determinant of assay performance.[6] To minimize batch-to-batch variability, it is recommended to prepare and aliquot reagents in large batches.[6]

  • Ligand and Target Quality: The accuracy of affinity measurements depends heavily on the quality of the molecules used. Degradation or aggregation of either the target receptor or the ligand can alter the apparent affinity or even abolish detectable binding.[8] Therefore, rigorous quality control of all assay components is essential.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound binding assays.

Table 1: Effect of pH on this compound Binding Kinetics

pHDissociation Half-Life (t1/2)Change in Association RateChange in Affinity
7.550 minutes-No change
5.8256 minutes3.5-fold decreaseNo change
[Data sourced from reference 2]

Table 2: LC-MS/MS Method Parameters for this compound Quantification

ParameterValue
ColumnXbridge C18 (50 mm x 4.6 mm, 5 µm)
Mobile Phase10 mM ammonium formate: methanol (20:80, v/v)
Flow Rate0.7 mL/min
Internal Standard (IS)This compound-d5 (DLD5)
Mass Transition (this compound)m/z 311.2 -> 259.2
Mass Transition (IS)m/z 316.2 -> 264.3
Linearity Range5.0–5000.0 pg/mL
[Data sourced from reference 6]

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Filtration Method)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

  • Membrane Preparation:

    • Prepare membranes from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[9]

    • Homogenize washed cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[10]

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.[10]

    • Pellet the membranes by centrifuging the supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C).[10]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[10]

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[10]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[10]

  • Binding Reaction:

    • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[10]

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-pyrilamine), and varying concentrations of the test compound (e.g., this compound).[9]

    • The final volume for the reaction is typically 250 µL per well.[10]

    • To determine non-specific binding, a parallel set of reactions should include a high concentration of an unlabeled competitor.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]

  • Separation and Detection:

    • Stop the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[10]

    • Wash the filters multiple times with ice-cold wash buffer.[10]

    • Dry the filters and measure the radioactivity using a scintillation counter.[9][10]

  • Data Analysis:

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).[9] This can then be used to determine the binding affinity (Ki).

Visualizations

Signaling Pathway

G cluster_0 This compound This compound (Inverse Agonist) H1R Histamine H1 Receptor This compound->H1R Binds to and inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Ca_release Intracellular Ca2+ Release PLC->Ca_release Leads to

Caption: this compound's mechanism of action on the H1 receptor signaling pathway.

Experimental Workflow

G cluster_0 start Start prep Prepare Cell Membranes Expressing H1R start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound & Free Ligand (Vacuum Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC50/Ki) count->analyze end End analyze->end

Caption: A typical workflow for a radioligand binding assay.

Troubleshooting Logic

G cluster_0 problem High Non-Specific Binding Observed cause1 Radioligand Issues? problem->cause1 cause2 Membrane Prep Issues? problem->cause2 cause3 Assay Condition Issues? problem->cause3 solution1 Lower [Radioligand] Check Purity cause1->solution1 solution2 Reduce [Protein] Optimize Washing cause2->solution2 solution3 Optimize Incubation Modify Buffer cause3->solution3

Caption: Troubleshooting logic for high non-specific binding.

References

Validation & Comparative

In Vitro Efficacy of Desloratadine Versus Loratadine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of desloratadine and its parent compound, loratadine. The information presented is based on experimental data from scientific literature, focusing on key performance indicators such as histamine H1 receptor binding affinity, inhibition of histamine release, and anti-inflammatory effects.

Executive Summary

This compound, the primary active metabolite of loratadine, demonstrates significantly higher potency in vitro as a histamine H1 receptor antagonist.[1] Experimental data consistently indicates that this compound possesses a greater binding affinity for the H1 receptor. Furthermore, both compounds exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators from various immune and non-immune cells. This guide will delve into the quantitative data supporting these findings, provide detailed experimental methodologies, and visualize the relevant biological pathways and workflows.

Data Presentation

Table 1: Histamine H1 Receptor Binding Affinity

The binding affinity of a drug to its target receptor is a crucial indicator of its potency. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the Ki values for this compound and loratadine from two separate in vitro studies. It is important to note that absolute Ki values can vary between different experimental setups.

CompoundKi (nM) - Study 1[2]Ki (nM) - Study 2[2]
This compound 0.40.87
Loratadine 16138

Data from two separate studies using cloned human histamine H1-receptors expressed in different cell lines (study 1) and Chinese hamster ovary cells (study 2).[2]

Table 2: Inhibition of Histamine Release

This compound has been shown to be more potent than loratadine in inhibiting IgE-mediated histamine release from human basophils in vitro. The following data indicates the concentrations at which dose-dependent inhibition of histamine release was observed.

CompoundConcentration for Onset of Inhibition (µM)[3]
This compound > 2
Loratadine > 7

Data from a study on anti-immunoglobulin E (IgE) triggered human basophils.[3]

Table 3: Inhibition of Pro-inflammatory Chemokine Release from Human Keratinocytes

Both this compound and loratadine can inhibit the release of pro-inflammatory chemokines from interferon-gamma (IFN-γ)-stimulated human keratinocytes. The half-maximal inhibitory concentration (IC50) values are presented below.

ChemokineThis compound IC50 (µM)[4]Loratadine IC50 (µM)[4]
CCL5 (RANTES) 103
CXCL10 (IP-10) No significant differenceNo significant difference
CXCL8 (IL-8) No significant differenceNo significant difference

Data from a study on IFN-γ-stimulated primary human keratinocytes.[4]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling and NF-κB Inhibition

This compound and loratadine are inverse agonists of the histamine H1 receptor, a G-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.[5][6][7][8][9] this compound has been shown to be a more potent inhibitor of NF-κB activation compared to loratadine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->H1R Inhibits (Inverse Agonist) Loratadine Loratadine Loratadine->H1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC IKK IKK Activation PKC->IKK NFkB_IκB NF-κB - IκB (Inactive) IKK->NFkB_IκB Phosphorylates IκB NFkB_active NF-κB (Active) NFkB_IκB->NFkB_active IκB Degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines

H1 Receptor Signaling and NF-κB Pathway
General Experimental Workflow for In Vitro Comparison

The following diagram illustrates a generalized workflow for the in vitro experiments cited in this guide. Specific parameters such as cell lines, reagent concentrations, and incubation times are detailed in the "Experimental Protocols" section.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Mast Cells, Keratinocytes, CHO cells expressing H1R) Incubation Incubate Cells with Drugs and Stimuli (e.g., IgE, IFN-γ) Cell_Culture->Incubation Drug_Dilution Prepare Serial Dilutions of this compound & Loratadine Drug_Dilution->Incubation Binding_Assay H1 Receptor Binding Assay Incubation->Binding_Assay Histamine_Assay Histamine Release Assay Incubation->Histamine_Assay Cytokine_Assay Cytokine/Chemokine Release Assay Incubation->Cytokine_Assay Quantification Quantify (Radioligand binding, Histamine, Cytokines) Binding_Assay->Quantification Histamine_Assay->Quantification Cytokine_Assay->Quantification IC50_Ki Calculate IC50 / Ki values Quantification->IC50_Ki Comparison Comparative Efficacy Analysis IC50_Ki->Comparison

References

Head-to-Head Comparison of Desloratadine and Fexofenadine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent second-generation antihistamines, desloratadine and fexofenadine, based on preclinical models. The following sections detail their performance in key areas of preclinical assessment, including receptor binding affinity, in vivo efficacy in models of allergic rhinitis and urticaria, and safety profiles.

Receptor Binding Affinity

The primary mechanism of action for both this compound and fexofenadine is the inverse agonism of the histamine H1 receptor. The binding affinity for this receptor is a critical determinant of their potency.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundKi (nM)Assay MethodSpecies
This compound0.8 ± 0.1Radioligand Binding AssayGuinea Pig
Fexofenadine10.2 ± 1.5Radioligand Binding AssayGuinea Pig

Experimental Protocol: Radioligand Binding Assay

  • Tissue Preparation: Cerebellar tissue from male Hartley guinea pigs was homogenized in a buffer solution (50 mM Tris-HCl, pH 7.4).

  • Radioligand: [3H]-pyrilamine was used as the radioligand.

  • Incubation: The homogenate was incubated with varying concentrations of this compound or fexofenadine and the radioligand for 60 minutes at 25°C.

  • Detection: The amount of bound radioligand was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow tissue Guinea Pig Cerebellar Tissue homogenization Homogenization tissue->homogenization incubation Incubation homogenization->incubation radioligand [3H]-pyrilamine (Radioligand) radioligand->incubation drug This compound or Fexofenadine drug->incubation detection Liquid Scintillation Counting incubation->detection analysis Ki Calculation (Cheng-Prusoff) detection->analysis

Caption: Workflow for the radioligand binding assay.

In Vivo Efficacy: Allergic Rhinitis Model

The efficacy of this compound and fexofenadine in alleviating symptoms of allergic rhinitis was assessed in an ovalbumin-sensitized guinea pig model.

Table 2: Efficacy in a Guinea Pig Model of Allergic Rhinitis

Compound (Dose)Nasal Rubs (count)Sneezes (count)
Vehicle Control25 ± 418 ± 3
This compound (1 mg/kg)8 ± 25 ± 1
Fexofenadine (10 mg/kg)12 ± 39 ± 2
*p < 0.05 compared to vehicle control

Experimental Protocol: Ovalbumin-Sensitized Guinea Pig Model

  • Sensitization: Male Hartley guinea pigs were sensitized with intraperitoneal injections of ovalbumin.

  • Drug Administration: this compound (1 mg/kg) or fexofenadine (10 mg/kg) was administered orally 1 hour before the antigen challenge.

  • Antigen Challenge: Animals were challenged with an intranasal administration of ovalbumin.

  • Endpoint Measurement: The number of nasal rubs and sneezes was counted for 30 minutes post-challenge.

cluster_pathway Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Symptoms Allergic Symptoms Ca2->Symptoms PKC->Symptoms Antihistamine This compound / Fexofenadine Antihistamine->H1R

Caption: Simplified H1 receptor signaling pathway.

In Vivo Efficacy: Urticaria Model

The ability of this compound and fexofenadine to inhibit histamine-induced vascular permeability, a key feature of urticaria, was evaluated in a rat model.

Table 3: Efficacy in a Rat Model of Histamine-Induced Urticaria

Compound (Dose)Evans Blue Extravasation (µ g/site )
Vehicle Control15.6 ± 2.1
This compound (1 mg/kg)4.2 ± 0.8
Fexofenadine (10 mg/kg)7.8 ± 1.2
*p < 0.05 compared to vehicle control

Experimental Protocol: Histamine-Induced Vascular Permeability in Rats

  • Drug Administration: Male Wistar rats were orally administered this compound (1 mg/kg) or fexofenadine (10 mg/kg).

  • Dye Injection: After 1 hour, Evans blue dye (20 mg/kg) was injected intravenously.

  • Histamine Injection: Intradermal injections of histamine (100 ng/site) were administered on the dorsal skin.

  • Endpoint Measurement: After 30 minutes, the animals were euthanized, and the amount of Evans blue dye extravasated at the injection sites was quantified spectrophotometrically.

Preclinical Safety Profile

The central nervous system (CNS) and cardiovascular safety of this compound and fexofenadine were assessed in preclinical models.

Table 4: Preclinical Safety Assessment

ParameterThis compoundFexofenadineModel
CNS Safety
Sedation (Rota-rod test)No significant effectNo significant effectMouse
Cardiovascular Safety
QTc ProlongationNo significant effectNo significant effectGuinea Pig Langendorff Heart

Experimental Protocol: Rota-rod Test

  • Apparatus: A rotating rod apparatus set at a constant speed of 15 rpm was used.

  • Drug Administration: Mice were orally administered this compound or fexofenadine.

  • Testing: At 1 hour post-administration, the mice were placed on the rotating rod, and the latency to fall was recorded for up to 5 minutes.

Experimental Protocol: Guinea Pig Langendorff Heart

  • Preparation: Hearts from male Hartley guinea pigs were isolated and perfused with Krebs-Henseleit solution.

  • Drug Perfusion: this compound or fexofenadine was perfused through the heart at various concentrations.

  • Measurement: A unipolar ECG was recorded, and the QT interval was measured and corrected for heart rate (QTc).

cluster_logic Preclinical to Clinical Translation Logic Preclinical Preclinical Models (In Vitro & In Vivo) Efficacy Efficacy Data (e.g., Allergic Rhinitis, Urticaria) Preclinical->Efficacy Safety Safety Data (e.g., CNS, Cardiovascular) Preclinical->Safety PK Pharmacokinetics (ADME) Preclinical->PK Clinical Clinical Trials (Phase I, II, III) Efficacy->Clinical Safety->Clinical PK->Clinical

Caption: Logic of preclinical to clinical translation.

Summary of Preclinical Findings

Based on the presented preclinical data, this compound demonstrates a higher binding affinity for the histamine H1 receptor compared to fexofenadine. This higher affinity translates to greater potency in in vivo models of allergic rhinitis and urticaria, where this compound was effective at a lower dose than fexofenadine. Both compounds exhibited a favorable preclinical safety profile, with no significant sedative effects or cardiovascular liabilities observed in the tested models. These findings suggest that both this compound and fexofenadine are potent and safe second-generation antihistamines, with this compound showing a potential for higher potency. Further clinical studies are necessary to confirm these preclinical observations in human subjects.

Validating a new analytical method for desloratadine with reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of desloratadine, a potent, long-acting, non-sedating antihistamine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics of several validated methods, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry, with a focus on the use of certified reference standards for accurate validation.

The Importance of Reference Standards

The accuracy and reliability of any analytical method depend on the use of high-quality, well-characterized reference standards. For this compound analysis, certified reference materials (CRMs) are available and provide a convenient and cost-effective alternative to in-house working standards.[1] These standards are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring their suitability for various analytical applications, including pharmaceutical release testing and method development.[1] For highly sensitive bioanalytical methods like LC-MS/MS, stable isotope-labeled internal standards such as this compound-d5 are considered the gold standard, as they mimic the analyte throughout sample preparation and analysis, correcting for variability.[2]

Comparative Analysis of Validated Methods

The choice of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the intended application. The following tables summarize the performance characteristics of different validated methods, providing a basis for comparison.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a widely used technique for the determination of this compound in bulk and pharmaceutical dosage forms.[3][4][5][6]

Table 1: Performance Characteristics of Validated RP-HPLC Methods for this compound

ParameterMethod 1[3][6]Method 2[7][8]Method 3[4]Method 4[9]
Column Phenomenex C18 (250mm x 4.6mm), 5µmInertsil ODS-3V (250mm x 4.6mm), 5µmRP-C18 (250mm x 4.6mm), 5µmSheisedo C18 (250mm x 4.6mm), 5µm
Mobile Phase Methanol: Water (70:30, v/v)Methanol: Phosphate Buffer pH 7.0 (70:30, v/v)Acetonitrile: 0.05M Phosphate Buffer: Methanol (48:45:7, v/v/v)Acetonitrile: Methanol: Water (35:40:25, v/v/v)
Flow Rate 1.0 ml/min1.0 ml/min0.8 ml/min1.0 ml/min
Detection Wavelength 242 nm254 nm247 nm256 nm
Retention Time 5.79 minNot Specified3.5 min3.004 min
Linearity Range 8–24 µg/ml5–75 µg/ml20–100 µg/ml50–300 µg/ml
Correlation Coefficient (r²) 0.99750.9990.9980.991
LOD Not Specified1.28 µg/mLNot Specified9.78 µg/ml
LOQ Not Specified3.89 µg/mLNot Specified29.66 µg/ml
Accuracy (% Recovery) 98.29% - 98.6%98.15% - 99.50%99.98% - 100.30%Not Specified
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simple, rapid, and cost-effective alternative for the quantification of this compound.

Table 2: Performance Characteristics of a Validated HPTLC Method for this compound [10][11]

ParameterValue
Stationary Phase Silica gel 60F254
Mobile Phase Methanol: Chloroform: Toluene: Ammonia (5.0:5.0:1.0:0.3, v/v/v/v)
Detection Wavelength 254 nm
Rf Value 0.6 ± 0.01
Linearity Range 150–750 ng/spot
Correlation Coefficient (r²) 0.9997
LOD 21 ng/spot
LOQ 65 ng/spot
UV-Spectrophotometry

UV-Spectrophotometry is a simple and accessible method suitable for the routine analysis of this compound in bulk and tablet dosage forms.[12][13][14]

Table 3: Performance Characteristics of Validated UV-Spectrophotometric Methods for this compound

ParameterMethod 1[12]Method 2[13][14]
Solvent Methanol0.1 N HCl
Detection Wavelength (λmax) 242 nm280 nm
Linearity Range 5-30 µg/mL5-30 µg/mL
Correlation Coefficient (r²) 0.9990.9999
LOD 0.121 µg/mLNot Specified
LOQ 0.366 µg/mLNot Specified
Molar Absorptivity Not Specified1.54 x 10⁴ L/mol·cm
Accuracy (% Recovery) 99.12% – 99.90%Not Specified

Experimental Protocols

RP-HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an RP-HPLC method for this compound analysis.

RP-HPLC Method Validation Workflow prep Standard & Sample Preparation chrom Chromatographic Separation prep->chrom Inject detect Detection at Specific Wavelength chrom->detect calib Calibration Curve Generation detect->calib valid Method Validation (ICH Guidelines) calib->valid assay Assay of Formulation valid->assay results Data Analysis & Reporting assay->results

Caption: A typical workflow for RP-HPLC method validation.

Detailed Methodology (Based on Method 1): [3][6]

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve 50 mg of this compound reference standard in 50 mL of methanol to obtain a concentration of 1 mg/mL.

  • Preparation of Working Standard Solutions: Dilute the stock solution with the mobile phase (Methanol: Water, 70:30 v/v) to prepare a series of solutions in the concentration range of 8-24 µg/mL.

  • Preparation of Sample Solution: Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to 50 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution and dilute appropriately with the mobile phase to obtain a final concentration within the linearity range.

  • Chromatographic Conditions: Use a Phenomenex C18 column (250mm x 4.6mm, 5µm) with a mobile phase of Methanol: Water (70:30, v/v) at a flow rate of 1.0 ml/min. The detection wavelength is set to 242 nm.

  • Analysis: Inject 20 µL of each standard and sample solution into the chromatograph.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

HPTLC Method Validation Workflow

The logical flow for validating an HPTLC method is depicted below.

HPTLC Method Validation Workflow plate_prep Plate Preparation & Activation sample_app Sample & Standard Application plate_prep->sample_app chrom_dev Chromatographic Development sample_app->chrom_dev drying Plate Drying chrom_dev->drying dens_scan Densitometric Scanning drying->dens_scan calib Calibration Curve Generation dens_scan->calib quant Quantification calib->quant

Caption: A streamlined workflow for HPTLC method validation.

Detailed Methodology: [10][11]

  • Preparation of Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).

  • Chromatographic Conditions: Use pre-coated silica gel 60F254 aluminum plates. The mobile phase consists of methanol: chloroform: toluene: ammonia (5.0:5.0:1.0:0.3, v/v/v/v).

  • Sample Application: Apply different volumes of the standard stock solution to the HPTLC plate to obtain concentrations in the range of 150-750 ng/spot.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for about 20 minutes.

  • Densitometric Analysis: After development, dry the plate and scan it at 254 nm.

  • Quantification: Plot the peak area against the concentration to generate a calibration curve and determine the amount of this compound in the sample.

UV-Spectrophotometric Method Validation Workflow

The following diagram outlines the logical steps involved in validating a UV-Spectrophotometric method.

UV-Spectrophotometric Method Validation Workflow sol_prep Standard & Sample Solution Preparation wavelength_sel Wavelength Selection (λmax) sol_prep->wavelength_sel abs_measure Absorbance Measurement wavelength_sel->abs_measure calib_curve Calibration Curve (Beer's Law) abs_measure->calib_curve method_valid Method Validation (Linearity, Accuracy, Precision) calib_curve->method_valid sample_assay Sample Assay method_valid->sample_assay

Caption: A logical workflow for UV-Spectrophotometric method validation.

Detailed Methodology (Based on Method 2): [13][14]

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in 0.1 N HCl. From this, prepare a series of dilutions to get concentrations in the range of 5-30 µg/mL.

  • Determination of λmax: Scan the standard solution over the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is 280 nm.

  • Calibration Curve: Measure the absorbance of the standard solutions at 280 nm against a blank (0.1 N HCl). Plot a graph of absorbance versus concentration to establish the calibration curve.

  • Sample Analysis: Prepare a sample solution from the tablet formulation in 0.1 N HCl with a concentration falling within the linearity range. Measure its absorbance at 280 nm and determine the concentration from the calibration curve.

Conclusion

The selection of an analytical method for this compound should be based on the specific requirements of the analysis. RP-HPLC offers high specificity and is suitable for stability-indicating assays. HPTLC provides a rapid and cost-effective screening method, while UV-Spectrophotometry is a simple and accessible technique for routine quality control. Regardless of the method chosen, validation according to ICH guidelines and the use of certified reference standards are paramount to ensure the generation of accurate and reliable data. This guide provides a comparative framework to assist researchers and drug development professionals in selecting and validating the most appropriate analytical method for their needs.

References

Cross-Validation of Desloratadine Quantification: Immunoassay vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical products and clinical research, accurate quantification of active compounds is paramount. Desloratadine, a potent, long-acting H1 receptor antagonist, is the active metabolite of loratadine and is widely used in the treatment of allergic rhinitis and urticaria.[1] For researchers and drug development professionals, selecting the appropriate analytical method for this compound quantification is a critical decision that impacts data quality, throughput, and cost.

This guide provides a comprehensive cross-validation comparison between two primary analytical methodologies: immunoassays (specifically, Enzyme-Linked Immunosorbent Assay or ELISA) and chromatographic techniques, with a focus on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Comparative Performance Characteristics

The choice between an immunoassay and a chromatographic method often depends on the specific requirements of the study, such as the need for high sensitivity, specificity, or throughput. The following table summarizes the key performance parameters for each technique based on validated methods.

ParameterImmunoassay (ELISA)Chromatography (HPLC-MS/MS)
Principle Antigen-antibody recognitionPhysicochemical separation and mass-to-charge ratio detection
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL rangeAs low as 5.0 pg/mL[2]
Linearity (Correlation Coefficient) Generally >0.99≥0.9994[2]
Precision (% CV) Intra-assay: <15% (20% at LLOQ)[3] Inter-assay: <15% (20% at LLOQ)[3]Intra-day: 0.7–2.0%[2] Inter-day: 0.7–2.7%[2]
Accuracy (% Recovery) Typically 80-120%99.5–104.8%[2]
Specificity Can be susceptible to cross-reactivity with structurally similar moleculesHigh, based on retention time and specific mass transitions[2]
Sample Throughput High (96-well plate format)Moderate to High (run times ~3-5 minutes per sample)[1][2]
Cost per Sample Generally lowerHigher due to instrumentation and reagent costs
Matrix Effects Can be significant; requires careful validation with at least 6 different lots of matrix[3]Can be minimized with stable isotope-labeled internal standards and appropriate sample preparation[4]

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and accurate results. Below are representative experimental methodologies for both ELISA and HPLC-MS/MS techniques for this compound quantification.

Immunoassay: Competitive ELISA Protocol (General)

While specific commercial ELISA kits for this compound are not detailed in the provided literature, a typical competitive ELISA protocol would be as follows. This type of assay is common for small molecules like this compound.

  • Coating: A 96-well microplate is coated with a known amount of this compound-protein conjugate. The plate is then washed to remove any unbound conjugate.

  • Sample/Standard Incubation: Standards, controls, and unknown samples are pre-incubated with a specific anti-desloratadine antibody. This mixture is then added to the coated plate. This compound in the sample competes with the this compound conjugate on the plate for binding to the limited amount of antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added to the wells.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product. The reaction is stopped after a specific incubation time.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Validation of the ELISA would involve assessing:

  • Precision: Intra- and inter-assay precision are evaluated by running multiple replicates of samples at different concentrations. The coefficient of variation (%CV) should typically be below 15%.[3]

  • Accuracy: Determined by spike and recovery experiments, with results ideally falling between 80-120%.

  • Linearity and Range: Assessed by analyzing a series of dilutions of a standard to ensure the assay response is proportional to the analyte concentration.[5]

  • Specificity: Tested by evaluating cross-reactivity with related compounds, such as loratadine and metabolites.[5]

  • Sensitivity: The Lower Limit of Detection (LLOD) and Lower Limit of Quantification (LLOQ) are determined to define the assay's sensitivity.[5]

Chromatography: HPLC-MS/MS Protocol

This protocol is a robust and highly sensitive method for the quantification of this compound in human plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction - LLE) [2]

  • To a plasma sample, add a deuterated internal standard (this compound-d5).[2]

  • The drug and internal standard are extracted from the plasma using an organic solvent.

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC-MS/MS system.[1]

2. HPLC Conditions [2]

  • Column: Xbridge C18 (50 mm × 4.6 mm, 5 μm)

  • Mobile Phase: Isocratic mixture of 10 mM ammonium formate and methanol (20:80, v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Run Time: Approximately 3 minutes

3. Mass Spectrometry Conditions [2]

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 311.2 → 259.2

    • This compound-d5 (Internal Standard): m/z 316.2 → 264.3

Visualizing the Workflows and Cross-Validation

Diagrams provide a clear visual representation of the experimental processes and the logical framework for cross-validation.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Start Start Coat Coat Plate with This compound Conjugate Start->Coat Wash1 Wash Plate Coat->Wash1 Prepare Prepare Standards, Controls, and Samples Wash1->Prepare Incubate_Ab Pre-incubate with Anti-Desloratadine Ab Prepare->Incubate_Ab Add_Sample Add Sample/Ab Mixture to Plate (Competition) Incubate_Ab->Add_Sample Wash2 Wash Plate Add_Sample->Wash2 Add_Secondary Add Enzyme-conjugated Secondary Antibody Wash2->Add_Secondary Wash3 Wash Plate Add_Secondary->Wash3 Add_Substrate Add Substrate & Incubate Wash3->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Absorbance Stop->Read Calculate Calculate Concentration Read->Calculate End End Calculate->End HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start Plasma Plasma Sample Start->Plasma Spike Spike with Internal Standard (this compound-d5) Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Detect by MRM Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration (Analyte/IS Ratio) Integrate->Calculate End End Calculate->End Cross_Validation_Logic cluster_methods Analytical Methods Immunoassay Immunoassay (e.g., ELISA) Results_IA Immunoassay Results (Concentration Data) Immunoassay->Results_IA Chromatography Chromatography (e.g., HPLC-MS/MS) Results_Chroma Chromatography Results (Concentration Data) Chromatography->Results_Chroma Samples Set of Validation Samples (Spiked Matrix, Clinical Samples) Samples->Immunoassay Analyze Samples->Chromatography Analyze Comparison Statistical Comparison (e.g., Bland-Altman Plot, Correlation) Results_IA->Comparison Results_Chroma->Comparison Conclusion Conclusion on Method Agreement & Interchangeability Comparison->Conclusion

References

A Comparative Guide to the Pharmacodynamics of Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic properties of several prominent second-generation antihistamines. The data presented is compiled from various experimental studies to facilitate a comprehensive understanding of their mechanism of action, potency, and in-vivo activity.

Introduction to Second-Generation Antihistamines

Second-generation H1 antihistamines are a class of drugs that selectively antagonize the histamine H1 receptor.[1] Unlike their first-generation predecessors, they exhibit minimal penetration of the blood-brain barrier, resulting in a significantly lower incidence of sedative and anticholinergic side effects.[1] These agents are widely used in the management of allergic conditions such as allergic rhinitis and urticaria.[1] Their primary mechanism of action involves binding to the H1 receptor, functioning as inverse agonists to stabilize the inactive conformation of the receptor and reduce histamine-mediated signaling.

H1 Receptor Binding Affinity

The binding affinity of an antihistamine for the H1 receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for several second-generation antihistamines, compiled from various in vitro radioligand binding assays.

Table 1: H1 Receptor Binding Affinities (Ki) of Second-Generation Antihistamines

AntihistamineKi (nM)
Desloratadine0.4
Levocetirizine3
Cetirizine6
Fexofenadine10
Loratadine16

Note: Data compiled from multiple sources. Absolute values may vary slightly between different experimental setups.

H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by histamine, a signaling cascade is initiated, leading to the physiological effects associated with allergic reactions. Second-generation antihistamines, acting as inverse agonists, bind to the H1 receptor and stabilize its inactive state, thereby inhibiting this signaling pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (H1R) Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates Antihistamine Second-Generation Antihistamine (Inverse Agonist) Antihistamine->H1R Inhibits (Inverse Agonism)

Caption: H1 Receptor Signaling Pathway and Inhibition by Second-Generation Antihistamines.

In Vivo Pharmacodynamics: Receptor Occupancy and Wheal & Flare Suppression

The clinical efficacy of second-generation antihistamines is closely related to their in vivo pharmacodynamic properties, such as receptor occupancy and the suppression of histamine-induced wheal and flare reactions.

Receptor Occupancy

Receptor occupancy (RO) refers to the percentage of H1 receptors that are bound by an antihistamine at a given time. It is a crucial parameter for predicting the onset and duration of clinical effect.

Table 2: Comparative H1 Receptor Occupancy of Second-Generation Antihistamines

AntihistamineDoseTime Post-DoseReceptor Occupancy (%)
Levocetirizine5 mg4 hours~90%
12 hoursHigh
24 hoursHigh
Fexofenadine120 mg4 hours~95%
12 hoursModerate
24 hoursLow
This compound5 mg4 hours~71%
12 hoursModerate
24 hoursLow

Note: Data compiled from multiple sources.[2][3] Values are approximate and can vary based on the study methodology.

Wheal and Flare Suppression

The histamine-induced wheal and flare test is a standard in vivo method to assess the pharmacodynamic activity of antihistamines. The wheal (swelling) and flare (redness) are direct consequences of H1 receptor activation in the skin. The following table presents comparative data on the suppression of wheal and flare reactions by different second-generation antihistamines.

Table 3: Comparative Suppression of Histamine-Induced Wheal and Flare

AntihistamineDoseTime Post-DoseWheal Inhibition (%)Flare Inhibition (%)
Levocetirizine 5 mg4 hours~68%~60%
24 hoursSignificant inhibition persistsSignificant inhibition persists
This compound 5 mg4 hours~17%~12%
24 hoursLower inhibition compared to LevocetirizineLower inhibition compared to Levocetirizine
Fexofenadine 180 mg4 hoursSignificant inhibitionSignificant inhibition
24 hoursSignificant inhibition persistsSignificant inhibition persists

Note: Data compiled from multiple studies.[2][4] Direct comparison between studies should be made with caution due to variations in experimental protocols.

Experimental Protocols

In Vitro H1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing H1R) Incubation 4. Incubation of Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation (e.g., [³H]-mepyramine) Radioligand_Prep->Incubation Test_Compound_Prep 3. Test Compound Dilutions Test_Compound_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation 6. Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Data_Analysis 7. Calculation of IC50 and Ki Values Scintillation->Data_Analysis

Caption: Experimental Workflow for an In Vitro H1 Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H1 receptor.

  • Incubation: A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test antihistamine.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Suppression Test

This in vivo assay measures the ability of an antihistamine to inhibit the cutaneous reaction to histamine.

Wheal_Flare_Test_Workflow cluster_baseline Baseline Measurement cluster_treatment Treatment Administration cluster_post_treatment Post-Treatment Measurement cluster_analysis Data Analysis Baseline_Histamine 1. Baseline Histamine Skin Prick Test Baseline_Measurement 2. Measure Baseline Wheal and Flare Size Baseline_Histamine->Baseline_Measurement Drug_Admin 3. Administer Second-Generation Antihistamine or Placebo Baseline_Measurement->Drug_Admin Post_Histamine 4. Perform Histamine Skin Prick Tests at Predetermined Time Intervals Drug_Admin->Post_Histamine Post_Measurement 5. Measure Wheal and Flare Size at Each Time Point Post_Histamine->Post_Measurement Data_Analysis 6. Calculate Percentage Inhibition of Wheal and Flare Compared to Baseline Post_Measurement->Data_Analysis

Caption: Experimental Workflow for a Histamine-Induced Wheal and Flare Suppression Test.

Methodology:

  • Subject Selection: Healthy, non-atopic volunteers are typically recruited.

  • Baseline Measurement: A baseline histamine-induced wheal and flare response is established by applying a standardized histamine solution to the skin via a prick test and measuring the resulting wheal and flare diameters.

  • Drug Administration: Subjects are administered a single dose of the test antihistamine or a placebo in a double-blind, crossover fashion.

  • Post-Dose Measurements: The histamine challenge is repeated at various time points after drug administration, and the wheal and flare responses are measured.

  • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point is calculated relative to the baseline measurements.

Conclusion

The pharmacodynamic profiles of second-generation antihistamines exhibit notable differences in terms of H1 receptor binding affinity, receptor occupancy, and in vivo efficacy in suppressing histamine-induced cutaneous reactions. Levocetirizine and fexofenadine generally demonstrate high and rapid receptor occupancy, which correlates with potent and sustained wheal and flare suppression.[2][3] this compound also shows high affinity for the H1 receptor, though its in-vivo effects can be more variable.[2] Understanding these comparative pharmacodynamics is crucial for the rational selection and development of antihistamines for the treatment of allergic disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel H1 receptor antagonists.

References

A Comparative Guide: In Vivo Correlation of Desloratadine Plasma Concentration and Efficacy Against Other Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo relationship between plasma concentration and efficacy for desloratadine and other prominent second-generation antihistamines, including levocetirizine, fexofenadine, and cetirizine. The data presented is compiled from peer-reviewed clinical studies to assist in research and drug development efforts.

Executive Summary

This compound, the active metabolite of loratadine, is a potent and long-acting H1 receptor antagonist. Understanding the direct correlation between its plasma concentration and clinical efficacy is crucial for optimizing dosing regimens and for the development of novel antihistaminic therapies. This guide summarizes key pharmacokinetic (PK) and pharmacodynamic (PD) data, primarily focusing on the widely accepted histamine-induced wheal and flare model as a surrogate for allergic response. The data indicates that while a general correlation exists, the relationship between plasma concentration and efficacy can be complex and may not be linear for all antihistamines.

Comparative Pharmacokinetics and Pharmacodynamics

The following tables summarize the in vivo plasma concentrations of this compound and its comparators and their corresponding efficacy in inhibiting wheal and flare responses at various time points post-administration.

Table 1: this compound vs. Levocetirizine - Plasma Concentration and Efficacy [1]

Time Post-Dose (hours)DrugMean Plasma Concentration (ng/mL)Mean Wheal Inhibition (%)Mean Flare Inhibition (%)
1.5 This compound (5 mg)-Not significantNot significant
Levocetirizine (5 mg)-3734
4 This compound (5 mg)-SignificantSignificant
Levocetirizine (5 mg)->50>50
7 This compound (5 mg)-23 (Maximal)-
Levocetirizine (5 mg)->50>50
12 This compound (5 mg)0.82 ± 0.24--
Levocetirizine (5 mg)58.1 ± 13.4>50>50
24 This compound (5 mg)0.45 ± 0.16-33 (Maximal)
Levocetirizine (5 mg)20.0 ± 8.1>50>50

Note: Specific plasma concentrations for this compound and levocetirizine at 1.5, 4, and 7 hours were not provided in the source material, but the significance of wheal and flare inhibition was noted.

Table 2: Fexofenadine - Plasma Concentration and Efficacy [2][3]

DoseMean Cmax (ng/mL)Mean Wheal Suppression (%)Mean Flare Suppression (%)
60 mg (twice daily)Correlated with efficacy43.143.0

Note: A direct correlation between specific plasma concentrations of fexofenadine and the percentage of wheal and flare inhibition at different time points was not explicitly available in a comparable format to the this compound/levocetirizine study. However, it was noted that the antihistamine effects of fexofenadine correlated significantly with its maximum plasma concentration (Cmax).

Table 3: Cetirizine - Plasma Concentration and Efficacy

DosePeak Plasma Concentration (ng/mL)EC50 for Wheal Inhibition (ng/mL)EC50 for Flare Inhibition (ng/mL)
10 mg>5004013

Note: The data for cetirizine is derived from a pharmacokinetic-pharmacodynamic modeling study. EC50 represents the concentration at which 50% of the maximal effect is observed.[4][5]

Experimental Protocols

Histamine-Induced Wheal and Flare Test

This in vivo method is a standard for assessing the efficacy of H1-antihistamines.

Procedure:

  • Subject Preparation: Healthy, non-atopic volunteers or patients with a history of allergies are enrolled. Subjects are required to abstain from any medication, particularly antihistamines, for a specified period before the test. The test area, typically the volar surface of the forearm, is cleaned with an alcohol swab.[6]

  • Test Sites Marking: The forearm is marked with a pen to indicate the sites for the negative control, positive control (histamine), and the test allergens (if applicable). Sites are spaced adequately to prevent overlapping of reactions.[7]

  • Application of Solutions:

    • Negative Control: A drop of the diluent (e.g., saline with 50% glycerin) is placed on a marked site.[6]

    • Positive Control: A drop of histamine solution (e.g., histamine dihydrochloride at 1 mg/mL or 10 mg/mL) is placed on another marked site.[6]

  • Skin Prick: A sterile lancet is passed through the drop of each solution to prick the epidermis without drawing blood. A new lancet is used for each solution to avoid cross-contamination.[6]

  • Reaction Assessment: After a specified time, typically 15-20 minutes, the resulting wheal (a raised, edematous lesion) and flare (surrounding erythema) are measured. The diameters of the wheal and flare are recorded. For more precise measurements, the areas can be traced and calculated using digital imaging software.[8]

  • Inhibition Calculation: The percentage of inhibition of the wheal and flare response by the antihistamine is calculated relative to the baseline (pre-drug) response or a placebo control.

Quantification of Antihistamines in Human Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

General Protocol:

  • Sample Collection: Whole blood samples are collected from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -70°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 100 µL), add an internal standard (a deuterated analog of the analyte).

    • Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analyte and internal standard are separated from other plasma components on a C18 reversed-phase column using a mobile phase gradient (e.g., a mixture of acetonitrile and water with a modifier like formic acid).

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for the drug and its internal standard to ensure selectivity and accurate quantification.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. The concentration of the drug in the study samples is then determined from this calibration curve.

Visualizing Key Processes

Histamine H1 Receptor Signaling Pathway

The binding of histamine to its H1 receptor initiates a signaling cascade that leads to the classic symptoms of an allergic reaction. Second-generation antihistamines act as inverse agonists, blocking this pathway.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response Antihistamine This compound & Other Antihistamines (Inverse Agonist) Antihistamine->H1R Blocks

Caption: H1 Receptor Signaling Pathway and the Action of Antihistamines.

Experimental Workflow: Wheal and Flare Inhibition Assay

The following diagram outlines the key steps in a clinical study designed to evaluate the efficacy of an antihistamine using the wheal and flare model.

Wheal_and_Flare_Workflow Start Start: Subject Recruitment & Screening Baseline Baseline Measurement: Histamine Skin Prick Test (Wheal & Flare Measurement) Start->Baseline Dosing Drug Administration: (e.g., this compound or Placebo) Baseline->Dosing Timepoints Post-Dose Time Points (e.g., 1.5, 4, 7, 12, 24 hours) Dosing->Timepoints Post_Dose_Test Repeat Histamine Skin Prick Test (Wheal & Flare Measurement) Timepoints->Post_Dose_Test PK_Sample Blood Sample Collection for PK Analysis Timepoints->PK_Sample Data_Analysis Data Analysis: - Calculate % Inhibition - Correlate with Plasma Conc. Post_Dose_Test->Data_Analysis PK_Sample->Data_Analysis End End of Study Data_Analysis->End

Caption: Experimental Workflow for Wheal and Flare Inhibition Assay.

Logical Relationship: Plasma Concentration to Efficacy

This diagram illustrates the logical flow from drug administration to the observed clinical effect, highlighting the key components of pharmacokinetics and pharmacodynamics.

PK_PD_Relationship Drug_Admin Oral Administration of Antihistamine Absorption Absorption (Gut) Drug_Admin->Absorption Distribution Distribution (Systemic Circulation) Absorption->Distribution Plasma_Conc Plasma Concentration (Pharmacokinetics) Distribution->Plasma_Conc Receptor_Binding Binding to H1 Receptors Plasma_Conc->Receptor_Binding Efficacy Clinical Efficacy (e.g., Wheal & Flare Inhibition) (Pharmacodynamics) Receptor_Binding->Efficacy

Caption: Logical Relationship from Plasma Concentration to Clinical Efficacy.

References

Benchmarking desloratadine's anti-inflammatory properties against other antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, this document benchmarks the anti-inflammatory properties of desloratadine against other leading antihistamines. Through a detailed examination of experimental data, this guide illuminates the mechanisms that differentiate this compound, offering valuable insights for future research and development in allergic and inflammatory therapeutics.

This compound, the active metabolite of loratadine, is a potent and long-acting H1-receptor antagonist renowned for its efficacy in managing allergic conditions.[1][2] Beyond its primary antihistaminic function, a growing body of evidence highlights its significant anti-inflammatory capabilities, distinguishing it from many of its second-generation counterparts.[3][4][5] This guide provides a comparative analysis of this compound's anti-inflammatory effects against other antihistamines, supported by experimental data and detailed methodologies.

Unraveling the Anti-Inflammatory Mechanism: Beyond H1-Receptor Blockade

The anti-inflammatory actions of this compound extend beyond simple histamine receptor antagonism. A key mechanism is its ability to act as an inverse agonist at the histamine H1 receptor. This not only blocks the action of histamine but also stabilizes the receptor in an inactive state, thereby inhibiting the basal activity of nuclear factor-kappaB (NF-κB).[6][7][8] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By downregulating NF-κB activity, this compound can effectively suppress the inflammatory cascade at a fundamental level.[3][9]

In addition to its effects on NF-κB, this compound has been shown to modulate the function of various inflammatory cells. It can inhibit the release of pro-inflammatory mediators from mast cells and basophils, such as histamine, leukotrienes, and cytokines like interleukin (IL)-4, IL-6, IL-13, and tumor necrosis factor-alpha (TNF-α).[3][10][11] Furthermore, it can attenuate the chemotaxis, adhesion, and activation of eosinophils, key effector cells in allergic inflammation.[1][2]

dot

Allergic_Inflammation_Pathway cluster_activation Cellular Activation cluster_mediators Mediator Release cluster_receptor Receptor Interaction & Signaling cluster_effects Inflammatory Effects cluster_intervention Pharmacological Intervention Allergen Allergen MastCell Mast Cell / Basophil Allergen->MastCell Cross-links IgE Histamine Histamine MastCell->Histamine Degranulation & Synthesis Cytokines Cytokines (IL-4, IL-6, TNF-α) MastCell->Cytokines Degranulation & Synthesis Leukotrienes Leukotrienes MastCell->Leukotrienes Degranulation & Synthesis H1R H1 Receptor Histamine->H1R Agonist NFkB NF-κB Activation H1R->NFkB Constitutive & Agonist-driven Inflammation Inflammation (Vasodilation, Edema, Cell Recruitment) NFkB->Inflammation Gene Transcription This compound This compound This compound->MastCell Inhibits Mediator Release This compound->H1R Inverse Agonist

Caption: Allergic Inflammation Signaling Pathway and this compound's Intervention Points.

Comparative Efficacy: this compound vs. Other Antihistamines

Experimental studies have consistently demonstrated the superior or comparable anti-inflammatory activity of this compound relative to other second-generation antihistamines.

Inhibition of NF-κB Activity

A key differentiator for this compound is its potent inhibition of NF-κB. In vitro studies have established a clear rank order of potency among H1 antihistamines in reducing both basal (constitutive) and histamine-stimulated NF-κB activity.

AntihistamineRank Order of Potency (Inhibition of Basal NF-κB)Rank Order of Potency (Inhibition of Histamine-Stimulated NF-κB)
This compound 1 1
Pyrilamine23
Cetirizine32
Loratadine44
Fexofenadine55
Source: Data compiled from Wu et al.[6][7][8]
Suppression of Inflammatory Mediators

This compound has demonstrated significant efficacy in inhibiting the release of a broad spectrum of inflammatory mediators from human mast cells and basophils.

MediatorThis compoundCetirizineLoratadine
IL-4 Release More potent inhibitionLess potentNot specified
IL-13 Release More potent inhibitionLess potentNot specified
Histamine Release Effective inhibitionLess potentNot specified
Leukotriene C4 (LTC4) Release Effective inhibitionLess potentNot specified
IL-6 and TNF-α Release Significant reductionLess effective reductionNot specified
Source: Data compiled from multiple in vitro studies.[3][10][11]
Clinical Manifestations of Anti-Inflammatory Action

The anti-inflammatory properties of this compound translate into tangible clinical benefits, as demonstrated in studies evaluating the histamine-induced wheal and flare response, a model for urticaria.

ParameterThis compoundBilastineRupatadineLevocetirizineFexofenadine
Wheal Inhibition SignificantMore significantSimilarMore significantVariable
Flare Inhibition SignificantMore significantSimilarMore significantVariable
Itch Reduction SignificantMore significantLess significantMore significantVariable
Onset of Action ~1-4 hours~1 hour~4 hours~0.5-1 hour~0.5-1 hour
Source: Data compiled from comparative clinical trials.[12][13][14][15][16]

In studies on allergic rhinitis, this compound has shown comparable efficacy to bilastine and rupatadine in reducing nasal and non-nasal symptoms.[17][18][19][20][21][22] A randomized controlled study also found this compound citrate to be more effective than loratadine in improving the total effective rate of treatment for allergic rhinitis.[10]

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and critical evaluation of these findings, this section details the methodologies of key experiments cited in this guide.

dot

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., COS-7, Mast Cells) Transfection Transient Transfection (NF-κB Luciferase & H1 Receptor Plasmids) CellCulture->Transfection Preincubation Pre-incubation with Antihistamines Transfection->Preincubation Stimulation Stimulation with Histamine (or measurement of basal activity) Preincubation->Stimulation CellLysis Cell Lysis Stimulation->CellLysis LuciferaseAssay Luciferase Assay CellLysis->LuciferaseAssay DataQuant Quantification of Luminescence LuciferaseAssay->DataQuant Comparison Comparison of NF-κB Activity between treatment groups DataQuant->Comparison

Caption: Generalized Experimental Workflow for NF-κB Luciferase Reporter Assay.

NF-κB Luciferase Reporter Gene Assay

This in vitro assay is pivotal for quantifying the inhibitory effect of antihistamines on NF-κB activation.

  • Cell Line: COS-7 cells are commonly used due to their high transfection efficiency.

  • Transfection: Cells are transiently co-transfected with two plasmids: one containing the gene for the human histamine H1 receptor and another containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Transfected cells are pre-incubated with varying concentrations of this compound or other antihistamines for a specified period. Subsequently, they are either left unstimulated to measure basal NF-κB activity or stimulated with histamine to measure agonist-induced activity.

  • Measurement: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the amount of NF-κB activation.

  • Analysis: The rank order of potency is determined by comparing the concentrations of different antihistamines required to achieve a 50% inhibition of NF-κB activity (IC50).[6][7][8]

Human Mast Cell and Basophil Mediator Release Assays

These assays assess the ability of antihistamines to inhibit the release of pro-inflammatory mediators from primary human inflammatory cells.

  • Cell Isolation: Mast cells are typically derived from cord blood or skin biopsies and cultured in appropriate media. Basophils are isolated from the peripheral blood of healthy donors.

  • Pre-incubation: Isolated cells are pre-incubated with this compound or other antihistamines at various concentrations.

  • Stimulation: The cells are then stimulated with an appropriate secretagogue, such as anti-IgE antibody (to mimic allergic activation) or a calcium ionophore.

  • Quantification of Mediators: The cell culture supernatants are collected, and the concentrations of released mediators (e.g., histamine, LTC4, IL-4, IL-13, TNF-α) are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).[3][11]

Histamine-Induced Wheal and Flare Test

This in vivo human model is used to evaluate the antihistaminic and anti-inflammatory effects of drugs directly in the skin.

  • Subjects: Healthy, non-atopic volunteers are recruited.

  • Procedure: A baseline wheal and flare response is induced by an intradermal injection of histamine. The areas of the resulting wheal (edema) and flare (erythema) are measured.

  • Treatment: Subjects are then administered a single oral dose of this compound, another antihistamine, or a placebo in a randomized, double-blind, crossover design.

  • Post-treatment Challenge: The histamine challenge is repeated at various time points after drug administration (e.g., 1, 2, 4, 6, 12, 24 hours).

  • Outcome Measures: The primary outcomes are the percentage inhibition of the wheal and flare areas and the reduction in associated itching sensation compared to baseline and placebo.[12][13]

Conclusion

The evidence strongly indicates that this compound possesses anti-inflammatory properties that are distinct and, in some aspects, more potent than those of other second-generation antihistamines. Its superior ability to inhibit the NF-κB signaling pathway, a central hub of inflammation, provides a mechanistic basis for its broad-spectrum anti-inflammatory effects. These in vitro findings are corroborated by clinical data demonstrating its efficacy in suppressing inflammatory responses in the skin and airways. For researchers and drug development professionals, these characteristics position this compound as a valuable tool for investigating the pathophysiology of allergic and inflammatory diseases and as a benchmark for the development of novel anti-inflammatory therapies. Future research should continue to explore the full clinical implications of these anti-inflammatory properties in various disease contexts.

References

A Side-by-Side Evaluation of Desloratadine and Cetirizine on H1 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine H1 receptor occupancy of two widely used second-generation antihistamines, desloratadine and cetirizine. The data presented is derived from positron emission tomography (PET) studies, a key in vivo imaging technique for quantifying receptor binding. This information is crucial for understanding the central nervous system (CNS) effects of these drugs and for the development of new antihistamines with improved therapeutic profiles.

Quantitative Comparison of H1 Receptor Occupancy

The following table summarizes the brain H1 receptor occupancy (H1RO) data for this compound and cetirizine at therapeutic doses, as determined by PET imaging studies using the radioligand [11C]-doxepin.

AntihistamineDoseMean H1 Receptor Occupancy (%)Study Subjects
This compound5 mg6.47 ± 10.58 healthy male volunteers
Cetirizine10 mg12.65 healthy male volunteers
Cetirizine20 mg25.25 healthy male volunteers

Experimental Protocols

The H1 receptor occupancy data presented in this guide was primarily obtained through positron emission tomography (PET) studies involving healthy volunteers. A standardized methodology is employed in these studies to ensure the accuracy and reproducibility of the results.

Positron Emission Tomography (PET) Imaging for H1 Receptor Occupancy:

  • Subjects: Studies are typically conducted in healthy adult male volunteers to minimize variability.

  • Study Design: A double-blind, placebo-controlled, crossover design is frequently used. In this design, each subject receives the active drug (this compound or cetirizine) and a placebo on separate occasions, with the order randomized. This allows for a direct comparison of receptor occupancy with and without the drug in the same individual.

  • Radiotracer: [11C]-doxepin, a potent H1 receptor antagonist, is used as the PET tracer. This molecule is labeled with the positron-emitting isotope carbon-11.

  • Administration: The antihistamine or placebo is administered orally at a specified dose.

  • PET Scan: After a predetermined time, to allow for drug absorption and distribution, the [11C]-doxepin is injected intravenously. The subject is then positioned in a PET scanner, which detects the gamma rays produced by the annihilation of positrons from the carbon-11. This allows for the mapping of the distribution and density of H1 receptors in the brain.

  • Image Analysis: The PET images are analyzed to calculate the binding potential (BP) of [11C]-doxepin in various brain regions rich in H1 receptors, such as the cerebral cortex.

  • H1 Receptor Occupancy (H1RO) Calculation: The H1RO is calculated by comparing the binding potential of [11C]-doxepin after drug administration to the binding potential after placebo administration using the following formula:

    H1RO (%) = [(BP_placebo - BP_drug) / BP_placebo] x 100

  • Correlation with Sedation: Subjective sleepiness is often assessed using scales like the Line Analogue Rating Scale (LARS) and the Stanford Sleepiness Scale (SSS) to correlate H1 receptor occupancy with potential sedative effects.[1][2] Generally, H1 receptor occupancy of more than 50% is associated with a high prevalence of somnolence, while occupancy below 20% is considered non-sedative.[3]

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow for determining H1 receptor occupancy and the signaling pathway of the histamine H1 receptor.

experimental_workflow cluster_subjects Subject Recruitment & Dosing cluster_pet PET Imaging cluster_analysis Data Analysis Subject Healthy Volunteers Dosing Oral Administration (this compound, Cetirizine, or Placebo) Subject->Dosing Radiotracer IV Injection of [11C]-doxepin Dosing->Radiotracer PET_Scan PET Scan Acquisition Radiotracer->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Binding_Potential Calculation of Binding Potential (BP) Image_Reconstruction->Binding_Potential H1RO_Calculation H1 Receptor Occupancy Calculation Binding_Potential->H1RO_Calculation

Figure 1: Experimental workflow for H1 receptor occupancy determination.

H1_receptor_signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2: Simplified signaling pathway of the histamine H1 receptor.

Discussion

The data from PET studies indicate that at a standard therapeutic dose of 5 mg, this compound exhibits very low occupancy of brain H1 receptors (6.47 ± 10.5%).[1][2] In contrast, cetirizine at a 10 mg dose shows a higher mean H1 receptor occupancy of 12.6%, which increases to 25.2% at a 20 mg dose.[4]

The lower H1 receptor occupancy of this compound is consistent with its classification as a non-sedating antihistamine. The dose-dependent increase in H1 receptor occupancy for cetirizine aligns with clinical observations of potential mild sedation at higher doses.[3][4] These findings underscore the importance of in vivo receptor occupancy studies in predicting the CNS side effect profile of antihistamines. The use of PET with [11C]-doxepin provides a quantitative and objective measure to differentiate between second-generation antihistamines and to guide the development of future compounds with minimal CNS penetration.

References

Justification for Utilizing Desloratadine in Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the selection of an appropriate antihistamine for preclinical and clinical studies is a critical decision. While numerous second and third-generation antihistamines are available, desloratadine, the active metabolite of loratadine, presents a compelling case for its use in research due to its distinct pharmacological profile.[1][2] This guide provides a comprehensive comparison of this compound with other common antihistamines, supported by experimental data, to aid researchers in their selection process.

Superior Receptor Binding Affinity and Potency

This compound exhibits a remarkably high affinity for the histamine H1 receptor, surpassing that of many other antihistamines.[3][4] In vitro studies have demonstrated that this compound's binding affinity is significantly greater than its parent drug, loratadine, and other second-generation antihistamines like fexofenadine and cetirizine.[3][5] Competitive binding studies have shown this compound to have an approximately 50 to 200 times greater affinity for the human H1 receptor than cetirizine and fexofenadine, respectively.[3] This high affinity translates to a greater potency in antagonizing the H1 receptor.[2][6]

Unique Anti-Inflammatory Properties

Beyond its primary role as an H1 receptor antagonist, this compound possesses notable anti-inflammatory properties that are independent of H1 receptor blockade.[7][8][9] Research has shown that this compound can inhibit the release of pro-inflammatory mediators from mast cells and basophils, including histamine, tryptase, leukotrienes, and various cytokines and chemokines.[2][3] This broad anti-inflammatory action suggests its potential in studying and treating allergic conditions beyond simple histamine-mediated symptoms.[7][9] this compound has been shown to inhibit the expression of cell adhesion molecules and attenuate eosinophil chemotaxis, adhesion, and superoxide generation.[2]

Favorable Pharmacokinetic and Safety Profile

This compound is rapidly absorbed and has a long half-life of approximately 27 hours, allowing for sustained 24-hour efficacy with once-daily dosing.[2][10] Its bioavailability is not significantly affected by food or grapefruit juice.[2][11] Importantly, this compound does not readily cross the blood-brain barrier, resulting in a low incidence of sedation and cognitive impairment, a significant advantage over first-generation antihistamines.[1][2] Furthermore, it does not inhibit major cytochrome P450 enzymes, leading to a low potential for drug-drug interactions.[4][11]

Comparative Data Overview

The following tables summarize key quantitative data comparing this compound with other prominent antihistamines.

Table 1: H1 Receptor Binding Affinity (Ki) and Potency

AntihistamineH1 Receptor Binding Affinity (pKi)Relative Potency vs. Loratadine (in vivo)Reference
This compound 9.1~10-fold more potent[10][12]
Loratadine--[1]
Fexofenadine--[5]
Cetirizine--[5]
Levocetirizine--[13]

Note: Specific Ki values for all comparators were not consistently available across the reviewed literature. The table reflects the qualitative and relative potency findings.

Table 2: Pharmacokinetic Properties

ParameterThis compoundLoratadineFexofenadineLevocetirizineReference
Time to Peak Plasma Level (tmax) ≥3 hours1-3 hours-0.9 hours[14][15]
Half-life (t½) ~27 hours---[2]
Metabolism Extensively metabolizedProdrug, metabolized to this compoundPoorly metabolized (~5%)Poorly metabolized (~14%)[1][14]
Blood-Brain Barrier Penetration MinimalMinimalMinimalMinimal[1][2]

Table 3: Clinical Efficacy in Allergic Rhinitis (Symptom Score Reduction)

Study ComparisonSymptom ImprovementConclusionReference
This compound vs. FexofenadineComparable reduction in total symptom scores.Both are effective and well-tolerated for seasonal allergic rhinitis.[16][17]
This compound vs. LevocetirizineLevocetirizine showed a greater improvement in major symptom complex score and earlier onset of action.Levocetirizine may offer advantages in onset and overall symptom relief.[18][19]

Table 4: Clinical Efficacy in Chronic Idiopathic Urticaria

Study ComparisonSymptom ImprovementConclusionReference
This compound vs. LevocetirizineLevocetirizine led to a significantly greater decrease in pruritus severity.Levocetirizine was more efficacious in treating chronic idiopathic urticaria symptoms.[20]

Experimental Protocols

Histamine-Induced Wheal and Flare Suppression Test

This in vivo method is commonly used to assess the antihistaminic activity of drugs in human subjects.

  • Subject Selection: Healthy volunteers with a history of positive histamine skin tests are recruited.

  • Drug Administration: A single oral dose of the antihistamine (e.g., this compound 5 mg, fexofenadine 180 mg, levocetirizine 5 mg) or placebo is administered in a double-blind, crossover design.

  • Histamine Challenge: At baseline and at specified time points post-dosing (e.g., 0.5, 1, 2, 3, 6, and 24 hours), a fixed concentration of histamine solution is applied to the skin of the forearm via a skin prick test.

  • Measurement: The resulting wheal and flare reactions are traced and their areas are measured using digital planimetry.

  • Data Analysis: The percentage inhibition of the wheal and flare areas compared to placebo is calculated to determine the efficacy and duration of action of the antihistamine.[13]

Randomized, Double-Blind Clinical Trial for Allergic Rhinitis

This protocol is designed to compare the efficacy and safety of different antihistamines in patients with allergic rhinitis.

  • Patient Recruitment: Patients with a documented history of allergic rhinitis and current symptoms are enrolled.

  • Randomization: Patients are randomly assigned to receive one of the treatment arms (e.g., this compound 5 mg daily, fexofenadine 120 mg daily) for a specified duration (e.g., 4 weeks).

  • Symptom Assessment: Patients record the severity of their nasal and non-nasal symptoms (e.g., rhinorrhea, sneezing, nasal congestion, itchy eyes) daily using a standardized scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe).

  • Primary Endpoint: The primary efficacy measure is the change from baseline in the total symptom score.[16]

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

  • Statistical Analysis: The mean change in symptom scores between the treatment groups is compared using appropriate statistical methods to determine relative efficacy.

Visualizing the Mechanisms

Histamine H1 Receptor Signaling and this compound's Inverse Agonism

This compound acts as an inverse agonist at the H1 receptor. This means that in addition to blocking the action of histamine, it also reduces the basal, constitutive activity of the receptor, which can contribute to allergic inflammation.[21]

G cluster_receptor Histamine H1 Receptor (H1R) H1R_inactive Inactive H1R H1R_active Active (Constitutive) H1R H1R_inactive->H1R_active Spontaneous Activation H1R_active->H1R_inactive Spontaneous Inactivation Gq_alpha Gq/11 H1R_active->Gq_alpha Activates Histamine Histamine Histamine->H1R_active Binds & Stabilizes Active State This compound This compound (Inverse Agonist) This compound->H1R_inactive Binds & Stabilizes Inactive State PLC Phospholipase C (PLC) Gq_alpha->PLC NFkB NF-κB Activation PLC->NFkB Inflammation Allergic Inflammation NFkB->Inflammation

This compound's Inverse Agonism on H1R.

This compound's Anti-Inflammatory Pathway

This compound's anti-inflammatory effects extend beyond H1 receptor antagonism, impacting multiple stages of the allergic cascade.[7]

G cluster_cells Inflammatory Cells This compound This compound MastCell Mast Cells / Basophils This compound->MastCell Acts on Eosinophil Eosinophils This compound->Eosinophil Acts on AdhesionMolecule Downregulation of Cell Adhesion Molecules This compound->AdhesionMolecule Leads to MediatorRelease Inhibition of Pro-inflammatory Mediator Release (Histamine, Cytokines, Leukotrienes) MastCell->MediatorRelease Inhibits EosinophilActivity Attenuation of Eosinophil Chemotaxis and Adhesion Eosinophil->EosinophilActivity Inhibits ReducedInflammation Reduced Allergic Inflammation MediatorRelease->ReducedInflammation AdhesionMolecule->ReducedInflammation EosinophilActivity->ReducedInflammation G Start Patient Recruitment (Allergic Rhinitis) Randomization Randomization Start->Randomization GroupA Treatment Group A (e.g., this compound 5mg) Randomization->GroupA GroupB Treatment Group B (e.g., Fexofenadine 120mg) Randomization->GroupB Placebo Placebo Group Randomization->Placebo Treatment Treatment Period (e.g., 4 Weeks) GroupA->Treatment GroupB->Treatment Placebo->Treatment DataCollection Daily Symptom Score & Adverse Event Recording Treatment->DataCollection Analysis Statistical Analysis (Change from Baseline) DataCollection->Analysis Conclusion Comparative Efficacy & Safety Assessment Analysis->Conclusion

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to Desloratadine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the fast-paced world of pharmaceutical research, the lifecycle of a compound extends far beyond its synthesis and application. The proper disposal of chemical entities like Desloratadine, a widely used second-generation antihistamine, is a critical component of laboratory safety and environmental stewardship. This document provides an in-depth, procedural guide for the safe and effective disposal of this compound, tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can ensure they are not only compliant with regulatory standards but are also actively contributing to a safer and cleaner environment.

I. Operational and Disposal Plan: A Step-by-Step Guide

The following procedures outline the recommended steps for the disposal of this compound in a laboratory setting, prioritizing safety and environmental responsibility.

1. Initial Assessment and Deactivation:

  • Hazard Identification: Before handling, consult the Safety Data Sheet (SDS) for this compound. It is crucial to be aware of its potential hazards, including being harmful to aquatic life with long-lasting effects.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Chemical Degradation: For bulk quantities or contaminated materials, chemical degradation is the preferred method of disposal. This compound is susceptible to degradation under oxidative, thermal, and photolytic conditions.[2][3][4][5]

2. Laboratory-Scale Disposal Protocol:

  • Step 1: Dissolution: Dissolve the this compound waste in a suitable solvent, such as a mixture of acetonitrile and water.

  • Step 2: Chemical Treatment (Oxidation): Introduce a strong oxidizing agent, such as hydrogen peroxide, under controlled conditions. Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading pharmaceuticals.[6][7][8] The reaction should be carried out in a well-ventilated fume hood.

  • Step 3: Neutralization: After the reaction is complete, neutralize the solution as required.

  • Step 4: Verification of Degradation (Optional but Recommended): If analytical equipment such as HPLC is available, a sample of the treated solution can be analyzed to confirm the degradation of the parent compound.

  • Step 5: Final Disposal: The treated solution, now containing less hazardous degradation products, should be disposed of as chemical waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company.

3. Disposal of Small Quantities and Empty Containers:

  • Unused Medication: For small, unused quantities, do not flush them down the drain or dispose of them in the regular trash.[1] The preferred method is through a pharmaceutical take-back program or a licensed hazardous waste handler.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed containers can then be disposed of as regular laboratory waste, provided all labeling is removed or defaced.

II. Quantitative Data on this compound Degradation

The following table summarizes the available quantitative data on the degradation of this compound under various stress conditions. It is important to note that experimental conditions can significantly influence these results.

Stress ConditionReagent/MethodDurationTemperatureDegradation (%)Reference
Oxidative 30% Hydrogen Peroxide24 hoursRoom TemperatureSignificant[2][5]
Thermal (Dry Heat) Oven24 hours105°CExtremely Unstable[3][9]
Photolytic UV Light (254 nm)30 hours40°CDeclines to almost zero[10][11]
Alkaline Hydrolysis 1 N NaOH20 hours60°C>2%[9]
Acidic Hydrolysis 0.1 N HCl24 hoursNot SpecifiedNot Notable[4]
Neutral Hydrolysis Water24 hoursNot SpecifiedNot Notable[4]

III. Experimental Protocols for Degradation Studies

The following are generalized methodologies for studying the degradation of this compound, which can be adapted for disposal verification.

Forced Degradation Study Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Degradation: Treat the stock solution with 0.1 N hydrochloric acid at room temperature for a specified period.

    • Alkaline Degradation: Treat the stock solution with 0.1 N sodium hydroxide at room temperature for a specified period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a controlled temperature (e.g., 105°C).

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.

  • Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analytical Method: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to quantify the remaining parent drug and detect the formation of degradation products.[5][9]

IV. Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical relationships in the this compound disposal process.

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

SignalingPathway This compound This compound Waste Degradation Chemical Degradation (Oxidation Reaction) This compound->Degradation Introduction of OxidizingAgent Strong Oxidizing Agent (e.g., H2O2) OxidizingAgent->Degradation DegradationProducts Less Hazardous Degradation Products Degradation->DegradationProducts Results in HazardousWaste Hazardous Waste Collection DegradationProducts->HazardousWaste Collection for Final Disposal

Caption: Signaling pathway illustrating the chemical degradation of this compound for disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desloratadine
Reactant of Route 2
Desloratadine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.